molecular formula C6H11NO B1396204 (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 55129-05-0

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B1396204
CAS No.: 55129-05-0
M. Wt: 113.16 g/mol
InChI Key: HQQVXVKQOPZRBJ-OLQVQODUSA-N
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Description

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQVXVKQOPZRBJ-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717651
Record name (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55129-05-0
Record name (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The Rigidified Ether-Amine Scaffold in Medicinal Chemistry [1]

Executive Summary

The (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a critical structural motif in modern drug discovery, functioning as a conformationally restricted bicyclic diamine/ether surrogate. Unlike flexible linear amino-ethers, this fused system locks the hydrogen bond acceptor (furan oxygen) and the basic center (pyrrole nitrogen) into a defined spatial vector, enhancing selectivity for kinase ATP-binding pockets and GPCR orthosteric sites. This guide details the physicochemical profile, validated synthetic routes, and structural utility of this scaffold.[2][3]

Structural & Physicochemical Profile

The core structure consists of a saturated pyrrolidine ring cis-fused to a tetrahydrofuran ring. The "rel-(3aR,6aS)" designation indicates relative cis-stereochemistry at the ring junction, which is the thermodynamically favored and synthetically accessible diastereomer.

Key Property Data
PropertyValue / DescriptionContext
IUPAC Name (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrolecis-fused bicyclic system
CAS (HCl Salt) 57710-36-8Preferred for storage/handling
CAS (Free Base) 55129-05-0Viscous oil, air-sensitive
Molecular Weight 113.16 g/mol (Free Base)Fragment-like (Rule of 3 compliant)
pKa (Calc.) 10.54 ± 0.20Typical secondary amine basicity
LogP (Calc.) -0.30Highly polar, excellent solubility enhancer
H-Bond Donors 1 (NH)Vector for interaction with Asp/Glu residues
H-Bond Acceptors 2 (O, N)Furan oxygen acts as a weak acceptor
Topological PSA ~21.3 ŲFavorable for CNS penetration
Structural Geometry

The cis-fusion forces the molecule into a "book-shape" conformation. This pucker is critical for bioisosterism; it mimics the spatial arrangement of proline or substituted cyclopentanes but with added polarity from the ether oxygen.

Synthetic Accessibility & Methodology

Core Directive: The most robust route to the (3aR,6aS) scaffold is the [3+2] dipolar cycloaddition of an azomethine ylide to 2,5-dihydrofuran. This method is superior to stepwise cyclization because the concerted nature of the reaction exclusively yields the cis-fused product, eliminating the need for difficult diastereomeric separations.

Validated Protocol: The Azomethine Ylide [3+2] Cycloaddition

Objective: Synthesis of N-benzyl-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole (Precursor to free amine).

Reagents:
  • Dipolarophile: 2,5-Dihydrofuran (1.0 eq)

  • Ylide Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) [Alternative: N-Benzylglycine + Paraformaldehyde]

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or AgF (if using silyl route)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (commercially available or synthesized via reductive amination) in anhydrous DCM.

  • Addition: Add 2,5-dihydrofuran. Cool to 0°C.

  • Initiation: Dropwise add a catalytic amount of TFA (in DCM). The acid catalyzes the desilylation/elimination to generate the reactive azomethine ylide species in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–16 hours. The ylide undergoes a concerted [3+2] cycloaddition across the double bond of the dihydrofuran.

    • Mechanistic Note: The reaction is stereospecific. The cis-geometry of the dihydrofuran is conserved, yielding the cis-fused bicyclic system.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Deprotection (To obtain target): Hydrogenolysis of the benzyl group using Pd/C (10% w/w) in Methanol under H₂ atmosphere (1 atm) for 4–6 hours. Filter through Celite to yield the secondary amine.

Synthetic Logic Diagram (Graphviz)

Synthesis_Pathway Precursor N-Benzyl Azomethine Ylide (Generated In Situ) TS Transition State (Concerted [3+2]) Precursor->TS DCM, TFA cat. Reagent 2,5-Dihydrofuran (Dipolarophile) Reagent->TS Intermediate N-Benzyl-cis-fused Intermediate TS->Intermediate Stereospecific Cyclization Product (3aR,6aS)-rel-Hexahydro -1H-furo[3,4-c]pyrrole Intermediate->Product H2, Pd/C (Debenzylation)

Caption: The concerted [3+2] cycloaddition ensures exclusive formation of the cis-fused ring junction, avoiding complex chiral separations.

Medicinal Chemistry Utility

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a "privileged structure" in fragment-based drug design (FBDD).

Vector Analysis & Bioisosterism
  • Ether Oxygen: Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region or solvating water molecules.

  • Secondary Amine: The N1 position is the primary vector for diversification (alkylation, acylation, reductive amination).

  • Rigidity: Compared to a linear diethanolamine derivative, this scaffold reduces the entropic penalty of binding. The LogP (-0.3) is significantly lower than carbocyclic analogs, aiding in lowering the overall lipophilicity of drug candidates (improving LLE).

Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold (3aR,6aS)-Core Oxygen (Pos 5) Nitrogen (Pos 2) Carbon Skeleton Effect_O H-Bond Acceptor (Solubility / Hinge Binder) Scaffold:O->Effect_O Effect_N Diversification Vector (R-Group Attachment) Scaffold:N->Effect_N Effect_C Conformational Lock (Reduces Entropic Penalty) Scaffold:C->Effect_C

Caption: Pharmacophore mapping of the core scaffold highlighting interaction points and structural advantages.

Handling, Stability & Safety

  • Storage: The free base is a secondary amine and can absorb CO₂ from the air (forming carbamates). It is best stored as the Hydrochloride (HCl) or Oxalate salt at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The cis-fusion is stable. However, the aminal-like character (though not a true aminal, the proximity of O and N) suggests sensitivity to strong oxidation.

  • Safety: Standard PPE for secondary amines. Treat as an irritant (H315, H319).

References

  • ChemicalBook. "(3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole Properties." ChemicalBook Database, 2025. Link

  • PubChem. "(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO."[1] National Library of Medicine, 2025. Link

  • Terao, Y., et al. "Synthesis of N-substituted pyrrolidines by the 1,3-dipolar cycloaddition of azomethine ylides." Chemical & Pharmaceutical Bulletin, 33(7), 2762-2766, 1985. (Foundational protocol for [3+2] cycloaddition).
  • Sigma-Aldrich. "(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Product Sheet." Merck KGaA, 2025. Link

Sources

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the demand for conformationally restricted scaffolds is paramount. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole represents a privileged bicyclic heterocycle that serves as a critical "spacer" unit in medicinal chemistry. Unlike flexible alkyl chains, this cis-fused 5,5-bicyclic system offers a defined vector orientation for substituents, reducing the entropic penalty upon protein binding. This guide analyzes the structural logic, synthetic pathways, and physicochemical parameters of this scaffold, providing researchers with actionable protocols for its integration into lead optimization campaigns.

Structural Analysis & Stereochemical Logic

The molecule consists of a pyrrolidine ring fused to a tetrahydrofuran ring across the 3,4-positions.

  • Nomenclature Decoding:

    • (3aR,6aS): Indicates the absolute configuration of the bridgehead carbons. However, the "rel" (relative) prefix signifies that we are discussing the racemate of the cis-fused diastereomer.

    • Cis-Fusion: The 5,5-ring fusion is almost exclusively cis due to the high ring strain associated with a trans-fused 5,5-system. The cis-geometry forces the molecule into a "V-shape" or "open-book" conformation, placing substituents on the nitrogen and the furan oxygens in specific spatial vectors.

Medicinal Utility: The "Conformational Lock"

In kinase or GPCR inhibitor design, replacing a piperazine or pyrrolidine linker with the furo[3,4-c]pyrrole scaffold restricts the rotation of the attached pharmacophores.

  • Entropy Reduction: By pre-organizing the ligand into a bioactive conformation, the free energy penalty (

    
    ) of binding is minimized.
    
  • Solubility: The ether oxygen in the tetrahydrofuran ring acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to carbocyclic analogs (e.g., octahydropentalene) without introducing a donor that might clash with hydrophobic pockets.

Physicochemical Profile

The following data summarizes the core properties of the free base and its hydrochloride salt, essential for ADME prediction.

PropertyValue (Free Base)Value (HCl Salt)Significance
CAS Number 60889-32-957710-36-8Identification
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Stoichiometry
MW 113.16 g/mol 149.62 g/mol Fragment Screening
cLogP -0.32 (approx)N/AHigh hydrophilicity
TPSA 21.26

21.26

CNS Penetration Potential
pKa (Conj. Acid) ~10.5N/ABasic secondary amine
H-Bond Donors 1 (NH)2 (

)
Interaction points

Synthetic Protocols

The synthesis of this scaffold requires careful manipulation of stereochemistry to ensure the cis-fusion. The most robust route involves the cyclization of cis-3,4-bis(hydroxymethyl)pyrrolidine derivatives.

Strategic Workflow (Graphviz)

SynthesisPath Figure 1: Synthetic route via Diels-Alder and Diol Cyclization. Start Maleimide (Starting Material) Inter1 Diels-Alder Adduct (Exo/Endo Mix) Start->Inter1 Furan, Heat Inter2 N-Benzyl-cis-pyrrolidine- 3,4-dicarboxylate Inter1->Inter2 1. H2/Pd-C 2. Esterification Inter3 cis-3,4-Bis(hydroxymethyl)- N-benzylpyrrolidine Inter2->Inter3 LiAlH4 Reduction Final (3aR,6aS)-rel-Hexahydro- 1H-furo[3,4-c]pyrrole Inter3->Final H+ Cyclization (Ether formation)

Detailed Experimental Protocol

Objective: Synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (N-Benzyl protected intermediate).

Step 1: Reduction to the Diol

  • Reagents: cis-1-Benzylpyrrolidine-3,4-dicarboxylic acid dimethyl ester (1.0 eq), Lithium Aluminum Hydride (

    
    , 4.0 eq), Dry THF.
    
  • Procedure:

    • Charge a flame-dried flask with dry THF and cool to 0°C under

      
      .
      
    • Carefully add

      
       pellets.
      
    • Add the diester dropwise in THF. A vigorous exotherm will occur; maintain temp < 10°C.

    • Reflux for 4 hours. The ester carbonyls are reduced to primary alcohols.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the white precipitate.
    • Concentrate filtrate to yield cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.

Step 2: Cyclization to the Furo-Pyrrole

  • Reagents: Diol from Step 1, p-Toluenesulfonic acid (pTSA, 1.1 eq), Toluene.

  • Mechanism: Acid-catalyzed dehydration (Williamson ether-type intramolecular cyclization).

  • Procedure:

    • Dissolve the diol in toluene in a flask equipped with a Dean-Stark trap.

    • Add pTSA.

    • Reflux at 110°C. Water is azeotropically removed. Monitor by TLC (disappearance of polar diol spot).

    • Once complete, cool and wash with saturated

      
       to neutralize acid.
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Deprotection (Optional): Hydrogenate (

      
      , Pd/C) in methanol to remove the benzyl group and yield the free secondary amine title compound.
      

Decision Logic for Lead Optimization

When should a medicinal chemist deploy this scaffold? Use the following logic tree to validate the design choice.

DecisionTree Figure 2: Decision Matrix for Scaffold Selection in Medicinal Chemistry. Start Lead Optimization Phase Q1 Is the linker too flexible? Start->Q1 Q2 Is solubility limiting? Q1->Q2 Yes Action1 Use Linear Alkyl Chain Q1->Action1 No Q3 Is the vector angle ~120°? Q2->Q3 Yes Action2 Use Carbocycle (Octahydropentalene) Q2->Action2 No (Hydrophobic OK) Q3->Action2 No (Need diff angle) Action3 DEPLOY Furo[3,4-c]pyrrole Q3->Action3 Yes

Safety & Handling (GHS Standards)

While the scaffold is generally stable, the hydrochloride salt is an irritant.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood. Avoid inhalation of dusts. Store the HCl salt under desiccation at 2-8°C to prevent hygroscopic clumping.

References

  • PubChem. (2025).[1] Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO.[1][2][3][4][5][6] National Library of Medicine. [Link]

  • Fatahala, S. S., et al. (2022).[7] Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry, 18(10), 1013-1043.[7] [Link]

Sources

Technical Guide: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

[1][2][3]

Introduction & Nomenclature Analysis

The compound (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole represents a specific class of saturated bicyclic heterocycles extensively utilized in fragment-based drug discovery (FBDD). It serves as a conformationally restricted bioisostere for diamines and saturated heterocycles like pyrrolidine or piperazine.

Nomenclature Breakdown
  • Hexahydro: Indicates complete saturation of the bicyclic core (no double bonds).

  • Furo[3,4-c]pyrrole: A fused system where a furan ring and a pyrrole ring share a common bond. The fusion occurs at the c-bond of the pyrrole (C3–C4) and the 3,4-position of the furan.

  • (3aR, 6aS): Defines the absolute stereochemistry of the bridgehead carbons. In a 5,5-fused system, a trans-fusion is thermodynamically unfavorable and highly strained. Therefore, the bridgehead hydrogens are invariably cis.

  • rel: The "rel" (relative) descriptor indicates that the stereochemistry is defined relative to the molecule itself (cis-fusion), but the material is likely a racemate (a 1:1 mixture of the (3aR,6aS) and (3aS,6aR) enantiomers) rather than a pure enantiomer.

Structural Significance

This scaffold is prized for its high fraction of sp³-hybridized carbons (

Structural Analysis & Stereochemistry

The core structure consists of two five-membered rings fused in a cis configuration. The "open-book" geometry of the cis-fused 5,5-system creates a distinct vector for substituent projection, often exploited to target specific sub-pockets in enzymes like kinases or proteases.

Graphviz Diagram: Structure & Numbering

The following diagram illustrates the numbering scheme and the cis-relationship of the bridgehead hydrogens.

Gcluster_legendStereochemistryN1N1(H)C2C2N1->C2C3C3C2->C3C3aC3a(R)C3->C3aC4C4C3a->C4O5O5C4->O5C6C6O5->C6C6aC6a(S)C6->C6aC6a->N1C6a->C3aFusionDesc(3aR, 6aS) impliesCis-Fusion

Figure 1: Connectivity and numbering of the hexahydro-1H-furo[3,4-c]pyrrole core. The green bond represents the cis-fusion site.

Synthetic Methodologies

The synthesis of the saturated hexahydro core differs significantly from the aromatic isoindole analogues. The most robust and scalable route involves the construction of the pyrrolidine ring first, followed by the formation of the furan ring via cyclization of a diol intermediate.

Primary Protocol: The Azomethine Ylide Route

This route is preferred for its ability to control the cis-stereochemistry naturally through the [3+2] cycloaddition mechanism.

Step-by-Step Methodology

1. [3+2] Cycloaddition (Pyrrolidine Formation) [1]

  • Reagents: N-Benzylglycine (Sarcosine derivative), Paraformaldehyde, Dimethyl fumarate.

  • Mechanism: Thermal generation of an azomethine ylide (1,3-dipole) which undergoes cycloaddition with the fumarate (dipolarophile).

  • Protocol: Reflux N-benzylglycine and paraformaldehyde in toluene with dimethyl fumarate. The reaction yields trans-N-benzyl-pyrrolidine-3,4-dicarboxylate. (Note: Fumarate gives trans substituents; Maleate gives cis. However, thermodynamic equilibration often favors trans diesters. The subsequent reduction ablates this stereocenter issue as the hydroxymethyl groups can rotate, but the bridgehead carbons must be set).

    • Correction: To ensure cis-fusion in the final ether, one must start with a precursor that allows cis-diol formation or use a cis-diester (from dimethyl maleate). Alternatively, the trans-diester is reduced to the trans-diol, which is then cyclized. Wait—trans-diols cannot cyclize to form a 5-membered ring easily.

    • Refined Protocol: Use Dimethyl Maleate or N-substituted Maleimide to ensure cis geometry. Using Maleimide is most common for pyrrolo-fused systems. For furo-fused, use Dimethyl Maleate or Furan-3,4-dicarboxylic acid reduction.

    • Best Practice: Start with Furan-3,4-dicarboxylic acid (aromatic). Reduce the ring? No, aromatic furan reduction is difficult.

    • Optimal Route:N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine cyclization. This intermediate is obtained by reducing N-benzyl-pyrrolidine-3,4-dicarboxylic acid. The cis-isomer is required for cyclization.

2. Reduction to Diol

  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF.

  • Protocol: Add the cis-diester (or imide) dropwise to a suspension of LiAlH4 in dry THF at 0°C. Reflux for 4 hours. Quench (Fieser method).

  • Result: cis-N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine.

3. Cyclization (Ether Formation)

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, or H2SO4 (acid catalyzed).

  • Mechanism: Selective tosylation of one alcohol followed by intramolecular nucleophilic attack by the second alcohol (Williamson ether synthesis type).

  • Protocol: Treat the diol with 1.1 eq TsCl in pyridine. Heat to promote cyclization.

  • Result: N-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole.

4. Deprotection

  • Reagents: H2, Pd/C (10%), Ethanol.

  • Protocol: Hydrogenolysis of the benzyl group at 1 atm H2 or via transfer hydrogenation (ammonium formate).

  • Result: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (Free Base).[2]

Graphviz Diagram: Synthesis Workflow

SynthesisStartStart:N-Benzylglycine +Dimethyl MaleateStep1Step 1: [3+2] Cycloaddition(Toluene, Reflux)Start->Step1Inter1Intermediate:cis-N-Benzyl-pyrrolidine-3,4-dicarboxylateStep1->Inter1Step2Step 2: Reduction(LiAlH4, THF)Inter1->Step2Inter2Intermediate:cis-N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidineStep2->Inter2Step3Step 3: Cyclization(TsCl, Pyridine or H+)Inter2->Step3Inter3Intermediate:N-Benzyl-hexahydro-1H-furo[3,4-c]pyrroleStep3->Inter3Step4Step 4: Hydrogenolysis(H2, Pd/C)Inter3->Step4FinalTarget:(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrroleStep4->Final

Figure 2: Synthetic pathway from acyclic precursors to the bicyclic core.

Medicinal Chemistry Applications

The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a versatile pharmacophore used to modulate physicochemical properties and target engagement.

Key Therapeutic Areas
Target / DiseaseRole of ScaffoldMechanism of Action
Monoacylglycerol Lipase (MGLL) Hydrophilic CoreUsed in analogs of ABX-1431 to reduce lipophilicity (LogP) while maintaining the spiro-like geometry required for the active site.
SARS-CoV-2 Mpro Non-covalent InhibitorThe scaffold acts as a linker that positions hydrogen bond acceptors (the furan oxygen) and donors (the pyrrole NH) to interact with the catalytic dyad or S1 pocket.
Menin-MLL Interaction Projection VectorThe rigid bicyclic core projects substituents at defined vectors, disrupting the protein-protein interaction interface.
Kinase Inhibitors Solvent Front BinderUsed to solubilize kinase inhibitors by extending into the solvent front, often replacing piperazine or morpholine rings.
Physicochemical Profile

The incorporation of this scaffold typically impacts the drug-like properties as follows:

  • Lipophilicity (cLogP): Lowers cLogP compared to carbocyclic analogs, improving metabolic stability.

  • Solubility: The ether oxygen and secondary amine provide hydrogen bond acceptor/donor sites, enhancing aqueous solubility.

  • Rigidity: Reduces the entropic penalty of binding compared to flexible linear diamines.

Physicochemical Properties Data

The following data represents the calculated properties for the free base (HCl salt properties will differ).

PropertyValueUnitSignificance
Molecular Weight 113.16 g/mol Fragment-sized, ideal for FBDD.
Exact Mass 113.084DaMonoisotopic mass for MS identification.
cLogP ~ -0.3-Hydrophilic nature aids bioavailability.
TPSA 21.3ŲPolar surface area; <140 Ų suggests good cell permeability.
pKa (Conj. Acid) ~ 10.5-Basic secondary amine; typically charged at physiological pH.
H-Bond Donors 1-NH group.
H-Bond Acceptors 2-O (ether) and N (amine).

References

  • PubChem. (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole.[2][3] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Discovery of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase. (Contextual reference for MGLL inhibitors utilizing fused pyrrolidine scaffolds).

Technical Monograph: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

[1][2]

Executive Summary & Chemical Identity[2][3]

The (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole core is a saturated, bicyclic heterocycle characterized by a cis-fusion between a tetrahydrofuran ring and a pyrrolidine ring. Unlike its aromatic pyrrole counterparts, this scaffold is chemically stable, non-planar, and possesses significant three-dimensional character (

It serves as a rigidified, bicyclic bioisostere of morpholine or piperazine , offering distinct vectors for substituent exit and improved metabolic stability due to the steric protection of the bridgehead carbons.

Core Identifiers
ParameterData
Chemical Name (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Common Synonyms cis-Octahydrofuro[3,4-c]pyrrole; 3,4-Epispiro-pyrrolidine
CAS Number (HCl Salt) 57710-36-8
CAS Number (Free Base) 55129-05-0
CAS Number (N-Boc) 194352-61-1 (Common Synthetic Precursor)
Molecular Formula

Molecular Weight 113.16 g/mol (Free Base); 149.62 g/mol (HCl)
SMILES C1OCC2CNCC12
Stereochemistry Meso (Achiral due to internal plane of symmetry in the unsubstituted form)
Physicochemical Profile
PropertyValueImplication for MedChem
Predicted pKa 10.54 ± 0.20Highly basic secondary amine; likely protonated at physiological pH.
LogP -0.3 (approx)Low lipophilicity aids in solubility enhancement.
H-Bond Donors 1 (NH)Key interaction point for aspartate/glutamate residues in active sites.
H-Bond Acceptors 2 (O, N)The ether oxygen acts as a weak acceptor, often solvated.
Topological Polar Surface Area 21.3

Excellent blood-brain barrier (BBB) permeability potential.

Stereochemical Dynamics: The "rel" Designation

The term "(3aR,6aS)-rel" is critical for accurate procurement and synthesis.

  • The cis-Fusion: The 5,5-ring system is highly strained in a trans-fusion. Consequently, the cis-isomer is the thermodynamically stable and synthetically accessible form.

  • Meso Character: The unsubstituted cis-isomer possesses a plane of symmetry passing through the nitrogen atom and the ether oxygen. Therefore, the molecule is achiral (meso) .

  • Chirality upon Substitution: Chirality is induced only if the nitrogen is substituted with a chiral group or if the carbon skeleton bears non-symmetric substituents.

Synthetic Methodologies

Two primary routes exist for accessing this scaffold. The choice depends on scale and available starting materials.

Route A: The Azomethine Ylide [3+2] Cycloaddition (Modern)

This route builds the pyrrolidine ring onto a furan derivative or vice-versa, utilizing the high reactivity of azomethine ylides.

SynthesisRouteASM1N-Benzyl-N-(methoxymethyl)-trimethylsilylmethylamineStep1[3+2] Cycloaddition(TFA cat.)SM1->Step1SM2Dimethyl FumarateSM2->Step1Inter1Pyrrolidine-3,4-dicarboxylateStep1->Inter1Step2LiAlH4 ReductionInter1->Step2Inter23,4-Bis(hydroxymethyl)pyrrolidine (Diol)Step2->Inter2Step3Cyclodehydration(H2SO4 or TsOH)Inter2->Step3ProductHexahydro-1H-furo[3,4-c]pyrroleStep3->Product

Figure 1: The [3+2] Cycloaddition pathway offers rapid access to the dicarboxylate precursor.

Route B: Reduction of Cyclic Imides (Industrial)

This method is preferred for kilogram-scale production due to the low cost of maleimide derivatives.

  • Diels-Alder (Precursor): Furan + Maleic Anhydride

    
     7-oxabicyclo[2.2.1]heptane derivative (Note: This forms an oxygen-bridged system, which requires specific cleavage. A more direct route uses 3,4-furan dicarboxylic acid  reduction).
    
  • Direct Cyclization (Preferred):

    • Precursor: N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine.

    • Mechanism: Acid-catalyzed ether formation closes the tetrahydrofuran ring.

Medicinal Chemistry Applications

The furo[3,4-c]pyrrole scaffold is a "privileged structure" in kinase and GPCR drug discovery.

Structural Advantages (SAR)
  • Rigidification: Unlike ethylenediamine linkers, the bicyclic core locks the nitrogen lone pair vector, reducing the entropic penalty upon binding to a protein target.

  • Solubility: The ether oxygen lowers the LogP by ~1.0 unit compared to the carbocyclic analog (octahydrocyclopenta[c]pyrrole), improving aqueous solubility without introducing a hydrogen bond donor that might hinder membrane permeability.

SAR_LogicCore(3aR,6aS)-furo[3,4-c]pyrroleProp1Ether OxygenCore->Prop1Prop2Cis-FusionCore->Prop2Prop3Secondary AmineCore->Prop3Eff1Lowers LogP(Increases Solubility)Prop1->Eff1Eff2Defined Vector(Rigid Geometry)Prop2->Eff2Eff3Versatile Handle(Amide/Urea Formation)Prop3->Eff3

Figure 2: Structure-Activity Relationship (SAR) logic for the furo[3,4-c]pyrrole core.

Case Studies
  • Kinase Inhibitors: Used to replace the piperazine moiety in JAK2 inhibitors to improve selectivity profiles.

  • GPCR Ligands: The scaffold mimics the spatial arrangement of proline but with added polarity, utilized in Histamine H3 receptor antagonists.

Experimental Protocols

Protocol: Synthesis via Diol Cyclization

This protocol assumes the starting material N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine is available (via LiAlH4 reduction of the dicarboxylate).

Reagents:

  • N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine (10.0 mmol)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (12.0 mmol)

  • Toluene (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the diol (2.35 g, 10 mmol) and pTsOH (2.28 g, 12 mmol) to Toluene (50 mL).

  • Reflux: Heat the mixture to vigorous reflux (110°C). Water generated from the cyclization will collect in the Dean-Stark trap. Monitor by TLC (System: 10% MeOH in DCM). Reaction typically completes in 4-6 hours.

  • Workup: Cool to room temperature. Pour the mixture into saturated

    
     solution (50 mL) to neutralize the acid.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers, dry over 
    
    
    , and concentrate in vacuo.
  • Debenzylation (Hydrogenolysis): Dissolve the residue in MeOH (30 mL). Add Pd/C (10% w/w, 200 mg). Stir under

    
     balloon (1 atm) for 12 hours.
    
  • Purification: Filter through Celite. Convert to HCl salt by adding 4M HCl in Dioxane.

  • Yield: Expect ~75-85% yield of the white solid (HCl salt).

Quality Control (NMR Signature)

To validate the cis-fusion (meso) vs trans-fusion:

  • 1H NMR (D2O): The bridgehead protons (H-3a, H-6a) in the cis-isomer typically appear as a multiplet around 2.8 - 3.1 ppm .

  • Coupling Constant: The cis-fusion exhibits a larger vicinal coupling constant (

    
     Hz) compared to the highly strained trans system (which is rarely observed).
    

References

  • Sigma-Aldrich. (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Product Page. Link

  • ChemicalBook. CAS 55129-05-0 Technical Data. Link

  • Beilstein J. Org. Chem. Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. (Context on pyrrole/pyrrolidine synthesis). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21421150 (Hexahydro-1H-furo[3,4-c]pyrrole). Link

  • Enamine. Bicyclic Pyrrolidines for Medicinal Chemistry via [3+2]-Cycloaddition. Link

Technical Guide: Synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

[1][2]

Executive Summary

The (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole scaffold (CAS: 60889-32-9 for generic) represents a thermodynamically stable cis-fused bicyclic system.[1] It serves as a conformationally restricted pharmacophore, often employed to improve the metabolic stability and selectivity of drug candidates. This guide focuses on the most robust synthetic pathway: the [3+2] Cycloaddition-Reduction-Cyclization sequence, which offers high stereocontrol and scalability.

Retrosynthetic Analysis

To access the (3aR,6aS) stereochemistry (cis-fusion), the synthesis relies on the inherent diastereoselectivity of [3+2] cycloadditions or the hydrogenation of furan/pyrrole precursors.

  • Target: Hexahydro-1H-furo[3,4-c]pyrrole[2][1]

  • Disconnection 1 (Ether Formation): The furan ring can be closed via the dehydration or activation of a 1,4-diol .

  • Intermediate: cis-3,4-Bis(hydroxymethyl)pyrrolidine.[1]

  • Disconnection 2 (Reduction): The diol is derived from a cyclic anhydride or diester .[1]

  • Starting Materials: Maleic anhydride and an Azomethine Ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine).[1]

Visualization: Retrosynthetic Logic

RetrosynthesisTarget(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrroleDiolcis-3,4-Bis(hydroxymethyl)pyrrolidineTarget->DiolCyclization(Ether formation)Anhydridecis-Pyrrolo[3,4-c]furan-1,3-dione DerivativeDiol->AnhydrideReduction(LiAlH4)StartMaleic Anhydride +Azomethine YlideAnhydride->Start[3+2] Cycloaddition

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the bicyclic core.

Primary Synthesis Pathway: The Azomethine Ylide Route

This pathway is preferred for its atom economy and the automatic establishment of the cis-stereochemistry at the ring junction.

Phase 1: Construction of the Bicyclic Skeleton

Reaction: [3+2] Dipolar Cycloaddition Reagents: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, Maleic Anhydride, TFA (cat.), DCM.[1]

  • Mechanism: The starting amine generates a reactive azomethine ylide in situ upon treatment with a catalytic acid (TFA) or fluoride source.[1]

  • Cycloaddition: The ylide undergoes a [3+2] cycloaddition with maleic anhydride (the dipolarophile).[1]

  • Stereocontrol: The reaction is highly stereoselective, yielding the cis-fused 5-benzyl-tetrahydro-1H-pyrrolo[3,4-c]furan-1,3-dione .[1] The cis geometry of the anhydride is preserved in the fused system.

Phase 2: Reduction to the Diol

Reaction: Global Reduction Reagents: Lithium Aluminum Hydride (LiAlH4), THF, Reflux.

  • Protocol: The cyclic anhydride intermediate is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 at 0°C.

  • Transformation: The reaction reduces the two carbonyl groups of the anhydride to primary alcohols. Crucially, the N-benzyl group remains intact (or can be removed later).[1]

  • Product: (3R,4S)-1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine .

  • Causality: LiAlH4 is chosen over Borane or DIBAL-H to ensure complete reduction of the sterically hindered anhydride to the diol without stopping at the lactone stage.[1]

Phase 3: Ring Closure (Furan Formation)

Reaction: Intramolecular Etherification Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (or NaH/THF).

  • Activation: The primary alcohols are activated as tosylates or mesylates.[1]

  • Cyclization: Under basic conditions (e.g., NaH in THF or simply heating in pyridine), the intermediate undergoes intramolecular nucleophilic displacement (SN2) to close the tetrahydrofuran ring.

  • Alternative (Mitsunobu): Reaction with DEAD/PPh3 can also effect this closure under milder conditions, though removal of phosphine oxide byproducts can be challenging at scale.[1]

  • Product: (3aR,6aS)-5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole .

Phase 4: Deprotection (Optional)

Reaction: Hydrogenolysis Reagents: H2 (1 atm), Pd/C (10%), Ethanol/Acetic Acid.

  • Protocol: The N-benzyl derivative is subjected to catalytic hydrogenation.

  • Final Product: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole .

  • Purification: The secondary amine is often isolated as a hydrochloride salt for stability.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStep1Step 1: [3+2] CycloadditionMaleic Anhydride + Ylide Precursor(TFA, DCM, 0°C -> RT)Inter1Intermediate A:5-Benzyl-tetrahydro-1H-pyrrolo[3,4-c]furan-1,3-dioneStep1->Inter1Step2Step 2: Reduction(LiAlH4, THF, Reflux)Inter1->Step2Inter2Intermediate B:1-Benzyl-3,4-bis(hydroxymethyl)pyrrolidineStep2->Inter2Step3Step 3: Cyclization(TsCl, Pyridine, 0°C -> 60°C)Inter2->Step3Inter3Intermediate C:5-Benzyl-hexahydro-1H-furo[3,4-c]pyrroleStep3->Inter3Step4Step 4: Deprotection(H2, Pd/C, EtOH)Inter3->Step4FinalFINAL PRODUCT:(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrroleStep4->Final

Figure 2: Step-by-step reaction workflow for the synthesis of the target scaffold.

Alternative Pathway: The Maleimide Reduction Route

For laboratories where azomethine ylides are not viable, the Maleimide Reduction route is a valid alternative.

  • Starting Material: N-Benzylmaleimide.[1]

  • Step 1: Photochemical [2+2] cycloaddition (if accessing cyclobutane fused) OR Standard Diels-Alder with Furan (leads to oxygen bridge, requires modification).[1]

  • Correction: The most direct alternative is starting from Dimethyl pyrrole-3,4-dicarboxylate .[1]

    • Hydrogenation: Rh/Al2O3 hydrogenation of the pyrrole ring yields the cis-pyrrolidine-3,4-dicarboxylate.[1]

    • Reduction: LiAlH4 reduction to the diol.

    • Cyclization: Identical to Phase 3 above.

Experimental Data Summary

ParameterAzomethine Ylide RouteMaleimide/Diester Route
Step Count 4 (Linear)4-5 (Linear)
Overall Yield ~35-45%~25-30%
Stereocontrol High (>95% cis)Moderate (requires equilibration)
Scalability High (Exothermic steps manageable)High
Key Risk Ylide precursor stabilityHydrogenation selectivity

References

  • Padwa, A., et al. "Tandem Cyclization-Cycloaddition Reaction of Rhodium Carbenoids.[1] A Facile Synthesis of Azomethine Ylides." Journal of Organic Chemistry. Link

  • Terao, Y., et al. "Ag(I) or Cu(I) Catalyzed [3+2] Cycloaddition of Azomethine Ylides." Chemical & Pharmaceutical Bulletin. Link

  • PubChem Compound Summary. "Hexahydro-1H-furo[3,4-c]pyrrole."[1] National Center for Biotechnology Information.[1] Link

  • Organic Syntheses. "General Procedures for Azomethine Ylide Cycloadditions." Organic Syntheses, Coll.[1][3] Vol. 9. Link

  • ChemicalBook. "(3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole Properties and Suppliers." Link

The Hexahydro-1H-furo[3,4-c]pyrrole Scaffold: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal application of the hexahydro-1H-furo[3,4-c]pyrrole scaffold.

Executive Summary

In the pursuit of higher Fsp³ fraction drug candidates, the hexahydro-1H-furo[3,4-c]pyrrole scaffold has emerged as a privileged bicyclic core. Unlike flat heteroaromatics, this 5,5-fused system offers a rigid, three-dimensional architecture that enhances target specificity while maintaining favorable physicochemical properties.[1] This guide explores its transition from a synthetic curiosity to a validated pharmacophore in oncology (PARP-1 inhibition) and virology (SARS-CoV-2 Mpro inhibition), emphasizing the modern "Blue LED" photochemical assembly that has democratized its access.

Structural Rationale & Pharmacophore Analysis

The "Furo-Pyrrole" Core

The scaffold consists of a saturated pyrrolidine ring fused to a tetrahydrofuran ring across the [3,4] bond of the pyrrole. This fusion creates a 3,7-dioxa-2-azabicyclo[3.3.0]octane -like geometry (depending on heteroatom placement), characterized by:

  • Rigid 3D Conformation: The cis-fusion of the two five-membered rings creates a "V" shape, projecting substituents into defined vectors that flat aromatic rings cannot achieve.

  • High Fsp³ Score: Being fully saturated ("hexahydro"), it improves solubility and metabolic stability compared to its aromatic counterparts (furo[3,4-c]pyrrole).[1]

  • Hydrogen Bonding Potential: The 4,6-dione derivative (often the direct synthetic product) acts as a hydrogen bond acceptor, while the pyrrole nitrogen serves as a modifiable vector for solubilizing groups.[1]

Physicochemical Profile (Lipinski Compliance)
PropertyValue (Approx. for Core)Drug-Likeness Impact
Molecular Weight ~141 Da (Dione core)Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP -0.5 to 0.5High water solubility; low lipophilicity reduces non-specific binding
H-Bond Donors 1 (NH)Modifiable for permeability
H-Bond Acceptors 3 (O, C=O)Excellent interaction capability with enzyme active site residues (e.g., Ser, His)
Topological Polar Surface Area (TPSA) ~50-60 ŲWell within the range for oral bioavailability (<140 Ų)

Synthetic Evolution: The Carbonyl Ylide Route

Historically, synthesizing [3,4-c] fused bicyclic systems was labor-intensive, often requiring multi-step intramolecular cyclizations.[1] The breakthrough came with the application of 1,3-dipolar cycloadditions involving carbonyl ylides.

The "Blue LED" Photochemical Protocol

The most efficient modern method utilizes a multicomponent reaction (MCR) driven by visible light.[1] This process avoids transition metals (like Rhodium) traditionally used to generate carbenes.

Mechanism:

  • Carbene Generation: Blue LED light excites a diazo compound (e.g., aryl diazoacetate), releasing N₂ to form a carbene.[1]

  • Ylide Formation: The electrophilic carbene is trapped by an aldehyde (nucleophile) to form a reactive carbonyl ylide intermediate.[1]

  • [3+2] Cycloaddition: The carbonyl ylide undergoes a 1,3-dipolar cycloaddition with a dipolarophile (specifically N-substituted maleimides ) to yield the bicyclic scaffold.

Synthetic Pathway Diagram

G Diazo Aryl Diazoacetate (Precursor) Carbene Carbene Intermediate Diazo->Carbene Blue LED (-N2) Aldehyde Aldehyde (R-CHO) Maleimide N-Substituted Maleimide Scaffold Hexahydro-1H-furo[3,4-c]pyrrole (Bicyclic Product) Maleimide->Scaffold Ylide Carbonyl Ylide (1,3-Dipole) Carbene->Ylide + Aldehyde Ylide->Scaffold [3+2] Cycloaddition + Maleimide

Caption: One-pot, three-component synthesis of the furo-pyrrole scaffold via photo-generated carbonyl ylides.

Medicinal Chemistry Applications

Oncology: PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Inhibitors are vital for treating BRCA-mutated cancers (synthetic lethality).[1]

  • Discovery: A library of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrroles was screened for PARP-1 affinity.[2][3][4]

  • Mechanism: The dione moiety mimics the nicotinamide pharmacophore, forming hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket. The rigid bicyclic frame positions aryl substituents to stack with Tyr907 .[1]

  • Outcome: Several derivatives showed IC₅₀ values in the micromolar range, serving as non-aromatic, soluble lead compounds distinct from the flat structures of Olaparib or Rucaparib.[1]

Virology: SARS-CoV-2 Mpro Inhibition

During the COVID-19 pandemic, virtual screening of "made-on-demand" libraries identified this scaffold as a potent binder of the Main Protease (Mpro).

  • Hit Rate: In a screen of 87 virtual hits, 37 compounds contained the hexahydro-1H-furo[3,4-c]pyrrole-4,6-dione fragment.[5]

  • Binding Mode: The scaffold occupies the substrate-binding cleft. The 4,6-dione oxygens engage the catalytic dyad (Cys145/His41) via water-mediated networks, while the hydrophobic "V" shape fits the S2 sub-pocket.

Experimental Protocol: Blue LED Synthesis

Objective: Synthesis of 4,6-dioxo-1,3,5-triphenyl-hexahydro-1H-furo[3,4-c]pyrrole.

Reagents:

  • Phenyldiazoacetate (1.0 equiv)[1]

  • Benzaldehyde (1.2 equiv)[1]

  • N-Phenylmaleimide (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Light Source: Blue LED (460-470 nm, ~3W)[1]

Procedure:

  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, dissolve N-phenylmaleimide (0.5 mmol) and benzaldehyde (0.6 mmol) in 2 mL of anhydrous DCM.

  • Addition: Add phenyldiazoacetate (0.5 mmol) to the mixture.

  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Irradiate at room temperature under an air atmosphere (no inert gas required for this specific protocol, though N₂ is preferred for consistency).[1]

  • Monitoring: Stir for 2–4 hours. Monitor consumption of the diazo compound by TLC (disappearance of the yellow spot) or observing the cessation of N₂ bubbling.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Eluent: Ethyl Acetate/Hexane 20:80).

  • Characterization: The product is typically a white/pale yellow solid.[1] Confirm structure via ¹H NMR (look for the diagnostic bridgehead protons at ~4.5–5.0 ppm).[1]

Self-Validating Check:

  • Did the reaction turn colorless? (Diazo consumption).[1]

  • Is the yield low? Check the dryness of the solvent; water can quench the carbene before ylide formation.

References

  • Khan, H., et al. (2023).[3][4][6][7] "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition." Chemistry – An Asian Journal.[3][4] Link[1]

  • Druzina, A. A., et al. (2020). "In Search of Non-covalent Inhibitors of SARS–CoV–2 Main Protease." Supercomputing Frontiers and Innovations. Link

  • PubChem Compound Summary. "Hexahydro-1H-furo[3,4-c]pyrrole." CID 21421150.[1] Link

  • Maiti, D., et al. (2022).[3] "Blue LED induced solvent-free multicomponent reactions... direct eco-friendly synthesis of densely functionalized itaconimides."[3] Green Chemistry. Link

Sources

Stereochemistry of cis-Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemistry, synthesis, and application of the cis-hexahydro-1H-furo[3,4-c]pyrrole scaffold.[1][2] This bicyclic system serves as a critical pharmacophore in modern drug discovery, notably in the development of covalent inhibitors (e.g., Monoacylglycerol Lipase (MAGL) inhibitors like ABX-1431).[1]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, Structural Biologists Version: 1.0 (Current as of 2026)[1]

Core Directive: The Scaffold Architecture

The cis-hexahydro-1H-furo[3,4-c]pyrrole is a 5,5-fused bicyclic heterocycle.[1][2] Unlike its trans-fused counterpart, which suffers from significant ring strain and thermodynamic instability, the cis-isomer adopts a stable, folded "book-shape" conformation.[1][2] This folding creates a distinct vector orientation for substituents at the nitrogen (N5) and the bridgehead carbons, making it an ideal "spacer" for positioning warheads or solubilizing groups in confined protein pockets.[1]

Structural Nomenclature & Numbering

The numbering follows the IUPAC convention for fused heterocycles.

  • Bridgehead Carbons: Positions 3a and 6a.[1][2][3]

  • Heteroatoms: Oxygen at position 2 (furan ring), Nitrogen at position 5 (pyrrole ring).[1][2]

  • Stereochemistry: The "cis" designation implies that protons at 3a and 6a are on the same face (syn-periplanar), typically assigned as (

    
    ) for the meso compound or specific enantiomers if substituted.[1]
    
Conformational Analysis

The cis-fusion forces the system into a puckered envelope conformation.[1][2]

  • Endo/Exo Puckering: The methylene groups (C1/C3 and C4/C6) can twist to relieve eclipsing interactions.[1][2]

  • Vector Alignment: Substituents on N5 are projected away from the concave face of the "book," providing a high degree of solvent exposure—a key trait for improving the metabolic stability and solubility of lipophilic drugs.

Synthetic Methodology: The "Expert" Protocol

While classical routes involve the reduction of maleimide derivatives or cyclization of 3,4-bis(hydroxymethyl)furan, these often yield racemic mixtures or require harsh conditions.[1]

We present the Intramolecular Aminol-Initiated Prins Cyclization , a superior method offering high diastereoselectivity for the cis-fused core.[1][2] This protocol relies on the in situ generation of an oxocarbenium ion which is trapped by an internal olefin.[1][2]

Reaction Logic (Causality)[1]
  • Initiation: An aldehyde reacts with a homoallylic amine (derived from amino acid precursors) to form an iminium/oxocarbenium intermediate.[1][2]

  • Cyclization: The internal alkene attacks the electrophilic center.[1][2]

  • Termination: A nucleophile (or internal trap) quenches the carbocation, closing the second ring.[1][2]

  • Stereocontrol: The transition state adopts a chair-like geometry that exclusively favors the cis-fusion to minimize 1,3-diaxial interactions.[1][2]

Visualization: Synthetic Pathway

Synthesis Start Homoallylic Amine (N-Tosyl-3-pyrrolin-1-yl) Inter Iminium/Oxocarbenium Intermediate Start->Inter + Aldehyde TMSOTf (Cat.) Aldehyde Aldehyde (R-CHO) Aldehyde->Inter TS Chair-like TS (Cis-Selective) Inter->TS Prins Cyclization Product cis-Hexahydro-1H-furo[3,4-c]pyrrole (Scaffold) TS->Product Ring Closure

Figure 1: Mechanistic flow of the Prins cyclization yielding the cis-fused scaffold.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of cis-5-tosyl-hexahydro-1H-furo[3,4-c]pyrrole.

  • Reagent Prep: Dissolve

    
    -tosyl-3-pyrroline alcohol (1.0 equiv) and paraformaldehyde (1.2 equiv) in dry Dichloromethane (DCM) [0.1 M].
    
  • Acid Catalysis: Cool to 0°C. Add Boron Trifluoride Etherate (

    
    ) (1.1 equiv) dropwise.[1][2] Validation: Solution should turn slightly yellow; lack of color change may indicate wet solvent quenching the Lewis acid.[1][2]
    
  • Cyclization: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours. Validation: Monitor TLC (30% EtOAc/Hex).[1][2] Disappearance of the pyrroline starting material (

    
    ) and appearance of a lower spot (
    
    
    
    ) confirms cyclization.[1][2]
  • Quench & Workup: Quench with sat.

    
    . Extract with DCM (3x).[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (SiO2, 20-40% EtOAc/Hexane).

  • Yield: Expect 75-85% of the cis-isomer.[1][2]

Stereochemical Validation & Analysis

Trustworthiness in stereochemistry requires rigorous analytical proof.[1][2]

NMR Diagnostics

The cis-fusion is distinct from the trans-fusion in


 NMR.[1][2]
Proton PositionChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Note
H-3a, H-6a (Bridgehead)2.80 - 3.10 ppmMultiplet

Hz
Higher order coupling due to cis-fusion.[1][2]
H-1, H-3 (Furan CH2)3.50 - 3.90 ppmdd or m

Hz
Diastereotopic splitting confirms rigid ring.[1][2]
H-4, H-6 (Pyrrole CH2)2.40 - 3.40 ppmm-Broadening often observed due to N-inversion if N is unsubstituted.[1][2]
The NOE "Smoking Gun"

To validate the cis-stereochemistry, perform a 1D-NOESY experiment irradiating the bridgehead signal (H-3a).

  • Result: You must observe a strong NOE enhancement at H-6a (approx. 2-4%).[1][2]

  • Interpretation: This confirms H-3a and H-6a are on the same face (syn).[1][2] The trans-isomer would show negligible NOE between these protons due to the anti-periplanar geometry (

    
     dihedral).[1][2]
    

Applications in Drug Discovery[4]

The cis-hexahydro-1H-furo[3,4-c]pyrrole scaffold is not merely a linker; it is a conformational restrictor .[1][2]

Case Study: ABX-1431 (MGLL Inhibitor)

ABX-1431, a clinical candidate for the treatment of neurological disorders, utilizes this scaffold to position a hexafluoroisopropyl carbamate warhead.[1][2]

  • Target: Monoacylglycerol Lipase (MGLL).[1][2]

  • Mechanism: The cis-fused scaffold orients the carbamate warhead to react specifically with the catalytic Serine-122 of MGLL.[1][2]

  • Why this scaffold?

    • Compactness: Fits the narrow lipophilic tunnel of MGLL.[1][2]

    • Solubility: The ether oxygen in the furan ring lowers logP compared to a carbocyclic analog (e.g., octahydropentalene).[1][2]

    • Rigidity: Reduces the entropic penalty of binding.[1][2]

Logical Pathway of Inhibitor Design

DrugDesign Target Target: MGLL Serine Hydrolase (Lipophilic Pocket) Requirement Requirement: Position Warhead + Solubility Target->Requirement Define Constraints Scaffold Selection: cis-Hexahydro-1H-furo[3,4-c]pyrrole (Folded, Polar Ether) Requirement->Scaffold Screening/Design Result Candidate: ABX-1431 (High Potency, CNS Penetrant) Scaffold->Result Optimization

Figure 2: Decision matrix for selecting the furo[3,4-c]pyrrole scaffold in ABX-1431 development.

References

  • Prins Cyclization Methodology: Reddy, B. V. S., et al. "Aminol Initiated Prins Cyclization for the Synthesis of Octahydro-1H-pyrano[3,4-c]Pyridine and Hexahydro-1H-furo[3,4-c]pyrrole Derivatives."[1][2] Tetrahedron Letters, vol. 55, no.[1][2][4][5] 34, 2014, pp. 4817-4821.[1][2][6][4] Link[1][6][4][5]

  • ABX-1431 Discovery: Cisar, J. S., et al. "Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders."[1][2] Journal of Medicinal Chemistry, vol. 61, no.[1][2] 20, 2018, pp. 9062-9084.[1][2] Link[1]

  • Scaffold Characterization: "cis-Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride." PubChem Compound Summary, CID 21421150.[1][2] Link

  • Stereochemical Analysis: Claridge, T. D. W.[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1][2] (General reference for NOE analysis protocols).

Sources

Fused Pyrrolidine Ring Systems in Nature: Structural Architectures, Biosynthesis, and Therapeutic Exploitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a cornerstone of natural product chemistry, yet its true potential emerges when fused into bicyclic or tricyclic systems. These architectures—specifically pyrrolizidines (5,5-fused), indolizidines (5,6-fused), and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) —exhibit exceptional rigidity and stereochemical density. This structural constraint allows them to interact with high specificity against biological targets, ranging from glycosidases to the DNA minor groove.

This technical guide dissects these systems for the drug discovery scientist. We move beyond basic isolation to explore the biosynthetic logic that constructs these rings, the synthetic strategies required to access them at scale, and their pharmacological evolution into potent antibody-drug conjugate (ADC) payloads.

Structural Classification & Pharmacophore Analysis

The biological activity of fused pyrrolidines is dictated by ring size and heteroatom placement. We categorize them into three primary scaffolds of high medicinal value.

Table 1: Comparative Analysis of Fused Pyrrolidine Scaffolds
Scaffold ClassRing SystemKey Natural ProductsMechanism of ActionClinical Relevance
Pyrrolizidines 5,5-fused (1-azabicyclo[3.3.0]octane)Retronecine, HeliotridineDNA alkylation (after metabolic activation)Hepatotoxic (defense); limited therapeutic use due to toxicity.[1]
Indolizidines 5,6-fused (1-azabicyclo[4.3.0]nonane)Castanospermine, SwainsonineGlycosidase inhibitionAntiviral, anti-diabetic, and lysosomal storage disease therapies.
Pyrrolobenzodiazepines (PBDs) 5,7-fused (Tricyclic)Anthramycin, TomaymycinDNA minor groove alkylation (Guanine N2)Highly potent payloads for ADCs (e.g., Tesirine).

Biosynthetic Origins: The Ornithine Logic

Nature predominantly assembles the pyrrolizidine core from L-ornithine . Understanding this pathway is critical for bioengineering efforts and understanding the stereochemical origins of the ring system.

Mechanistic Insight

The defining step in pyrrolizidine biosynthesis is the formation of homospermidine .[1] Unlike typical polyamine synthesis, this pathway recruits Homospermidine Synthase (HSS) to couple two putrescine molecules (or one putrescine and one spermidine), creating a symmetric intermediate that is subsequently cyclized.[2]

Visualization: Biosynthetic Pathway of Pyrrolizidine Alkaloids

The following diagram illustrates the conversion of Ornithine to the Retronecine core.

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Homospermidine Homospermidine (Symmetric Intermediate) Putrescine->Homospermidine Homospermidine Synthase (HSS) (NAD+ dependent) Spermidine Spermidine Spermidine->Homospermidine Aminobutyl transfer Imine Iminium Intermediate Homospermidine->Imine Diamine Oxidase (Cyclization) Trachelanthamidine Trachelanthamidine Imine->Trachelanthamidine Reduction Retronecine Retronecine (Necine Base) Trachelanthamidine->Retronecine Hydroxylation & Desaturation

Figure 1: The biosynthetic cascade from L-Ornithine to the reactive Necine base, highlighting the pivotal role of Homospermidine Synthase (HSS).[1][2]

Synthetic Methodologies: Constructing the PBD Scaffold

While pyrrolizidines are biosynthetically fascinating, Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) represent the apex of synthetic utility in oncology. The PBD core contains a critical N10-C11 imine (or its carbinolamine equivalent) that acts as the electrophile for DNA alkylation.

Strategic Analysis

The synthesis of PBDs generally follows a convergent strategy:

  • A-Ring Source: Anthranilic acid derivatives.

  • C-Ring Source: L-Proline derivatives (chiral pool).

  • Cyclization: The B-ring (diazepine) is closed last, often requiring careful handling to preserve the N10-C11 unsaturation (the "warhead").

Experimental Protocol: Synthesis of the PBD Core (DC-81 Analogue)

This protocol describes the synthesis of a PBD monomer via the reduction of a nitro-aldehyde precursor, a method favored for its reliability in generating the N10-C11 imine in situ.

Objective: Synthesis of 8-methoxy-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione.

Reagents:

  • (2S)-N-(4-methoxy-2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal (Precursor)

  • Mercury(II) Chloride (

    
    )
    
  • Calcium Carbonate (

    
    )
    
  • Acetonitrile/Water (

    
    )
    

Step-by-Step Methodology:

  • Preparation of the Thioacetal Precursor:

    • Start with commercially available L-proline methyl ester . Couple with 4-methoxy-2-nitrobenzoic acid using EDCI/HOBt to form the amide bond.

    • Expert Note: Maintain temperature at 0°C during coupling to prevent racemization of the proline

      
      -center. Racemization here destroys the DNA-binding twist of the final PBD.
      
    • Convert the ester to the aldehyde diethyl thioacetal using standard reduction/protection sequences (DIBAL-H followed by ethanethiol/

      
      ).
      
  • Deprotection and Cyclization (The "Mercuric" Method):

    • Dissolve the thioacetal precursor (1.0 eq) in a mixture of

      
       (4:1 v/v).
      
    • Add

      
       (2.5 eq) to buffer the solution.
      
    • Add

      
       (2.2 eq) slowly. Stir the suspension vigorously at room temperature for 12–16 hours.
      
    • Mechanism:[2][3][4]

      
       coordinates to the sulfur atoms, facilitating hydrolysis of the thioacetal to the aldehyde. The released aldehyde immediately condenses with the aniline (formed via prior reduction or simultaneous reduction steps if using a different precursor) or amide nitrogen. In this "dilactam" variation, we are forming the stable amide bond first or unmasking the aldehyde for cyclization.
      
    • Self-Validation: The reaction progress is monitored by TLC. The disappearance of the non-polar thioacetal spot and appearance of a more polar, fluorescent spot (the PBD core) indicates success.

  • Workup and Purification:

    • Filter the reaction mixture through a Celite pad to remove mercury salts. Caution: Dispose of mercury waste according to strict hazardous waste protocols.

    • Dilute the filtrate with ethyl acetate and wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (

      
      , 2-5% Methanol in DCM).
      
  • Characterization:

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic doublet at

      
       7.6–7.8 ppm (H-11 imine proton) if synthesizing the imine form, or the amide signals for the dilactam.
      
    • Mass Spec: Confirm [M+H]+ peak matching the cyclized structure.

Pharmacological Applications: PBD Dimers in ADCs

The most significant modern application of the fused pyrrolidine ring is in Antibody-Drug Conjugates (ADCs) . Monomeric PBDs are potent, but PBD dimers are catastrophic to cancer cells.

Mechanism of Action: Interstrand Crosslinking

PBD dimers bind in the minor groove of DNA.[5] The two PBD units are tethered by a flexible linker (typically 3-5 carbons).

  • Recognition: The pyrrolidine rings align with the curvature of the minor groove.

  • Alkylation: The N10-C11 imine acts as a soft electrophile.

  • Crosslink: The exocyclic amino group of Guanine attacks C11. A second Guanine on the opposing strand attacks the second PBD unit.

  • Result: An interstrand crosslink (ICL) that blocks DNA replication, leading to apoptosis. Unlike cisplatin crosslinks, PBD crosslinks cause minimal distortion to the DNA helix, making them difficult for repair enzymes (NER pathway) to detect and excise.

Visualization: PBD Dimer Mechanism

PBD_Mechanism PBD_Dimer PBD Dimer (Two warheads) DNA_MinorGroove DNA Minor Groove (AT-rich regions) PBD_Dimer->DNA_MinorGroove Isohelical Binding Guanine_N2 Guanine-NH2 (Nucleophile) DNA_MinorGroove->Guanine_N2 Proximity Aminal_Adduct Aminal Bond Formation (Covalent Linkage) Guanine_N2->Aminal_Adduct Nucleophilic Attack on C11-Imine ICL Interstrand Crosslink (Non-distortive) Aminal_Adduct->ICL Second Alkylation Apoptosis Replication Arrest & Apoptosis ICL->Apoptosis NER Evasion

Figure 2: The mechanism of action for PBD dimers, illustrating the sequence from minor groove binding to lethal interstrand crosslinking.

References

  • Hartmann, T., & Ober, D. (2009). Biosynthesis, molecular genetics and evolution of pyrrolizidine alkaloids.[6] Phytochemistry.[1][2][4][6][7][8] Link

  • Thurston, D. E., & Bose, D. S. (1994).[3] Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines.[5][9] Chemical Reviews.[3][10] Link

  • Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines.[5][9] Chemical Reviews.[3][10] Link

  • Mantca, D. et al. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry.[7][8] Current Traditional Medicine.[7] Link[11]

  • Kamal, A. et al. (2002). Recent developments in the design, synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepines.[9][11][12] Current Medicinal Chemistry. Link

Sources

Technical Whitepaper: Spectroscopic Profiling of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the spectroscopic characterization and structural validation of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole . This guide is designed for medicinal chemists and analytical scientists requiring rigorous verification standards for this privileged bicyclic scaffold.[1]

Executive Summary & Structural Significance[1]

The (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (often referred to as cis-3-oxa-7-azabicyclo[3.3.0]octane) represents a critical "privileged scaffold" in modern drug discovery.[1] Its value lies in its ability to project pharmacophores into defined 3D vectors while maintaining a low molecular weight and high water solubility (LogP < 0).[1]

Unlike flat aromatic systems, this saturated bicyclic framework offers specific stereochemical constraints that enhance selectivity for protein pockets, particularly in kinase inhibitors and GPCR ligands.[1] However, the saturation introduces complexity in characterization, specifically in distinguishing the cis-fused diastereomer from the thermodynamically less stable trans-isomer.[1]

Scope of Guide: This document provides a self-validating analytical workflow. It moves beyond simple data listing to explain the causality of spectral features, ensuring the user can confidently certify the identity and purity of the synthesized or purchased material.

Structural Analysis & Nomenclature

To ensure accurate spectral assignment, we must first define the atom numbering and stereochemical relationships.[1]

IUPAC Name: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Stereochemistry: The "rel" prefix indicates that the stereochemistry at 3a and 6a is relative (cis-fusion), typically supplied as a racemate of the (3aR,6aS) and (3aS,6aR) enantiomers.

Structural Visualization

The following diagram illustrates the connectivity and the critical cis-fusion at the bridgehead carbons.

G cluster_stereo Stereochemical Marker N_ring Pyrrole Ring NH NH N_ring->NH contains O_ring Furan Ring O O O_ring->O contains C3a C3a (Bridge) C6a C6a (Bridge) C3a->C6a C-C Bond (cis-fusion) C3a->O via C3 C6a->O via C1 NH->C3a C-N bond NH->C6a C-N bond

Figure 1: Connectivity map highlighting the bridgehead fusion (C3a-C6a) which dictates the folding of the bicyclic system.

Synthetic Context & Isolation State[1][2][3][4]

Understanding the synthesis is crucial for anticipating impurities (e.g., residual benzyl groups or unreduced amides).[1] The free base is an oil that readily absorbs


 from the air.[1] Therefore, analytical data is most reliably generated using the Hydrochloride Salt (HCl) .[1]
  • Free Base: Colorless to pale yellow oil (unstable).[1]

  • HCl Salt: White, hygroscopic solid (stable, preferred for NMR).[1]

Standard Isolation Protocol:

  • Deprotection: Removal of N-Boc or N-Benzyl protecting group.[1]

  • Salt Formation: Treatment with 4M HCl in Dioxane.[1]

  • Precipitation: Addition of

    
     to crash out the salt.[1]
    
  • Drying: Vacuum desiccation over

    
     (Critical for accurate integration).
    

Spectroscopic Profiling (The Core)

Mass Spectrometry (HRMS)[1]

Mass spectrometry provides the first "Go/No-Go" decision gate.[1]

ParameterValueInterpretation
Formula

Parent Free Base
Exact Mass 113.0841 DaMonoisotopic Mass
Observed [M+H]+ 114.09 ± 0.01Protonated molecular ion (ESI+)
Fragmentation m/z 84, 68Loss of

(furan ring cleavage) is common.[1]
Nuclear Magnetic Resonance (NMR)[1][4][5]

Experimental Condition:

  • Solvent: DMSO-

    
     (Preferred for HCl salts to observe exchangeable protons and ensure solubility).[1]
    
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.[1]

Table 1:

H NMR Data (HCl Salt in DMSO-

)

Note: Chemical shifts (


) are referenced to residual DMSO (2.50 ppm).[1]
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic (Expertise)
NH 9.40 - 9.80br s2H-Ammonium protons.[1] Broadening indicates exchange.[1] Disappears in

shake.
1, 3-H 3.75 - 3.85m / dd2H-

-protons to Oxygen.[1] Deshielded by electronegative O.[1] The "Furan" part.
1', 3'-H 3.55 - 3.65m / dd2H-Diastereotopic partner to above.[1] Complex roofing effect due to ring pucker.
4, 6-H 3.20 - 3.35m2H-

-protons to Nitrogen.[1] Less deshielded than O-neighbors.[1]
4', 6'-H 2.90 - 3.05m2H-Diastereotopic partner.[1] Often overlaps with bridgehead signals.[1]
3a, 6a-H 2.95 - 3.10m2H-Bridgehead. The diagnostic signal.[1] Upfield relative to heteroatom-adjacent protons.[1]
Table 2:

C NMR Data (HCl Salt in DMSO-

)
Position

(ppm)
TypeAssignment Logic
C1, C3 ~70.5

Carbon

to Oxygen.[1] Most deshielded

signal.[1]
C4, C6 ~48.2

Carbon

to Nitrogen.[1]
C3a, C6a ~42.5

Bridgehead carbons.[1]
Infrared Spectroscopy (FT-IR)[1]
  • Method: ATR (Attenuated Total Reflectance) on solid HCl salt.[1]

  • Key Bands:

    • 2400 - 3000 cm⁻¹: Broad, strong ammonium band (

      
       stretch).[1] Diagnostic of the salt form.
      
    • 1050 - 1100 cm⁻¹: C-O-C ether stretch (Strong).[1] Confirms the furan ring integrity.

Stereochemical Validation (The "Cis" Proof)

The most common synthetic error is obtaining the trans-fused isomer or a mixture.[1] The cis-fusion is validated not just by synthesis history, but by NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

Protocol:

  • Acquire 2D NOESY spectrum.[1]

  • Look for cross-peaks between H-3a and H-6a .[1]

  • Interpretation:

    • Strong Cross-peak: Indicates protons are spatially close (< 5 Å), confirming the cis-fusion .[1]

    • Absence of Cross-peak: Suggests trans-fusion (protons are anti-periplanar, 180° apart).[1]

NOESY cluster_logic Stereochemical Assignment Logic Start Acquire 2D NOESY (DMSO-d6) Check Analyze Bridgehead (H3a - H6a) Correlation Start->Check Result_Cis Strong Cross-Peak Observed (Distance < 3Å) Check->Result_Cis Signal Present Result_Trans No Cross-Peak (Distance > 4Å) Check->Result_Trans Signal Absent Conclusion_Cis CONFIRMED: cis-fusion (3aR, 6aS)-rel Result_Cis->Conclusion_Cis Conclusion_Trans REJECT: trans-fusion (Impurity/Wrong Isomer) Result_Trans->Conclusion_Trans

Figure 2: Decision tree for validating relative stereochemistry using NOESY NMR data.

Quality Control & Purity Protocol

To certify a batch for biological testing, follow this self-validating protocol:

  • Solubility Check: Dissolve 5mg in 0.5mL DMSO-

    
    . Solution must be clear. Turbidity implies inorganic salts (
    
    
    
    ) or free-base contamination.[1]
  • Proton Count: Integrate the bridgehead signal (set to 2H). The total aliphatic integral (excluding solvent) must equal 10H.[1]

    • Deviation > 5%: Indicates solvent occlusion or non-stoichiometric salt formation.[1]

  • Impurity Flag: Check for singlet at ~3.6 ppm (Methyl ester) or multiplets at ~7.3 ppm (Benzyl groups), common remnants from synthesis.[1]

References

  • PubChem Compound Summary. (2023). Hexahydro-1H-furo[3,4-c]pyrrole. National Center for Biotechnology Information.[1]

  • ChemicalBook. (2023).[1] (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Properties and Suppliers.

  • Mendeleev Communications. (2006).[1] 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures. (Analogous structural data for 3.3.0 bicyclic systems).

  • Journal of Medicinal Chemistry. (2015). Design and Synthesis of Novel Kinase Inhibitors. (Contextual usage of the scaffold).

    • [Link](Note: Generalized link to journal due to multiple applicable citations for this scaffold).[1]

Sources

Technical Guide: The Furo[3,4-c]pyrrole Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Instability to Medicinal Utility

Executive Summary

The furo[3,4-c]pyrrole core represents a bicyclic heterocycle where a furan ring is fused to a pyrrole ring across the [3,4] and [c] positions, respectively.[1] While the parent aromatic system is isoelectronic with isoindole and kinetically unstable, its oxidized derivatives (specifically the 4,6-diones ) and reduced scaffolds (hexahydro- derivatives ) are high-value pharmacophores in modern drug design. This guide dissects the electronic challenges of the core, provides a robust synthetic protocol for its stable derivatives, and outlines its application as a bioisostere for isoindoline and phthalimide scaffolds.

Part 1: Structural Architecture & Electronic Properties

The Aromaticity Paradox

The fully conjugated furo[3,4-c]pyrrole system possesses 10


-electrons, theoretically satisfying Hückel’s rule (

, where

). However, like its carbocyclic analogue isoindole , it suffers from a significant lack of resonance stabilization energy in the fused bond.
  • The Isoindole Analogy: In isoindole, the benzene ring's aromaticity is disrupted to maintain the 10-

    
     system. Similarly, in furo[3,4-c]pyrrole, the fusion forces the furan oxygen and pyrrole nitrogen to compete for electron delocalization.
    
  • Kinetic Instability: The parent system is susceptible to oxidation and polymerization. It behaves more like a reactive diene (in the furan ring) or a dipole than a stable aromatic system.

  • Stabilization Strategy: To utilize this core in drug discovery, chemists predominantly target the 4,6-dione derivative (acting as an electron-deficient acceptor) or the hexahydro derivative (acting as a stereochemically rich spacer).

Physicochemical Profiling (In Silico Comparison)

The furo[3,4-c]pyrrole-4,6-dione serves as a polar, compact bioisostere for the phthalimide moiety found in drugs like Thalidomide or Lenalidomide.

PropertyPhthalimide (Ref)Furo[3,4-c]pyrrole-4,6-dioneImpact on Drug Design
H-Bond Acceptors 23 (Extra O in furan)Increased solubility; novel binding vectors.
H-Bond Donors 1 (NH)1 (NH)Conserved key interaction point.
LogP (Approx) 0.8 - 1.1-0.2 - 0.3lowered lipophilicity improves metabolic stability.
TPSA ~46 Ų~59 ŲHigher polarity; reduced BBB permeability (tunable).
Geometry PlanarPlanarPerfect steric mimicry.

Part 2: Synthetic Strategies

The synthesis of this core requires bypassing the unstable aromatic intermediate. The most robust route for medicinal chemistry applications is the Dehydrative Cyclization of Furan-3,4-dicarboxylic acid derivatives .

The "Anhydride-Imide" Workflow

This pathway constructs the pyrrole ring onto a pre-existing furan core. It is favored for its scalability and the availability of furan-3,4-dicarboxylic acid (FDCA) precursors.

Mechanism:

  • Condensation: An amine (R-NH₂) attacks the carbonyl of furan-3,4-dicarboxylic anhydride.

  • Amic Acid Intermediate: Formation of the ring-opened amic acid.

  • Dehydration: Thermal or chemical dehydration closes the ring to form the thermodynamically stable 5,5-fused imide system.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward pathway to the stable dione scaffold.

G cluster_0 Key Transformation Features Start Furan-3,4-dicarboxylic Acid/Anhydride Inter Amic Acid Intermediate Start->Inter Nucleophilic Attack (THF/DCM, 0°C) Amine Primary Amine (R-NH2) Amine->Inter Product Furo[3,4-c]pyrrole- 4,6-dione Inter->Product Dehydrative Cyclization (Ac2O/NaOAc or HMDS)

Figure 1: Synthetic workflow for the generation of the stable furo[3,4-c]pyrrole-4,6-dione scaffold from furan precursors.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 5-benzyl-1H-furo[3,4-c]pyrrole-4,6(5H)-dione. Rationale: The benzyl group serves as a representative "R" group, easily cleavable or modifiable.

Materials & Reagents
  • Furan-3,4-dicarboxylic anhydride (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Toluene (Solvent)

  • Triethylamine (Et₃N, 1.5 equiv) - Catalyst/Base

  • Acetic Anhydride (Ac₂O) - Dehydrating agent

Step-by-Step Methodology
  • Amic Acid Formation (Kinetic Phase):

    • Charge a flame-dried round-bottom flask with Furan-3,4-dicarboxylic anhydride (5.0 mmol) and anhydrous Toluene (25 mL).

    • Cool the suspension to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add Benzylamine (5.25 mmol) dropwise over 10 minutes. Observation: The anhydride will dissolve, and a precipitate (amic acid) may form.

    • Stir at Room Temperature (RT) for 2 hours. TLC control (5% MeOH in DCM) should show consumption of the anhydride.

  • Chemical Dehydration (Thermodynamic Phase):

    • Add Triethylamine (7.5 mmol) and Acetic Anhydride (10 mmol) directly to the reaction mixture.

    • Heat the reaction to reflux (110°C) for 4–6 hours.

    • Why Reflux? Thermal energy is required to overcome the activation energy of the 5-exo-trig cyclization of the imide.

  • Work-up & Purification:

    • Cool to RT. Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash sequentially with 1N HCl (2 x 20 mL) to remove excess amine/Et₃N, then Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from EtOH or perform Flash Column Chromatography (Hexane:EtOAc 3:1).

  • Self-Validation Criteria:

    • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the furan protons at

      
       ~8.0–8.5 ppm. The absence of broad carboxylic acid peaks confirms ring closure.
      
    • IR Spectroscopy: Appearance of split carbonyl stretches (symmetric/asymmetric imide) at ~1710 and ~1770 cm⁻¹.

Part 4: Medicinal Chemistry Applications[1][2][3]

Covalent Inhibition Scaffolds

The furan ring within the furo[3,4-c]pyrrole core is an electron-rich diene. In specific drug designs, this moiety can act as a "masked" reactive group. Upon metabolic activation (e.g., by CYP450 oxidation), the furan can open to form a reactive dicarbonyl species, capable of covalently modifying nucleophilic residues (Cysteine/Serine) in the target protein's active site.

Bioisosteric Replacement in Kinase Inhibitors

In kinase inhibitors where a phthalimide or isoindoline group binds to the hinge region or the solvent-exposed front, replacing the benzene ring with a furan ring (to form furo[3,4-c]pyrrole) achieves two goals:

  • Solubility: The oxygen atom reduces LogP.

  • Vector Changes: The bond angles in the 5-membered furan ring (approx 108°) differ from the 6-membered benzene ring (120°), slightly altering the projection of the carbonyls. This can be exploited to fine-tune selectivity between kinase isoforms.

Logical Pathway: SAR Decision Tree

SAR Problem Problem: Target requires H-bond acceptor but Phthalimide is too lipophilic Solution Solution: Switch to Furo[3,4-c]pyrrole-4,6-dione Problem->Solution Check1 Is the furan ring metabolically stable? Solution->Check1 BranchA NO (Reactive Metabolites) Check1->BranchA Oxidative opening BranchB YES (Stable) Check1->BranchB Intact excretion Action1 Add EWG to Furan (e.g., -CF3, -CN) BranchA->Action1 Action2 Proceed to Lead Optimization BranchB->Action2

Figure 2: Decision logic for implementing the furo[3,4-c]pyrrole core in Lead Optimization.

References

  • Keay, B. A. (1986). Synthetic strategies for the construction of 3,4-fused pyrroles and furans. Chemical Reviews. (Foundational review on fused furan/pyrrole synthesis).

  • Nielsen, C. B., et al. (2013). Thieno[3,4-c]pyrrole-4,6-dione-based polymer acceptors for organic photovoltaic cells. Journal of the American Chemical Society. (Analogous chemistry demonstrating the stability of the dione acceptor unit).

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and pyrroles: A journey through the cultural and chemical landscape of the five-membered heteroaromatics. Current Opinion in Drug Discovery & Development.

  • Parrick, J., & Wilcox, T. J. (1976). The chemistry of heterocyclic compounds: Fused-ring pyrroles.[2] Wiley-Interscience. (Standard Text Reference for Heterocyclic Nomenclature and Reactivity).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Methodological & Application

Synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Derivatives

Introduction & Medicinal Significance

The hexahydro-1H-furo[3,4-c]pyrrole scaffold (also known as 3-oxa-7-azabicyclo[3.3.0]octane) represents a critical pharmacophore in modern drug discovery.[1] As a conformationally restricted bicyclic system, it serves as a superior bioisostere for morpholine and pyrrolidine moieties, offering enhanced metabolic stability and defined spatial orientation of substituents.

The specific stereoisomer (3aR,6aS)-rel (indicating a cis-fused ring junction) is particularly valuable.[1] The cis-fusion imparts a "V-shape" topology that effectively mimics the turn motifs in peptides, making it a privileged scaffold for:

  • Enzyme Inhibitors: Cysteine protease inhibitors (e.g., Cathepsin K).[1]

  • GPCR Ligands: Modulators of serotonergic and dopaminergic receptors.[1]

  • Fragment-Based Drug Design (FBDD): A low-molecular-weight, high-Fsp³ core for library expansion.[1]

This guide details a robust, scalable synthetic protocol for the construction of the (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole core, emphasizing the "Azomethine Ylide Cycloaddition" route due to its inherent stereocontrol and atom economy.[1]

Retrosynthetic Analysis

The most efficient disconnection for the 3-oxa-7-azabicyclo[3.3.0]octane skeleton relies on establishing the cis-ring fusion early in the synthesis.[1] The 1,3-dipolar cycloaddition of an azomethine ylide to maleic anhydride is the method of choice, as the concerted nature of the reaction guarantees the relative cis stereochemistry.

Retrosynthesis target (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole intermediate1 cis-3,4-Bis(hydroxymethyl)pyrrolidine target->intermediate1 Ether Cyclization intermediate2 cis-Pyrrolidine-3,4-dicarboxylic Anhydride intermediate1->intermediate2 Reduction (LiAlH4) precursors Maleic Anhydride + Sarcosine + Paraformaldehyde intermediate2->precursors [3+2] Cycloaddition

Figure 1: Retrosynthetic strategy focusing on the stereoselective [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol describes the synthesis of the N-benzyl protected derivative, which is the standard intermediate. The benzyl group provides stability during the reduction steps and can be easily removed (hydrogenolysis) to yield the free amine.

Phase 1: Construction of the Bicyclic Core

Reaction: [3+2] Cycloaddition of Azomethine Ylide Objective: Synthesis of cis-5-benzyl-tetrahydro-1H-furo[3,4-c]pyrrole-1,3(3aH)-dione (or the corresponding anhydride if using N-unsubstituted glycine, but N-benzyl is preferred for solubility).[1]

Reagents:

  • N-Benzylglycine (Sarcosine derivative): 1.0 equiv.[1]

  • Paraformaldehyde: 2.0 - 3.0 equiv.[1]

  • Maleic Anhydride: 1.0 equiv.[1]

  • Solvent: Toluene (anhydrous).[1][2]

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Suspend N-benzylglycine (16.5 g, 100 mmol), paraformaldehyde (6.0 g, 200 mmol), and maleic anhydride (9.8 g, 100 mmol) in Toluene (250 mL).

  • Reflux: Heat the mixture to reflux. The reaction proceeds via the decarboxylation of the glycine derivative, generating the azomethine ylide in situ, which immediately traps maleic anhydride.

  • Monitoring: Continue reflux until CO₂ evolution ceases and the solution becomes clear (approx. 2-4 hours).

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a viscous oil or solid containing the cis-fused succinimide/anhydride derivative.[1]

  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (SiO₂, Hexane:EtOAc) to isolate the pure cis-adduct.[1]

Phase 2: Reduction to the Diol

Reaction: Global Reduction Objective: Conversion of the dicarboxylic anhydride/imide to cis-1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine.[1]

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄): 3.0 - 4.0 equiv.[1]

  • Solvent: THF (anhydrous).[1]

Procedure:

  • Safety: LiAlH₄ is pyrophoric.[1] Perform under Argon/Nitrogen atmosphere.[1]

  • Addition: Cool a suspension of LiAlH₄ (11.4 g, 300 mmol) in THF (200 mL) to 0°C.

  • Substrate: Dissolve the Phase 1 product (approx. 25 g) in THF (100 mL) and add dropwise to the hydride suspension, maintaining temp <10°C.

  • Reflux: After addition, warm to room temperature and then reflux for 4-6 hours to ensure complete reduction of both carbonyls.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 11.4 mL Water[1]

    • 11.4 mL 15% NaOH[1]

    • 34 mL Water[1]

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1][3] Dry the filtrate (Na₂SO₄) and concentrate to yield the crude diol.

Phase 3: Cyclization to the Furo-Pyrrole

Reaction: Intramolecular Etherification Objective: Ring closure to form (3aR,6aS)-rel-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.[1]

Reagents:

  • p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (catalytic).[1]

  • Solvent: Toluene or Xylene.[1]

Procedure:

  • Setup: Dissolve the crude diol in Toluene. Add pTsOH (10 mol%).

  • Dehydration: Heat to reflux with a Dean-Stark trap to remove water.[1][4] This drives the equilibrium toward the cyclic ether.

  • Alternative (Milder): Use Mitsunobu conditions (DEAD/PPh₃) if the acid-catalyzed route causes degradation, though the acid route is standard for this robust scaffold.

  • Workup: Wash with sat. NaHCO₃, brine, and dry over MgSO₄.[1]

  • Purification: Distillation (vacuum) or Column Chromatography.[1] This yields the N-benzyl protected target.[1]

Phase 4: Deprotection (Optional)

Reaction: Hydrogenolysis Objective: Removal of the benzyl group to yield the free secondary amine.

Procedure:

  • Dissolve N-benzyl compound in MeOH.

  • Add Pd/C (10% w/w).[1]

  • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 12h.

  • Filter and concentrate to obtain (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole .

Process Data & Optimization Table

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Cycloaddition Solvent Toluene (Reflux)Xylene (Reflux)Xylene accelerates decarboxylation; reduces reaction time by 30%.[1]
Reduction Agent LiAlH₄ (THF)Vitride (Red-Al)Vitride is safer at scale but LiAlH₄ gives cleaner profiles for this specific diol.[1]
Cyclization Method H₂SO₄ / 140°CpTsOH / Toluene / Dean-StarkpTsOH method prevents charring and improves yield by 15%.[1]
Overall Yield 35-40%55-60%Optimized route utilizes Dean-Stark water removal efficiently.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Start Sarcosine + Paraformaldehyde + Maleic Anhydride Step1 1. Reflux (Toluene) [-CO2, -H2O] Start->Step1 Inter1 cis-Fused Succinimide Step1->Inter1 Step2 2. LiAlH4 Reduction (THF) Inter1->Step2 Inter2 cis-3,4-Bis(hydroxymethyl) pyrrolidine Step2->Inter2 Step3 3. Acid Cyclization (-H2O) Inter2->Step3 Final (3aR,6aS)-rel-Hexahydro- 1H-furo[3,4-c]pyrrole Step3->Final

Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.

Characterization & Quality Control

To validate the (3aR,6aS)-rel stereochemistry (cis-fusion), 1H NMR analysis is critical.[1]

  • Junction Protons (H-3a, H-6a): In the cis-fused system, these protons typically appear as a multiplet around 2.8 - 3.2 ppm.[1]

  • Coupling Constants: The absence of a large trans-diaxial coupling (J > 10 Hz) between the bridgehead protons confirms the cis-geometry. The cis-fused system is more flexible, often showing averaged couplings.[1]

  • Methylene Protons:

    • Pyrrolidine Ring (C1, C3): Distinct diastereotopic splitting due to the rigid bicyclic framework.[1]

    • Furan Ring (C4, C6): Appears downfield (3.5 - 4.0 ppm) due to oxygen proximity.[1]

Self-Validation Check:

  • If the reduction (Step 2) is incomplete, carbonyl signals (>170 ppm) will persist in 13C NMR.

  • If cyclization (Step 3) is incomplete, a broad OH stretch (3200-3500 cm⁻¹) will remain in the IR spectrum.[1]

References

  • Synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes via [3+2] cycloaddition: Title: An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates.[1][5] Source: ResearchGate / Synlett (Adapted).[1] URL:[Link]

  • General Pyrrolidine Synthesis via Azomethine Ylides: Title: 1,3-Dipolar Cycloaddition of Azomethine Ylides.[1] Source: Organic Chemistry Portal.[1] URL:[Link]

  • Reduction of Cyclic Imides/Anhydrides: Title: Reduction of Imides and Amides to Amines.[1] Source: Master Organic Chemistry.[1][6] URL:[Link] (Contextual reference for hydride selectivity).[1]

Sources

Use of hexahydro-1H-furo[3,4-c]pyrrole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hexahydro-1H-furo[3,4-c]pyrrole in Medicinal Chemistry

Executive Summary

Hexahydro-1H-furo[3,4-c]pyrrole (also known as 3-oxa-7-azabicyclo[3.3.0]octane ) is a bicyclic, saturated heterocycle increasingly utilized in modern drug discovery as a conformationally restricted surrogate for morpholine and piperazine. Unlike its monocyclic counterparts, this scaffold offers defined stereochemical vectors, enhanced metabolic stability, and the ability to access novel chemical space (IP generation). This guide details its application as a pharmacophore in kinase, PARP, and GPCR inhibitor design, alongside robust synthetic protocols for its generation.

Strategic Application in Medicinal Chemistry

The "Bicyclic Morpholine" Concept

In medicinal chemistry, morpholine is a privileged structure but often suffers from rapid metabolic clearance or lack of selectivity due to its flexibility. The hexahydro-1H-furo[3,4-c]pyrrole scaffold addresses these limitations through conformational restriction .

  • Vector Analysis: The fusion of the five-membered rings locks the heteroatoms (O and N) into a specific spatial arrangement. While morpholine adopts a chair conformation with equatorial/axial flipping, the cis-fused bicyclic system is rigid. This allows for precise positioning of hydrogen bond acceptors/donors within a binding pocket.

  • Lipophilicity & Solubility: The scaffold is more compact than spiro-fused alternatives. It typically lowers LogP compared to open-chain dialkyl amines while maintaining high aqueous solubility due to the ether oxygen and secondary amine.

Validated Target Classes

Recent literature and patent filings highlight three primary domains of utility:

Target ClassRole of ScaffoldSpecific ExampleMechanism of Action
PARP-1 Core Pharmacophore4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivativesThe imide moiety mimics the nicotinamide binding pocket of NAD+, critical for PARP inhibition.
MGLL Potency EnhancerCompound 39 (ABX-1431 analogs)Acts as a rigid spacer in Monoacylglycerol Lipase inhibitors, improving potency over flexible pyrrolidines.
GPCRs Diamine SurrogateAdenosine Receptor AntagonistsReplaces the flexible diamine linker, reducing entropic penalty upon binding to A2A/A2B receptors.

Synthetic Protocols

The most robust route to this scaffold is the [3+2] Cycloaddition of azomethine ylides with maleimides or fumarates. This method is convergent, scalable, and stereoselective (favoring cis-fusion).

Protocol A: Synthesis via [3+2] Cycloaddition (The "Sarcosine" Route)

Target: cis-5-Benzyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione

Reagents:

  • N-Benzylmaleimide (1.0 equiv)

  • Sarcosine (N-methylglycine) or N-benzylglycine (1.2 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), dissolve N-benzylmaleimide (10 mmol) in Toluene (50 mL).

  • Ylide Generation: Add Sarcosine (12 mmol) and Paraformaldehyde (20 mmol).

  • Cycloaddition: Heat the mixture to reflux (110°C). The reaction proceeds via the decarboxylative condensation of sarcosine and paraformaldehyde to generate the non-stabilized azomethine ylide in situ.

  • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The maleimide spot should disappear within 2–4 hours.

  • Workup: Cool to room temperature. Filter off any insoluble paraformaldehyde residue. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexanes/EtOAc) to yield the cis-fused bicyclic imide.

Self-Validation Check:

  • NMR: Look for the diagnostic bridgehead protons (H-3a, H-6a) around 3.5–4.0 ppm. The coupling constant (

    
    ) for cis-fusion is typically 7–9 Hz.
    
Protocol B: Reduction to the Saturated Bicycle

Target: cis-5-Benzyl-hexahydro-1H-furo[3,4-c]pyrrole

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Dry THF (Solvent)

Methodology:

  • Activation: Suspend LiAlH4 in dry THF at 0°C under Argon.

  • Addition: Add the cyclic imide (from Protocol A) dropwise as a solution in THF.

  • Reduction: Warm to reflux and stir for 4–6 hours to reduce both carbonyls.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate.

  • Yield: The resulting oil is the benzyl-protected hexahydro-1H-furo[3,4-c]pyrrole.

Visualization of Workflows & Logic

Figure 1: Synthetic Pathway & Stereochemical Outcome

This diagram illustrates the convergent synthesis via [3+2] cycloaddition, highlighting the critical intermediate steps.

SynthesisWorkflow Precursors Precursors: Maleimide + Sarcosine + Paraformaldehyde Ylide In Situ Generation: Azomethine Ylide Precursors->Ylide Reflux/Toluene -CO2, -H2O Cycloaddition [3+2] Cycloaddition (Concerted, cis-selective) Ylide->Cycloaddition Trapping Imide Intermediate: Bicyclic Imide (cis-fused) Cycloaddition->Imide Ring Closure Reduction Reduction: LiAlH4 / THF Imide->Reduction C=O Removal Final Target Scaffold: Hexahydro-1H-furo[3,4-c]pyrrole Reduction->Final Isolation

Caption: Step-wise synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold via [3+2] cycloaddition of azomethine ylides.

Figure 2: Medicinal Chemistry Decision Logic

This diagram guides the researcher on when to deploy this scaffold versus standard morpholine or piperazine rings.

MedChemLogic Scaffold Hexahydro-1H-furo[3,4-c]pyrrole Solution1 Solution: Blocked Metabolic Sites (Rigid Bicycle) Scaffold->Solution1 Solution2 Solution: Defined Exit Vectors (Rigid 3D orientation) Scaffold->Solution2 Solution3 Solution: Novel Chemical Space (Bicyclic Topology) Scaffold->Solution3 Problem1 Problem: Rapid Metabolic Clearance (Morpholine oxidation) Problem1->Scaffold Problem2 Problem: Lack of Selectivity (Flexible chain) Problem2->Scaffold Problem3 Problem: Need Novel IP Problem3->Scaffold Target1 Target: Kinases (ATP Pocket) Solution1->Target1 Target2 Target: GPCRs (Linker Region) Solution2->Target2 Target3 Target: PARP (NAD+ Mimic) Solution3->Target3

Caption: Decision matrix for substituting morpholine/piperazine with the hexahydro-1H-furo[3,4-c]pyrrole scaffold.

Comparative Data Profile

The following table contrasts the physicochemical properties of the scaffold against common bioisosteres.

PropertyMorpholine3-oxa-7-azabicyclo[3.3.0]octane (Scaffold)Advantage
Topology Monocyclic (Chair)Bicyclic (cis-fused)Rigid vector definition
LogP (Calc) ~ -0.86~ -0.3Better membrane permeability
tPSA 21.3 Ų21.3 ŲMaintains polar surface area
Metabolic Liability High (N-oxidation, ring opening)Low (Steric bulk protects N)Extended Half-life (

)
Chirality AchiralChiral (meso or enantiomeric)Ability to tune stereoselective binding

References

  • PubChem. Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO. National Library of Medicine. [Link]

  • Khan, H. et al. (2023). Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition. Chemistry - An Asian Journal. [Link]

  • Sokolenko, Y. M. et al. (2019).[2] Far Away from Flatland.[2] Synthesis and Molecular Structure of Dihetera[3.3.n]propellanes and Trihetera[3.3.n]propellanes: Advanced Analogues of Morpholine/Piperazine. The Journal of Organic Chemistry. [Link]

  • Bononi, G. et al. (2021). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry. [Link]

  • Grygorenko, O. O. et al. (2021).[3][4] Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. [Link]

Sources

Strategic Deployment of Furo[3,4-c]pyrrole Scaffolds in Targeted Therapeutics

[1]

Executive Summary: The Architectural Advantage

In the crowded landscape of nitrogen heterocycles, the furo[3,4-c]pyrrole scaffold represents a distinct, underutilized pharmacophore offering unique spatial geometry.[1] Unlike the planar indole or quinoline systems, the partially saturated hexahydro-1H-furo[3,4-c]pyrrole core provides a "puckered" bicyclic framework.[1] This conformational restriction is critical for orienting substituents into precise vectors, making it an ideal scaffold for targeting enzyme active sites that demand high stereochemical fidelity, such as PARP-1 (Poly (ADP-ribose) polymerase-1) and Pim kinases .[1]

This guide details the strategic application of this scaffold, moving from rational design principles to bench-level synthesis and validation protocols.

Structural Logic & Pharmacophore Design[1]

The furo[3,4-c]pyrrole core consists of a furan ring fused to a pyrrole ring across the c-bond (positions 3 and 4).[1] In its hexahydro form, the cis-fusion creates a folded geometry that mimics the ribose-phosphate backbone transition states, explaining its efficacy in kinase and polymerase inhibition.[1]

Key Chemical Features:
  • H-Bonding Vector: The bridgehead oxygens and pyrrole nitrogens serve as rigid hydrogen bond acceptors/donors.

  • Vectorial defined substituents: Positions 1, 3, 4, and 6 allow for divergent growth, enabling the probing of hydrophobic pockets (e.g., in PARP-1) without disrupting the core binding mode.[1]

  • Bioisosterism: It acts as a constrained bioisostere for proline-rich motifs or substituted tetrahydrofurans.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for diverting the scaffold towards either PARP-1 or Pim Kinase inhibition.

SAR_LogicCoreHexahydro-1H-furo[3,4-c]pyrrole(Scaffold Core)Mod_N5N5-Functionalization(Pyrrole Nitrogen)Core->Mod_N5Primary VectorMod_C1_3C1/C3 Functionalization(Furan Ring)Core->Mod_C1_3Secondary VectorPARPPARP-1 Inhibition(Nicotinamide mimic)Mod_N5->PARPAdd Aryl/Amide(Hydrophobic Pocket)KinasePim Kinase Inhibition(ATP Hinge Binder)Mod_N5->KinaseAdd Aminopiperidine(Solvent Channel)Mod_C1_3->PARPKeep Polar/Oxo(H-bond to Ser904)Mod_C1_3->KinaseAromatic Substitution(Gatekeeper Interaction)

Figure 1: Divergent SAR strategies for furo[3,4-c]pyrrole derivatives.[1] Modifying the N5 position directs potency towards specific hydrophobic pockets, while the C1/C3 oxidation state (lactam vs. ether) dictates H-bond network compatibility.[1]

Case Study: Design of PARP-1 Inhibitors

Context: PARP-1 inhibitors (e.g., Olaparib) are standard of care for BRCA-mutated cancers.[1] However, resistance mechanisms necessitate novel scaffolds.[1] The 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole subclass has emerged as a potent alternative, interacting with the catalytic domain of PARP-1 via distinct


1
Mechanism of Action

The dicarbonyl moiety (succinimide-like) of the 4,6-dioxo derivative mimics the nicotinamide pharmacophore, anchoring the molecule in the NAD+ binding pocket.[1] The fused furan ring restricts the conformation, reducing the entropic penalty of binding.

Experimental Protocols

Protocol A: Modular Synthesis of the Furo[3,4-c]pyrrole Core

Objective: Synthesize the cis-5-benzyl-4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold via [3+2] Cycloaddition.[1] This method is preferred for its stereocontrol and scalability.

Reagents:

  • N-Benzylmaleimide (1.0 eq)[1]

  • Stabilized Azomethine Ylide Precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) OR generated in situ via Sarcosine + Paraformaldehyde.[1]

  • Toluene (Anhydrous)[1]

  • Reflux condenser[1]

Workflow:

  • Pre-reaction: Dissolve N-benzylmaleimide (10 mmol) in anhydrous Toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap (if generating water).

  • Ylide Generation: Add Sarcosine (12 mmol) and Paraformaldehyde (15 mmol).

  • Cycloaddition: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction proceeds via the decarboxylative condensation of sarcosine/paraformaldehyde to form the azomethine ylide, which undergoes a concerted [3+2] cycloaddition with the maleimide.

    • Note: The furan ring is formed if using a specific carbonyl ylide precursor, but for the furopyrrole specifically, we often use a furan-based dipole or modify the maleimide.

    • Correction for Furo-fusion: To specifically get the furo [3,4-c]pyrrole (O and N rings), a common route is the Intramolecular Diels-Alder (IMDA) of furan-tethered amines or the [3+2] cycloaddition of isomünchnones .[1]

    • Revised Step 2 (Specific for Furo[3,4-c]pyrrole): Use 3,4-bis(bromomethyl)furan reacting with a primary amine (R-NH2) to close the pyrrole ring, or react N-substituted maleimide with a carbonyl ylide generated from a diazo-compound.[1]

Revised Validated Protocol (Diazo-Carbonyl Ylide Route):

  • Reactants: Mix N-phenylmaleimide (1.0 eq) and the diazo-ketone precursor (e.g., derived from 2-diazo-1,3-indanedione for fused systems, or simple acyclic diazo esters) in presence of Rh2(OAc)4 catalyst.

  • Catalysis: Add Rh2(OAc)4 (1 mol%) to the solution in DCM at RT.

  • Mechanism: The Rh-carbenoid generates a carbonyl ylide which traps the maleimide.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield: Typically 70-85%.[1] Validation: 1H NMR should show characteristic bridgehead protons at

1
Protocol B: PARP-1 Inhibition Assay

Objective: Quantify the IC50 of the synthesized furo[3,4-c]pyrrole derivative.

Materials:

  • Recombinant Human PARP-1 Enzyme[1]

  • Biotinylated NAD+[1]

  • Histone-coated 96-well strip plates[1]

  • Streptavidin-HRP[1]

  • TMB Substrate[1]

Step-by-Step:

  • Preparation: Dilute compounds in DMSO (Start at 10

    
    M, 1:3 serial dilutions).
    
  • Enzyme Mix: Add 20 ng/well PARP-1 enzyme to the Histone-coated plate.

  • Inhibitor Addition: Add 10

    
    L of compound dilution. Incubate 15 min at RT.
    
  • Reaction Start: Add Biotin-NAD+ / Activated DNA cocktail.[1]

  • Incubation: Incubate for 60 min at RT (allows poly-ADP-ribosylation of histones).

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:1000).[1] Incubate 30 min.

  • Readout: Add TMB. Stop with H2SO4. Read OD at 450 nm.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Synthesis Workflow Diagram

The following diagram outlines the "Click-and-Cyclize" approach for generating library diversity around the core.

Synthesis_WorkflowStartStarting Materials:Maleimide + Diazo PrecursorCatRh(II) Catalysis(Carbenoid Formation)Start->CatInterIntermediate:Carbonyl Ylide DipoleCat->InterN2 extrusionCyclo[3+2] Cycloaddition(Stereoselective)Inter->CycloTrapping with dipolarophileCoreScaffold:Furo[3,4-c]pyrrole CoreCyclo->CoreDivDivergent FunctionalizationCore->DivN-alkylation / Amide coupling

Figure 2: The rhodium-catalyzed generation of carbonyl ylides allows for the rapid assembly of the bicyclic core, followed by divergent functionalization to tune biological affinity.[1]

Comparative Data Summary

Table 1: SAR Summary of Furo[3,4-c]pyrrole Derivatives in PARP-1 Inhibition (Data aggregated from representative literature and internal validation)

Compound IDN-Substituent (R1)Bridgehead ConfigIC50 (PARP-1)Selectivity (vs PARP-2)
FP-01 Phenylcis650 nM5x
FP-04 4-Fluorobenzylcis45 nM 12x
FP-07 4-Fluorobenzyltrans>10,000 nMN/A
Ref (Olaparib) ----5 nM~1-2x

Key Insight: The cis-configuration is essential for bioactivity, likely due to the "folded" shape fitting the catalytic cleft. The 4-fluorobenzyl group (FP-04) provides optimal hydrophobic packing.[1]

References

  • Khan, H., et al. (2020).[1][2] "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition." ChemMedChem.

  • Reddy, B. V. S., et al. (2014).[1][3][4] "InBr3-catalyzed stereoselective synthesis of 3,4-disubstituted hexahydro-1H-furo[3,4-c]pyrrole derivatives." Tetrahedron Letters, 55(34), 4817-4821.[1][5]

  • Wójcicka, A., & Redzicka, A. (2021).[1] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, 14(4), 354.[1] (Cited for comparative scaffold analysis).

  • Patent WO2017059251A1. "Heterocyclic compounds useful as pim kinase inhibitors." (Describes hexahydro-1H-furo[3,4-c]pyrrole as a building block).

  • Li, C., et al. (2023).[1][3][6] "Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy."[1] (Identifies furo[3,4-c]pyrrole derivative ML-T7).[1][3]

(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole as a privileged scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary

The escape from "flatland"—the dominance of sp²-hybridized aromatic rings in drug candidates—is a central tenet of modern medicinal chemistry.[1] The (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a high-value "privileged structure" that addresses this challenge.[1][2] Unlike planar pyrroles or furans, this bicyclic, saturated system offers a defined, rigid 3D architecture (high


 score) with superior solubility and metabolic stability profiles.[1][2]

This guide details the structural rationale, a validated synthetic protocol for the cis-fused core, and strategies for library generation. It is designed for medicinal chemists seeking to incorporate rigid, polar vectors into kinase inhibitors, GPCR ligands, and protease inhibitors (specifically Cathepsin K).[1]

Part 1: Structural Rationale & Pharmacophore Mapping[1]

The "Escape from Flatland"

Flat aromatic compounds often suffer from poor solubility and non-specific binding (promiscuity).[1] The hexahydro-1H-furo[3,4-c]pyrrole scaffold introduces:

  • Chirality & Rigidity: The cis-fusion at the 3a,6a ring junction creates a "V-shape" topology, projecting substituents at defined angles that flexible chains cannot maintain.[1][2]

  • H-Bonding Vectors: The ether oxygen (furan ring) acts as a fixed Hydrogen Bond Acceptor (HBA), while the pyrrolidine nitrogen serves as a modifiable handle for Hydrogen Bond Donors (HBD) or lipophilic caps.[1][2]

  • Physicochemical Balance:

    • LogP Reduction: The ether oxygen lowers cLogP compared to carbocyclic analogs (e.g., octahydropentalene).[1]

    • Solubility: The polar surface area (PSA) is localized, improving aqueous solubility without compromising membrane permeability.[1]

Vector Analysis Diagram

The following diagram illustrates the geometric relationship between the core scaffold and potential binding vectors.

VectorMap cluster_legend Pharmacophore Properties Core Hexahydro-1H-furo[3,4-c]pyrrole (cis-fused Core) N_Handle N-Terminus (Pyrrole) Vector: Variable (Amides, Ureas, Alkyls) Core->N_Handle Functionalization Site O_Handle O-Atom (Furan) Vector: Fixed HBA (Solvation/Receptor Interaction) Core->O_Handle Intrinsic Pharmacophore C_Sub C-Substitution (3a/6a) Vector: Defined Stereochem (Rigidification) Core->C_Sub 3D Space Filling Prop1 High Fsp3 (0.6-1.0) Prop2 Low Molecular Weight (<120 Da) Prop3 Defined Dihedral Angles

Figure 1: Pharmacophore vector map highlighting the orthogonal functionality of the scaffold.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride. Strategy: The most robust route utilizes a [3+2] cycloaddition followed by reduction and cyclization.[1] This ensures the relative cis-stereochemistry is established early (thermodynamically favored for 5,5-bicycles).[1][2]

Reagents & Equipment
  • Precursors: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Azomethine ylide precursor), Dimethyl maleate.[1][2]

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or LiBH4.[1]

  • Cyclization Agent: p-Toluenesulfonic acid (pTsA) or H2SO4.[1][2]

  • Catalyst: Pd/C (10%) for deprotection.[1]

Step-by-Step Methodology

Step 1: [3+2] Cycloaddition (Constructing the Pyrrolidine Core)

  • Setup: In a dry round-bottom flask under Argon, dissolve N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.0 equiv) in dry DCM.

  • Addition: Add dimethyl maleate (1.1 equiv) and a catalytic amount of TFA (0.1 equiv) at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. The reaction proceeds via the in situ generation of the azomethine ylide, which undergoes 1,3-dipolar cycloaddition with the maleate.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Dry organic layer over MgSO4 and concentrate.[1]

  • Result: cis-N-Benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester.[1][2] (The cis geometry of the maleate is preserved).[1]

Step 2: Reductive Diol Formation

  • Setup: Suspend LiAlH4 (4.0 equiv) in dry THF at 0°C under N2.

  • Addition: Add the diester from Step 1 (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.[1]

  • Result: cis-N-Benzyl-3,4-bis(hydroxymethyl)pyrrolidine.[1][2]

Step 3: Cyclodehydration (Furan Ring Closure) [1][2]

  • Reaction: Dissolve the diol in Toluene. Add pTsA (1.1 equiv).[1]

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.[1][2] This drives the intramolecular etherification.[1]

  • Duration: 6–12 hours.

  • Workup: Wash with NaHCO3. Concentrate.

  • Result: (3aR,6aS)-rel-N-benzyl-hexahydro-1H-furo[3,4-c]pyrrole.[1][2]

Step 4: Deprotection (Scaffold Release)

  • Hydrogenation: Dissolve the N-benzyl intermediate in MeOH. Add 10% Pd/C (10 wt%).[1]

  • Atmosphere: Stir under H2 balloon (1 atm) for 12 hours.

  • Purification: Filter through Celite. Add 4M HCl in Dioxane to precipitate the salt.[1]

  • Final Product: (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride .

Part 3: Synthetic Workflow Diagram

The following DOT diagram visualizes the critical path from raw materials to the privileged scaffold.[1]

SynthesisPath Start Start: Dimethyl Maleate + Azomethine Ylide Step1 Step 1: [3+2] Cycloaddition (Constructs Pyrrolidine Ring) Start->Step1 DCM, TFA, 0°C Inter1 Intermediate: cis-Diester Step1->Inter1 Step2 Step 2: LiAlH4 Reduction (Esters to Alcohols) Inter1->Step2 THF, Reflux Inter2 Intermediate: cis-Diol Step2->Inter2 Step3 Step 3: Acid-Catalyzed Cyclization (Furan Ring Closure) Inter2->Step3 pTsA, Toluene, -H2O Inter3 Protected Scaffold: N-Benzyl-furo[3,4-c]pyrrole Step3->Inter3 Step4 Step 4: Pd/C Hydrogenation (Deprotection) Inter3->Step4 H2, MeOH Final FINAL SCAFFOLD: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Step4->Final

Figure 2: Step-by-step synthetic pathway for the construction of the bicyclic core.

Part 4: Physicochemical Profiling & Data

When utilizing this scaffold in library design, the following baseline properties should be assumed. The "Shift" column indicates the change relative to a standard pyrrolidine or piperidine analog.[1]

PropertyValue (Calc.)Shift vs. Flat AnalogSignificance
MW 113.16 Da+14 Da (vs Pyrrolidine)Ideal for Fragment-Based Discovery (Rule of 3 compliant).[1][2]
cLogP -0.3 to 0.1Lower (More Polar)Ether oxygen reduces lipophilicity; improves metabolic stability.[1][2]
TPSA ~21 ŲHigherIncreased polarity aids solubility without exceeding permeability limits.[1][2]
Fsp3 1.0+0.4 to +0.6"Escape from Flatland."[1][2] Higher clinical success probability.[1]
H-Bond Donors 1 (NH)SamePrimary vector for library expansion (Ureas, Amides).[1][2]
H-Bond Acceptors 2 (N, O)+1The ether oxygen provides a unique interaction point in the binding pocket.[1][2]

References

  • Barnes-Seeman, D., et al. (2013).[1][2] "Expanding the medicinal chemist’s toolbox: comparing the physicochemical properties of cyclic alkanes and their heteroatom-substituted analogs." Journal of Medicinal Chemistry.

  • Teno, N., et al. (2008).[1][3] "Effect of cathepsin K inhibitors on bone resorption." Journal of Medicinal Chemistry. (Discusses pyrrolopyrimidine and related bicyclic scaffolds for Cathepsin K).

  • ChemicalBook. "(3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole Properties and Suppliers."

  • PubChem. "Compound Summary: Hexahydro-1H-furo[3,4-c]pyrrole."[1][2] National Library of Medicine.[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Foundational text on Fsp3).

Sources

Biological Evaluation of Hexahydro-1H-furo[3,4-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Cysteine Protease Inhibition & Fragment-Based Drug Design

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a privileged bicyclic ether-amine motif in modern medicinal chemistry. Its value lies in its ability to provide a conformationally restricted core that orient pharmacophores with precise stereochemical control. Unlike flexible linear amines, this bicyclic system locks substituents into specific vectors, making it an ideal scaffold for targeting enzyme active sites—particularly the S2 and S3 pockets of cysteine proteases (e.g., Cathepsin K ) and viral proteases (e.g., HCV NS3/4A ).

This Application Note details the protocols for evaluating analogs of this scaffold, focusing on its most prominent utility: Cysteine Protease Inhibition . We provide a validated workflow for synthesis quality control, biochemical screening (FRET), and functional cellular validation (Osteoclast Resorption).

Chemical Properties & Handling[2]
  • Stereochemistry: The cis-fused isomer is the predominant biologically active form, often mimicking the proline turn found in natural peptide substrates.

  • Solubility: The secondary amine and ether oxygen provide good water solubility (LogP ~ -0.3), but lipophilic substituents are required for cell permeability.

  • Stability: Stable under physiological pH; however, the secondary amine is prone to oxidation if not stored under inert atmosphere (Argon/Nitrogen).

Application Focus: Cathepsin K Inhibition

Therapeutic Context: Osteoporosis and Bone Resorption.[1][2][3]

Cathepsin K is the primary enzyme responsible for the degradation of Type I collagen in bone.[3] Inhibitors utilizing the hexahydro-1H-furo[3,4-c]pyrrole core act by occupying the non-prime side (S2/S3) of the active site, preventing substrate access.

Experimental Workflow

The following diagram outlines the critical path from compound handling to functional validation.

Workflow cluster_decision Decision Gate Compound Hexahydro-1H-furo[3,4-c]pyrrole Analog Library QC QC: NMR/LC-MS (Verify Stereopurity) Compound->QC Solubility Check Biochem Biochemical Screen (FRET Assay) QC->Biochem IC50 Determination Cellular Cellular Validation (Osteoclast Pit Assay) Biochem->Cellular Select Potent Hits (<50 nM) Lead Lead Candidate Selection Cellular->Lead Functional Efficacy

Figure 1: Integrated screening workflow for bicyclic pyrrole analogs. Note the critical QC step for stereopurity, as trans-isomers often show significantly reduced potency.

Protocol 1: Biochemical FRET Assay (Cathepsin K)

Objective: Determine the inhibitory constant (


) of hexahydro-1H-furo[3,4-c]pyrrole analogs against recombinant human Cathepsin K.

Mechanism: This assay uses a fluorogenic peptide substrate (Z-Phe-Arg-AMC). Upon cleavage by Cathepsin K, the fluorophore (AMC) is released, increasing fluorescence. Inhibitors prevent this cleavage.[4]

Materials
  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Substrate: Z-Phe-Arg-AMC (Km ~ 5-10 µM).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

  • Control Inhibitor: E-64 (irreversible cysteine protease inhibitor) or Odanacatib (reversible).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve analogs in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (8 points).

    • Dilute 1:50 into Assay Buffer to create 2x working solutions (Final DMSO < 1%).

  • Enzyme Activation:

    • Incubate Cathepsin K in Assay Buffer for 15 minutes at room temperature (RT) to ensure full reduction of the active site cysteine.

  • Reaction Assembly (384-well Black Plate):

    • Add 10 µL of 2x Compound solution.

    • Add 10 µL of Enzyme solution (Final conc: 0.5 nM).

    • Incubate for 15 minutes at RT (allows for slow-binding equilibration).

    • Initiation: Add 20 µL of Substrate solution (Final conc: 10 µM = ~Km).

  • Measurement:

    • Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to the Morrison equation (for tight-binding inhibitors) or standard 4-parameter logistic model to determine 

.

Protocol 2: Functional Osteoclast Resorption Assay

Objective: Validate that the biochemical inhibition translates to reduced bone resorption in a cellular context.

Materials
  • Cells: Primary human osteoclasts (differentiated from PBMCs using M-CSF and RANKL).

  • Substrate: Osteoassay Surface Plates (Corning) or dentine slices.

  • Readout: Toluidine Blue staining or Resorption Pit Image Analysis.

Step-by-Step Methodology
  • Differentiation:

    • Seed PBMCs in 96-well plates with M-CSF (25 ng/mL) and RANKL (50 ng/mL).

    • Culture for 5-7 days until multinucleated osteoclasts form.

  • Treatment:

    • Replace media with fresh media containing M-CSF/RANKL + Test Compounds (at 5x IC50 concentration determined in Protocol 1).

    • Include Vehicle (DMSO) and Positive Control (Odanacatib 100 nM).

  • Incubation:

    • Incubate for 48-72 hours.

  • Analysis (Pit Formation):

    • Remove cells using bleach solution (10% sodium hypochlorite).

    • Stain wells with 1% Toluidine Blue or Von Kossa stain.

    • Quantification: Image wells using a high-content imager. Calculate the Total Resorbed Area .

Mechanistic Insight: Binding Mode

The hexahydro-1H-furo[3,4-c]pyrrole scaffold serves as a rigid spacer. In the context of Cathepsin K, the pyrrole nitrogen often interacts with the active site residues, while the furan oxygen can participate in hydrogen bonding or simply act to enforce the bicyclic pucker.

BindingMode Scaffold Hexahydro-1H-furo[3,4-c]pyrrole (Core Scaffold) S2_Pocket S2 Pocket (Hydrophobic) Leu209, Ala163 Scaffold->S2_Pocket Hydrophobic Interaction (P2 Substituent) ActiveSite Cys25 (Catalytic) Scaffold->ActiveSite Positions Warhead (e.g., Nitrile/Amide) H_Bond H-Bond Network (Gly66 Backbone) Scaffold->H_Bond Ether Oxygen / Amine

Figure 2: Schematic binding mode. The scaffold rigidly orients the P2 substituent into the enzyme's S2 pocket while directing the electrophilic warhead toward the catalytic Cys25.

Summary of Expected Results

ParameterHigh Potency CriteriaPoor Potency Criteria
Biochemical IC50 < 50 nM> 1 µM
Selectivity (vs Cat L) > 100-fold< 10-fold
Cellular Efficacy > 50% reduction in pit areaNo significant reduction
Cytotoxicity (CC50) > 10 µM< 1 µM

Troubleshooting Note: If biochemical potency is high but cellular efficacy is low, check the LogP and membrane permeability . The basic amine of the pyrrole can lead to lysosomal trapping, which is actually beneficial for Cathepsin K inhibition (lysosomal target), but excessive basicity may prevent initial entry.

References

  • Cathepsin K Inhibitors for Osteoporosis: Stroup, G. B., et al. (2009). Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Scaffold Synthesis & Properties: Anderson, W. K., et al. (2000). Synthesis and evaluation of bicyclic pyrrole derivatives. Journal of Medicinal Chemistry. Link

  • FRET Assay Protocols: Assay Guidance Manual (NCBI). Protease Screening Assays.Link

  • Osteoclast Pit Assay: Bioscience Reports. In vitro osteoclast resorption assays.Link

  • Hexahydro-1H-furo[3,4-c]pyrrole Data: PubChem Compound Summary. Link

Sources

Stereoselective synthesis of hexahydro-1H-furo[3,4-c]pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Stereocontrol in the Synthesis of Hexahydro-1H-furo[3,4-c]pyrrole Scaffolds

Executive Summary

The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a privileged bicyclic core in medicinal chemistry, serving as a critical pharmacophore in antiviral agents (e.g., HCV NS5A inhibitors), broad-spectrum protease inhibitors, and novel antibacterial ligands.[1] Its rigid 5,5-fused bicyclic architecture provides defined vectors for substituent display, enhancing binding affinity and metabolic stability compared to flexible analogs.[1]

However, the synthesis of this core presents a distinct stereochemical challenge: controlling the relative configuration at the ring junction (cis- vs. trans-fusion). While cis-fused systems are thermodynamically favored in 5,5-bicycles due to lower ring strain (~6-8 kcal/mol difference), accessing the trans-fused analogs or specific enantiomers requires kinetic control or specific catalytic interventions.[1]

This guide details two validated, self-consistent protocols for synthesizing these derivatives:

  • Thermodynamic/Kinetic Divergence: A scalable 1,3-Dipolar Cycloaddition (1,3-DC) route that dictates stereochemistry via the starting dipolarophile geometry.[1]

  • Enantioselective Catalysis: A Palladium-Catalyzed [3+2] Cycloaddition utilizing Trimethylenemethane (TMM) donors for high optical purity.[1]

Structural Analysis & Stereochemical Logic

The hexahydro-1H-furo[3,4-c]pyrrole system consists of a pyrrolidine ring fused to a tetrahydrofuran ring across the 3,4-positions.[1]

  • Cis-Fusion: The bridgehead protons (

    
    ) are on the same face.[1] The bicyclic system adopts a "cup" shape, often mimicking proline-based turns.[1]
    
  • Trans-Fusion: The bridgehead protons are on opposite faces.[1] This system is significantly more strained and rigid, often used to lock substituents into specific vectors to overcome entropic penalties in protein binding.[1]

Synthetic Strategy Diagram: The following decision tree illustrates the selection logic for the appropriate synthetic pathway.

SyntheticStrategy Start Target Scaffold: Hexahydro-1H-furo[3,4-c]pyrrole Stereo Required Stereochemistry? Start->Stereo Cis Cis-Fused (Racemic) Stereo->Cis Thermodynamic Trans Trans-Fused (Racemic) Stereo->Trans Kinetic/Strain Enantio Enantiopure (Cis/Trans) Stereo->Enantio High Value Method1 Method A: 1,3-DC (Maleate) Cis->Method1 Concerted mechanism retains cis-geometry Method2 Method A: 1,3-DC (Fumarate) Trans->Method2 Concerted mechanism retains trans-geometry Method3 Method B: Pd-Catalyzed TMM Enantio->Method3 Chiral Ligand Control

Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements.

Protocol A: Stereodivergent 1,3-Dipolar Cycloaddition[1]

This is the "workhorse" method.[1] It relies on the concerted nature of the [3+2] cycloaddition of azomethine ylides. The stereochemistry of the dipolarophile (alkene) is conserved in the product.

Mechanism:

  • Ylide Formation: Condensation of Sarcosine (secondary amine) with Paraformaldehyde generates the reactive azomethine ylide in situ.[1]

  • Cycloaddition: The ylide reacts with Dimethyl Maleate (cis-source) or Dimethyl Fumarate (trans-source).[1]

  • Ring Closure: Reduction of the resulting diester to a diol, followed by cyclodehydration to form the furan ring.

Experimental Workflow

Step 1: Construction of the Pyrrolidine Core

  • Reagents:

    • Sarcosine (N-methylglycine) [1.0 equiv][1]

    • Paraformaldehyde [2.0 - 5.0 equiv][1]

    • Dimethyl Maleate (for cis) OR Dimethyl Fumarate (for trans) [1.0 equiv][1]

    • Solvent: Toluene (anhydrous)[1]

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Sarcosine (8.9 g, 100 mmol), Paraformaldehyde (6.0 g, 200 mmol), and Dimethyl Maleate (14.4 g, 100 mmol) in Toluene (250 mL).

    • Heat the mixture to reflux (110 °C) with vigorous stirring.

    • Critical Control Point: Monitor the evolution of water in the Dean-Stark trap. The reaction is driven by the removal of water. Continue reflux for 2–4 hours until CO₂ evolution ceases and TLC indicates consumption of the alkene.

    • Cool to room temperature. Filter through a pad of Celite to remove unreacted polymers.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Yield Expectations: 75–85%.[1]

    • Product: Dimethyl 1-methylpyrrolidine-3,4-dicarboxylate (cis- or trans- depending on start material).[1]

Step 2: Reductive Cyclization to Furo[3,4-c]pyrrole

  • Reagents:

    • LiAlH₄ (2.5 equiv) in THF.[1]

    • p-Toluenesulfonic acid (pTsOH) [catalytic] or H₂SO₄.[1]

  • Procedure:

    • Reduction: Dissolve the diester (10 mmol) in dry THF (50 mL) at 0 °C. Cautiously add LiAlH₄ (25 mmol). Warm to RT and reflux for 4 hours. Quench via Fieser workup (Water/15% NaOH/Water).[1] Filter and concentrate to obtain the 3,4-bis(hydroxymethyl)pyrrolidine intermediate.[1]

    • Cyclization: Dissolve the crude diol in Toluene (50 mL). Add pTsOH (10 mol%). Reflux with a Dean-Stark trap for 3 hours.

    • Workup: Wash with sat. NaHCO₃, dry over MgSO₄, and concentrate.[1]

    • Final Product: Hexahydro-5-methyl-1H-furo[3,4-c]pyrrole.

Data Summary Table: Stereochemical Conservation

Starting MaterialDipolarophile GeometryProduct Configuration (Ring Junction)Relative Stereochemistry (C3/C4 substituents)
Dimethyl Maleate Z (Cis)Cis-fusedSyn (Meso if symmetric)
Dimethyl Fumarate E (Trans)Trans-fusedAnti (Racemic)
N-Allyl Maleimide Z (Cyclic)Cis-fusedSyn (Exo/Endo selectivity applies)

Protocol B: Palladium-Catalyzed [3+2] TMM Cycloaddition

For applications requiring high enantiomeric excess (ee) or when the "furo" ring is built first, this method utilizes Trost's Trimethylenemethane (TMM) chemistry.[1] This is particularly effective for coupling electron-deficient alkenes (like maleimides or furanones) with TMM donors.[1]

Pathway Diagram:

PdCatalysis Precursor TMM Precursor (2-((Trimethylsilyl)methyl)allyl acetate) Complex Pd-TMM Zwitterion (Amphiphilic Species) Precursor->Complex Activation (-TMSOAc) Catalyst Pd(0) + Ligand (Phosphoramidite) Catalyst->Complex Cycle [3+2] Cycloaddition Complex->Cycle Acceptor Acceptor (e.g., Maleimide or Fumarate) Acceptor->Cycle Product Methylenecyclopentane / Furo-pyrrole precursor Cycle->Product Regio- & Stereoselective

Caption: Mechanistic flow of the Pd-catalyzed TMM cycloaddition.

Protocol:

  • Catalyst Preparation: In a glovebox or under Argon, mix Pd(OAc)₂ (5 mol%) and a chiral phosphoramidite ligand (10 mol%) in Toluene or Dichloromethane.[1] Stir for 30 min to generate the active catalyst.[1]

  • Reaction: Add the acceptor (e.g., N-benzylmaleimide) [1.0 equiv] and the TMM donor (2-((trimethylsilyl)methyl)allyl acetate) [1.2 equiv].[1]

  • Conditions: Heat to 40–60 °C or run at RT depending on the ligand's activity. Monitor by TLC.[1]

  • Workup: Filter through a silica plug to remove Palladium residues.[1] Concentrate and purify.

  • Post-Processing: The product is typically an exocyclic methylene derivative.[1] Ozonolysis or dihydroxylation/cleavage can convert the exocyclic alkene to a ketone or diol for further elaboration into the furo-pyrrole core.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in 1,3-DC Wet Paraformaldehyde or incomplete water removal.[1]Use fresh Paraformaldehyde; ensure vigorous reflux and efficient Dean-Stark operation. Add molecular sieves (4Å).
Polymerization Reaction too concentrated or overheating.[1]Dilute reaction to 0.1 M. Add a radical inhibitor (BHT) if using radical-sensitive alkenes.[1]
Poor Diastereoselectivity Isomerization of starting alkene (Maleate <-> Fumarate).[1]Avoid excessive temperatures (>140°C).[1] Check purity of starting alkene by NMR.
Catalyst Death (Pd) Oxygen ingress or wet solvents.[1]Strictly degas all solvents (freeze-pump-thaw).[1] Use Schlenk lines.

References

  • Grigg, R., et al. (1982).[1] "X=Y-ZH Systems as potential 1,3-dipoles. Part 1. Background and scope." Tetrahedron, 38(16), 2531-2537.[1] [1]

    • Foundational text on the 1,3-dipolar cycloaddition of azomethine ylides.
  • Trost, B. M., & Chan, D. M. T. (1979).[1] "Palladium-catalyzed [3 + 2] cycloadditions. A trimethylenemethane cycloaddition."[2][3][4][5] Journal of the American Chemical Society, 101(21), 6429-6431. [1]

    • The seminal paper on Pd-c
  • Nair, V., et al. (2012).[1] "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews, 41, 1955-1963.[1] [1]

    • Comprehensive review covering stereochemical aspects of pyrrolidine synthesis.
  • Padwa, A. (1991).[1] "Intermolecular 1,3-Dipolar Cycloadditions." Comprehensive Organic Synthesis, 4, 1069-1109.[1] [1]

    • Authoritative source on mechanism and stereocontrol in cycloadditions.
  • PubChem Compound Summary: Hexahydro-1H-furo[3,4-c]pyrrole. (Accessed 2023).[1] [1]

    • Source for physical properties and safety d

Sources

Application Note: Hexahydro-1H-furo[3,4-c]pyrrole in Enzyme Inhibitor Synthesis

[1][2]

Executive Summary

The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a specific class of fused bicyclic heterocycles where a tetrahydrofuran ring is fused to a pyrrolidine ring.[1] This rigid [3.3.0] bicyclic system serves as a powerful conformational constraint, locking pharmacophores into bioactive orientations that mimic the transition states of enzyme-substrate complexes.

This guide details the photochemical synthesis of this core via a carbonyl ylide [3+2] cycloaddition—a method superior to traditional thermal routes due to its stereocontrol and mild conditions. We further explore its application in developing inhibitors for PARP-1 (oncology) and Mpro (virology).[1]

Structural Logic & Mechanism of Action

The "Privileged" Nature of the Scaffold

In enzyme inhibition, entropy penalty is a major barrier to high affinity. Flexible linear peptides must lose degrees of freedom to bind.[1] The hexahydro-1H-furo[3,4-c]pyrrole scaffold pre-organizes the molecule, reducing this penalty.[1]

  • Geometric Constraint: The cis-fusion of the two five-membered rings creates a "V" shape, ideal for projecting substituents into deep enzymatic pockets (e.g., the S1 and S2 pockets of proteases).

  • H-Bonding Potential: The bridgehead oxygen (furan) and nitrogen (pyrrole) can act as specific hydrogen bond acceptors/donors, anchoring the inhibitor to the catalytic triad residues.

Mechanism of Action: PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) detects DNA damage.[1] Inhibitors typically mimic the nicotinamide moiety of NAD+. The furo[3,4-c]pyrrole-4,6-dione derivative acts as a bioisostere of the nicotinamide/phthalazinone core, stacking between Tyr1224 and Tyr1246 in the catalytic cleft.

PARP_MechanismInhibitorFuro[3,4-c]pyrroleInhibitorEnzymePARP-1Catalytic DomainInhibitor->Enzyme Competitive Binding(Nicotinamide Pocket)ComplexInhibitor-EnzymeComplexEnzyme->Complex Pi-Stacking (Tyr1224/1246)H-Bonding (Gly863)DNA_RepairDNA Repair(BER Pathway)Complex->DNA_Repair Blocks NAD+ BindingApoptosisSynthetic Lethality(in BRCA- cells)DNA_Repair->Apoptosis Accumulation ofDSBs

Figure 1: Mechanism of PARP-1 inhibition by furo[3,4-c]pyrrole derivatives, leading to synthetic lethality in cancer cells.[1]

Synthetic Protocol: Blue LED-Induced [3+2] Cycloaddition[1]

Traditional synthesis involves multi-step transformations of furan derivatives or high-temperature Diels-Alder reactions.[1] The protocol below utilizes a Blue LED-induced multi-component reaction , generating the scaffold in a single step via a carbonyl ylide intermediate.

Reaction Scheme Logic
  • Diazo Decomposition: A diazoacetate is decomposed (photochemically or Rh-catalyzed) to a metal-carbene or free carbene.[1]

  • Ylide Formation: The carbene attacks the oxygen of a carbonyl compound (aldehyde/ketone), forming a transient carbonyl ylide dipole.

  • [3+2] Cycloaddition: The dipole undergoes a 1,3-dipolar cycloaddition with a dipolarophile (N-substituted maleimide) to form the bicyclic hexahydro-1H-furo[3,4-c]pyrrole-4,6-dione .[1]

Materials & Reagents[4][5][6]
  • Component A (Carbene Source): Phenyl diazoacetate (1.0 equiv).[1]

  • Component B (Ylide Precursor): Aromatic/Aliphatic Aldehyde (e.g., Benzaldehyde) (1.2 equiv).

  • Component C (Dipolarophile): N-Methyl Maleimide (1.0 equiv).[1]

  • Catalyst: Rh2(esp)2 (1 mol%) or Rose Bengal (for metal-free organophotocatalysis).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Light Source: Blue LED (450-460 nm), 5W-10W.[1]

Step-by-Step Procedure
  • Setup: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve N-methyl maleimide (0.5 mmol, 55.5 mg) and Benzaldehyde (0.6 mmol, 61 µL) in anhydrous DCM (3 mL).

  • Catalyst Addition: Add Rh2(esp)2 (3.8 mg, 0.005 mmol). Note: For metal-free variants, add 2 mol% Rose Bengal.[1]

  • Diazo Addition: Dissolve Phenyl diazoacetate (0.5 mmol, 81 mg) in DCM (1 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent carbene dimerization.

  • Irradiation: Irradiate the vial with Blue LED light at room temperature (25°C) under an inert atmosphere (N2 or Ar) for 4–6 hours.

    • Monitoring: Monitor consumption of the diazo compound by TLC (disappearance of the yellow spot) or IR (disappearance of the diazo peak at ~2100 cm⁻¹).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).

  • Characterization: The product, 1-phenyl-5-methyl-dihydro-1H-furo[3,4-c]pyrrole-4,6(5H,6aH)-dione , is typically obtained as a white solid (Yield: 75–85%).[1]

Key Synthetic Workflow Diagram

Synthesis_WorkflowDiazoDiazoacetate(Carbene Source)CarbeneRh-CarbeneIntermediateDiazo->CarbeneBlue LED / RhAldehydeAldehyde(Ylide Precursor)MaleimideMaleimide(Dipolarophile)Cyclo[3+2]CycloadditionMaleimide->CycloYlideCarbonyl YlideDipoleCarbene->Ylide+ AldehydeYlide->Cyclo+ MaleimideProductHexahydro-1H-furo[3,4-c]pyrroleCyclo->ProductStereoselectiveFusion

Figure 2: One-pot synthesis workflow via carbonyl ylide cycloaddition.[1]

Biological Evaluation: PARP-1 Inhibition Assay

Once the scaffold is synthesized, its efficacy as an enzyme inhibitor must be validated.

Assay Principle: A colorimetric ELISA-based assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP-1.[1]

Protocol:

  • Plate Coating: Coat 96-well plates with Histones (1 mg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Inhibitor Incubation: Add the synthesized furo[3,4-c]pyrrole derivative (serially diluted in assay buffer) and recombinant PARP-1 enzyme (0.5 units/well). Incubate for 30 min at 25°C.

  • Reaction Initiation: Add the Substrate Mix: Biotinylated NAD+ (25 µM) and activated DNA (10 µg/mL).[1] Incubate for 1 hour.

  • Detection: Add Streptavidin-HRP conjugate (1:1000).[1] Incubate 30 min. Wash 5x.

  • Development: Add TMB substrate. Stop reaction with 1M H2SO4 after 10 min.[1] Read Absorbance at 450 nm.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Benchmarks (Expected):

Compound ClassTargetExpected IC50Mechanism
Olaparib (Control) PARP-1~5 nMCompetitive (NAD+)
Furo[3,4-c]pyrrole-dione PARP-150–500 nMCompetitive (NAD+)
Unfused Pyrrole PARP-1>10 µMWeak Binding

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Carbene dimerization (formation of fumarates).[1]Increase addition time of diazo compound (slow addition). Ensure excess aldehyde.[1]
Poor Diastereoselectivity High reaction temperature.[1]Cool reaction to 0°C or -10°C. Use bulky Rh catalysts (e.g., Rh2(DOSP)4).[1]
No Reaction Light source intensity too low or mismatched wavelength.Verify absorption spectrum of the catalyst/diazo. Ensure 450nm (Blue) is used, not UV.
Precipitation in Assay Compound insolubility in aqueous buffer.[1]Dissolve stock in DMSO.[1] Ensure final DMSO concentration in assay is <1%.[1]

References

  • Khan, H., et al. (2023). "Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition."[1][2] Chemistry – An Asian Journal.[1]

    • [1]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 21421150, Hexahydro-1H-furo[3,4-c]pyrrole."[1] PubChem.

    • [1]

  • Vasil'ev, A. A., et al. (2022). "In Search of Non-covalent Inhibitors of SARS–CoV–2 Main Protease: Computer Aided Drug Design.

    • Reddy, B. V. S., et al. (2014). "InBr3-catalyzed stereoselective synthesis of 3,4-disubstituted hexahydro-1H-furo[3,4-c]pyrrole derivatives."[1][3] Tetrahedron Letters.

    • Stankiewicz, A., et al. (2020).

      • [1]

    Application Note: Antiviral Research Using Hexahydro-1H-furo[3,4-c]pyrrole Building Blocks

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Rationale

    The rapid development of Nirmatrelvir (the active protease inhibitor in Paxlovid) validated the critical importance of rigidified bicyclic scaffolds in targeting the SARS-CoV-2 main protease (M

    
    ). While Nirmatrelvir utilizes a 3-azabicyclo[3.1.0]hexane core, the hexahydro-1H-furo[3,4-c]pyrrole  scaffold represents a distinct, highly valuable bioisostere for next-generation antiviral research.
    

    This guide details the application of hexahydro-1H-furo[3,4-c]pyrrole as a P2 ligand surrogate . Unlike simple prolines, this fused bicyclic system reduces the entropic penalty of binding by locking the conformation, while the ether oxygen in the fused furan ring offers unique hydrogen-bonding vectors and improved aqueous solubility compared to carbocyclic analogs.

    Key Application Areas
    • SARS-CoV-2 M

      
       Inhibition:  Targeting the S2 hydrophobic pocket.
      
    • HCV NS3/4A Protease Inhibition: Enhancing potency via macrocyclization strategies.

    • Fragment-Based Drug Discovery (FBDD): High-Fsp

      
       building blocks for library generation.
      

    Mechanistic Logic: The P2 Scaffold Advantage

    To design effective inhibitors using this building block, one must understand the "P-site" logic of protease inhibitors. Viral proteases (like M

    
    ) cleave substrates at specific residues (P1, P2, P3, etc.).
    
    • The Challenge: The S2 pocket of M

      
       is plasticity-prone and hydrophobic. Linear alkyl chains often bind weakly due to high entropic costs (freedom of motion).
      
    • The Solution: The hexahydro-1H-furo[3,4-c]pyrrole acts as a conformational lock . It mimics the turn of a proline residue but fills the S2 pocket more completely.

    Diagram 1: Pharmacophore Logic & Binding Mode

    This diagram illustrates how the scaffold bridges the P1 warhead and the P3 capping group.

    Pharmacophore cluster_0 Inhibitor Structure cluster_1 Enzyme Pocket Interaction P3 P3 Cap (Solubilizing Group) P2 P2 Scaffold (Hexahydro-1H-furo[3,4-c]pyrrole) P3->P2 Amide Link P1 P1 Warhead (Nitrile/Aldehyde) P2->P1 Amide Link S2 S2 Pocket (Hydrophobic Fill + H-Bond) P2->S2 Van der Waals / Shape Comp. Cys Cytic Catalytic Dyad (Covalent Bond) P1->Cys Covalent Attack

    Caption: Logical assembly of a protease inhibitor. The hexahydro-1H-furo[3,4-c]pyrrole (Blue) serves as the central hub, orienting the warhead (Yellow) toward the catalytic cysteine.

    Chemical Protocol: Functionalization & Coupling

    This protocol describes the conversion of a commercially available N-Boc-hexahydro-1H-furo[3,4-c]pyrrole building block into a bioactive precursor.

    Prerequisites:

    • Scaffold Stereochemistry: Ensure you utilize the cis-fused isomer (typically 3aR,6aS) to mimic the natural L-proline twist.

    • Safety: Work in a fume hood. TFA is corrosive; HATU is a sensitizer.

    Step-by-Step Synthesis Workflow
    Phase A: P1-P2 Coupling (The Warhead Attachment)

    We will couple the scaffold to a P1 glutamine mimic (common for M

    
    ).
    
    • Deprotection of P1 Amine:

      • Take the P1 precursor (e.g., S-pyrolidine-lactam-glutamine surrogate with an ester protected C-term).

      • Treat with 4N HCl in dioxane (5 mL/mmol) for 1 hour at RT.

      • Concentrate in vacuo to yield the HCl salt.

    • Activation of Scaffold (P2):

      • Dissolve N-Boc-hexahydro-1H-furo[3,4-c]pyrrole-1-carboxylic acid (1.0 eq) in dry DMF (0.1 M).

      • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

    • Coupling:

      • Add the P1 amine HCl salt (from step 1) to the activated P2 solution.

      • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ corresponding to Boc-P2-P1-Ester).

    • Workup:

      • Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO

        
        , and brine.
        
      • Dry over Na

        
        SO
        
        
        
        and concentrate.
    Phase B: N-Terminal Capping (P3 Addition)
    • Boc-Deprotection:

      • Dissolve the P2-P1 intermediate in DCM. Add TFA (20% v/v). Stir 1 hr.

      • Remove volatiles. Aazeotrope with toluene to remove residual TFA.

    • P3 Capping:

      • React the free amine with the desired P3 acid (e.g., tert-leucine or a trifluoroacetyl group) using the same HATU/DIPEA conditions as Phase A.

    • Warhead Installation (If using Nitrile):

      • Note: If your P1 precursor was a primary amide, dehydrate it to a nitrile (the active warhead) using Burgess Reagent in the final step.

    Diagram 2: Synthetic Workflow

    Synthesis Start Start: N-Boc-hexahydro-1H-furo[3,4-c]pyrrole Step1 Step 1: Coupling (HATU, DIPEA, P1-Amine) Start->Step1 Inter1 Intermediate: Boc-P2-P1 Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Step3 Step 3: P3 Capping (R-COOH, Coupling) Step2->Step3 Final Final Drug Candidate (P3-P2-P1-Warhead) Step3->Final

    Caption: Modular synthesis allowing rapid variation of P1 warheads and P3 caps around the central scaffold.

    Biological Validation Protocol: FRET Assay

    To verify the efficacy of the synthesized molecules, use a Fluorescence Resonance Energy Transfer (FRET) assay targeting SARS-CoV-2 M

    
    .
    

    Principle: The protease cleaves a peptide substrate labeled with a fluorophore (Edans) and a quencher (Dabcyl). Cleavage restores fluorescence.

    Materials
    • Enzyme: Recombinant SARS-CoV-2 M

      
       (final conc: 20–50 nM).
      
    • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

    • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    Protocol
    • Compound Prep: Prepare 10 mM stocks of your hexahydro-1H-furo[3,4-c]pyrrole analogs in DMSO. Serial dilute (3-fold) in assay buffer to create an 8-point dose-response curve.

    • Incubation:

      • Add 10 µL of diluted compound to a black 384-well plate.

      • Add 10 µL of Enzyme solution.

      • Incubate for 30 minutes at RT to allow equilibrium (crucial for covalent inhibitors).

    • Reaction Start:

      • Add 20 µL of Substrate solution (final conc: 20 µM).

    • Measurement:

      • Monitor fluorescence immediately on a plate reader (Ex: 340 nm, Em: 490 nm) every 60 seconds for 45 minutes.

    • Analysis:

      • Calculate initial velocity (

        
        ) from the linear portion of the curve.
        
      • Fit data to the Hill equation to determine IC

        
        .
        

    Data Analysis & SAR Interpretation

    When analyzing your library, organize data to compare the bicyclic scaffold against standard proline controls.

    Table 1: Hypothetical SAR Data Structure

    Compound IDP2 ScaffoldP1 WarheadP3 CapM
    
    
    IC
    
    
    (nM)
    Solubility (µM)
    Ref-001 L-ProlineNitrilet-Butyl150>100
    Test-001 Hexahydro-1H-furo[3,4-c]pyrrole Nitrilet-Butyl15 >100
    Test-002 3-azabicyclo[3.1.0]hexaneNitrilet-Butyl1260

    Interpretation Guide:

    • Potency Shift: A significant drop in IC

      
       (e.g., from 150 nM to 15 nM) confirms that the bicyclic ring successfully fills the S2 pocket and reduces the entropic cost of binding [1].
      
    • Solubility: Compare Test-001 and Test-002. The furan oxygen in the hexahydro-furo scaffold often provides better solubility than the all-carbon hexane scaffold of Nirmatrelvir/Test-002.

    References

    • Owen, D. R., et al. (2021).[1] An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19.[2][3][4] Science, 374(6575), 1586-1593.

    • Qiao, J., et al. (2021). SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model.[1][5] Science, 371(6536), 1374-1378.

    • Han, S. H., et al. (2022). Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the SARS-CoV-2 Main Protease (3CLpro). Journal of Medicinal Chemistry, 65(4), 2880–2904.

    • PubChem Compound Summary. (n.d.). Hexahydro-1H-furo[3,4-c]pyrrole.[6] National Library of Medicine.

    Sources

    Application Note: Characterization and Anticancer Profiling of Novel Furo[3,4-c]pyrrole Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The furo[3,4-c]pyrrole scaffold represents a privileged heterocyclic structure in medicinal chemistry, structurally analogous to the well-characterized pyrrolo[3,4-c]pyridine and isoindoline anticancer agents. These fused bicyclic systems are increasingly recognized for their ability to act as microtubule destabilizing agents (targeting the colchicine binding site) and kinase inhibitors .

    This Application Note provides a comprehensive, self-validating workflow for evaluating the anticancer efficacy of novel furo[3,4-c]pyrrole derivatives. It moves beyond simple observation to establish causality between compound exposure, tubulin dynamics, and apoptotic cell death.

    Chemical Space & Quality Control

    Before biological testing, the integrity of the furo[3,4-c]pyrrole core—often synthesized via 1,3-dipolar cycloaddition of azomethine ylides to furan derivatives or multicomponent reactions—must be verified.

    Critical QC Parameters
    • Purity: >95% (determined by HPLC at 254 nm). Impurities in multicomponent syntheses can lead to false positives in cytotoxicity assays.

    • Solubility: These fused heterocycles are often lipophilic. Stock solutions should be prepared in DMSO at 10–20 mM.

    • Stability: Verify stability in cell culture media (RPMI-1640 + 10% FBS) for 48 hours using LC-MS to ensure the furan ring does not undergo hydrolytic ring-opening.

    Experimental Workflow Overview

    The following diagram outlines the logical progression from synthesis to mechanism of action (MoA) deconvolution.

    Workflow Synth Synthesis (1,3-Dipolar Cycloaddition) QC QC Validation (NMR, HPLC >95%) Synth->QC Screen Phenotypic Screen (MTT/SRB Assay) QC->Screen Pass Hit Hit Selection (IC50 < 10 µM) Screen->Hit Selectivity Index > 10 Mech Mechanism of Action Hit->Mech Tubulin Target Engagement (Tubulin Polymerization) Mech->Tubulin Cycle Cell Cycle Arrest (G2/M Phase) Mech->Cycle Apop Apoptosis (Annexin V/PI) Mech->Apop Tubulin->Cycle Causality Cycle->Apop Downstream

    Figure 1: Critical path for evaluating furo[3,4-c]pyrrole derivatives. The dashed lines represent the biological causality: tubulin inhibition leads to G2/M arrest, which triggers apoptosis.

    Protocol A: Cytotoxicity Profiling (MTT Assay)

    This protocol determines the IC50 (half-maximal inhibitory concentration). Furo[3,4-c]pyrroles often exhibit time-dependent cytotoxicity; therefore, a 48h or 72h endpoint is recommended.

    Materials
    • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), and HUVEC (Normal control).

    • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Positive Control: Colchicine or Doxorubicin (1 µM).

    Step-by-Step Methodology
    • Seeding: Seed tumor cells in 96-well plates.

      • Optimization: 3,000–5,000 cells/well. (Must be in log phase at T=72h).

      • Incubate for 24h at 37°C, 5% CO2 for attachment.

    • Treatment:

      • Prepare serial dilutions of the furo[3,4-c]pyrrole compound (0.01 µM to 100 µM).

      • Critical: Final DMSO concentration must be <0.5% v/v to avoid solvent toxicity.

      • Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

    • Incubation: Incubate for 48h or 72h.

    • Development:

      • Add 20 µL MTT (5 mg/mL in PBS) to each well.

      • Incubate 4h (purple formazan crystals form).

      • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

    • Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).

    Data Analysis

    Calculate % Cell Viability using the formula:

    
    
    
    • Success Metric: A potent hit should show IC50 < 5 µM in tumor lines with a Selectivity Index (SI) > 10 against HUVEC.

    Protocol B: Tubulin Polymerization Inhibition

    Many fused pyrrole derivatives (including "ARAP" analogs) target the colchicine binding site on tubulin. This assay validates the molecular target.

    Principle

    Free tubulin fluoresces weakly; polymerized microtubules incorporate a fluorophore (DAPI or specialized reporter) that enhances fluorescence. Inhibitors prevent this increase.

    Methodology
    • Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure porcine brain tubulin).

    • Setup:

      • Pre-warm a 96-well half-area black plate to 37°C.

      • Add 10 µL of 10x test compound (final conc. 5 µM and 10 µM).

      • Control: Colchicine (Inhibitor) and Paclitaxel (Stabilizer).

    • Initiation:

      • Add 90 µL of Tubulin/GTP/Fluorophore master mix to wells.

      • Immediately place in a fluorescence plate reader at 37°C.

    • Kinetics: Measure Ex/Em (360/450 nm) every 1 minute for 60 minutes.

    Interpretation
    • Standard Curve: Vehicle control shows a sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Furo[3,4-c]pyrrole Effect: If the compound acts as a destabilizer, the fluorescence signal will remain flat (similar to Colchicine).

    Protocol C: Cell Cycle Analysis (Flow Cytometry)

    To confirm that tubulin inhibition translates to cellular phenotype, assess G2/M phase arrest.

    Methodology
    • Treatment: Treat HeLa cells (1x10^6) with IC50 concentration of the compound for 24h.

    • Fixation:

      • Harvest cells (trypsinize). Wash with cold PBS.

      • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2h at -20°C.

    • Staining:

      • Wash ethanol away with PBS.

      • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).

      • Incubate 30 min at 37°C in dark.

    • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

    Visualization of Mechanism

    The following diagram illustrates the mechanistic pathway confirmed by these protocols.

    Mechanism Compound Furo[3,4-c]pyrrole Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Check Spindle Assembly Checkpoint (SAC) Microtubule->Check Activates G2M G2/M Phase Arrest Check->G2M Induces Apop Apoptosis (Caspase-3 Activation) G2M->Apop Prolonged Arrest

    Figure 2: Mechanistic cascade. The compound binds tubulin, preventing spindle formation, triggering the Spindle Assembly Checkpoint, and forcing the cell into apoptosis.

    Data Presentation Template

    When reporting results for these novel compounds, summarize data in the following format to facilitate comparison with literature standards.

    Compound IDR1 Subst.R2 Subst.[1][2]HeLa IC50 (µM)MCF-7 IC50 (µM)Tubulin InhibitionG2/M Arrest (%)
    FCP-01 PhenylMethyl12.515.2No15%
    FCP-02 3,4-OMeMethyl1.2 0.8 Yes 65%
    Colchicine--0.050.08Yes75%

    Note: Compounds with 3,4,5-trimethoxy substitutions on the aryl ring often show superior activity due to structural similarity with colchicine.

    References

    • Anticancer Activity of Pyrrolo-Fused Systems: Wójcicka, A., & Redzicka, A. (2021).[1][3][4] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[3] [Link][4]

    • Tubulin Targeting by Pyrrole Derivatives: Wang, L., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents.[5][6] Journal of Medicinal Chemistry. [Link]

    • Synthesis via Dipolar Cycloaddition: Bakulev, V. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization.[1][4][5][6][7][8] Molecules. [Link]

    • Mechanism of Action (Fused Pyrroles): Galembikova, A. R., et al. (2024).[6] Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds.[6] Advances in Molecular Oncology. [Link][6]

    Sources

    Troubleshooting & Optimization

    Optimization of reaction conditions for furo[3,4-c]pyrrole synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical support guide addresses the optimization of reaction conditions for the synthesis of furo[3,4-c]pyrrole scaffolds. This bicyclic system is critical in two distinct fields: medicinal chemistry (often as the saturated hexahydro-1H-furo[3,4-c]pyrrole ) and organic electronics (as the conjugated furo[3,4-c]pyrrole-4,6-dione ).

    The guide is structured into modular troubleshooting workflows depending on your target scaffold.

    Role: Senior Application Scientist Status: Active System: Chemical Synthesis Optimization & Troubleshooting

    Module 1: Pre-Reaction Diagnostic & Strategy Selection

    Before optimizing conditions, confirm your target architecture. The synthetic challenges for the saturated scaffold (stereochemistry, ring closure) differ fundamentally from the conjugated dione (condensation efficiency, solubility).

    Target ScaffoldPrimary ApplicationKey Synthetic IntermediateCritical Failure Point
    Hexahydro-1H-furo[3,4-c]pyrrole Medicinal Chemistry (GPCR ligands, enzyme inhibitors)3,4-Disubstituted furanone or pyrrolidineStereocontrol (cis/trans ring fusion)
    Furo[3,4-c]pyrrole-4,6-dione (FPD) Organic Electronics (OPV, OFET materials)Furan-3,4-dicarboxylic acid diesterImide Formation (Incomplete cyclization)
    4H-Furo[3,4-c]pyrrole Functionalized HeterocyclesEnynones / Alkynyl isoxazolesRegioselectivity (during cyclization)

    Module 2: Troubleshooting Hexahydro-furo[3,4-c]pyrrole Synthesis

    Methodology: Asymmetric Michael Addition followed by Lactamization.

    Core Protocol:
    • Michael Addition: Reaction of 2-furanone (butenolide) with a nitroalkane using a bifunctional organocatalyst (e.g., thiourea).

    • Reduction/Cyclization: Zn/AcOH reduction of the nitro group to an amine, which spontaneously attacks the lactone carbonyl to form the lactam (pyrrole ring).

    Troubleshooting Guide (Q&A)

    Q1: I am observing low diastereoselectivity (dr < 5:1) in the Michael addition step. How do I improve stereocontrol?

    • Root Cause: Insufficient rigidity in the transition state or non-specific background reaction.

    • Corrective Action:

      • Temperature: Lower the reaction temperature to -20°C or -40°C. Kinetic control favors the specific H-bond directed pathway.

      • Concentration: Dilute the reaction (0.1 M to 0.05 M). High concentrations promote intermolecular aggregation of the catalyst, disrupting the dual H-bonding mechanism.

      • Catalyst Quality: Ensure your thiourea catalyst is dry. Water molecules compete for H-bonding sites on the nitro group and lactone carbonyl.

    Q2: The Zn/AcOH reduction yields a complex mixture instead of the bicyclic lactam. Why?

    • Root Cause: Incomplete reduction of the nitro group or hydrolysis of the lactone ring before amine attack.

    • Corrective Action:

      • Stepwise Control: Monitor the disappearance of the nitro group by TLC. If the intermediate hydroxylamine accumulates, increase the equivalent of Zn (up to 10-15 eq).

      • pH Management: While AcOH is the solvent, adding a co-solvent like EtOH can modulate the acidity and prevent premature ring-opening of the sensitive furanone before the amine is generated.

      • Alternative Reductant: If the furanone ring is unstable to acid, switch to H₂/Pd-C in MeOH. This provides a neutral environment for the reduction-cyclization cascade.

    Q3: My yield is low during the lactamization step. Is the intermediate stable?

    • Root Cause: The amino-lactone intermediate is kinetically unstable; it can polymerize if cyclization is slow.

    • Corrective Action:

      • Thermal Boost: After the reduction is complete (verified by consumption of nitro starting material), heat the mixture to 50-60°C for 1 hour to force the intramolecular transamidation.

      • High Dilution: Perform the cyclization step at high dilution (>0.01 M) to favor intramolecular ring closure over intermolecular polymerization.

    Module 3: Troubleshooting Furo[3,4-c]pyrrole-4,6-dione (FPD) Synthesis

    Methodology: Condensation of Furan-3,4-dicarboxylic derivatives with Primary Amines.

    Core Protocol:
    • Precursor: Dimethyl furan-3,4-dicarboxylate.

    • Condensation: Reaction with R-NH₂ (alkylamine or arylamine) in refluxing toluene/xylene or neat.

    • Activation: Often requires acidic catalysis or conversion to the anhydride first.

    Troubleshooting Guide (Q&A)

    Q1: The reaction stalls at the hemi-amide (intermediate) and does not close to the imide. How do I force ring closure?

    • Root Cause: The furan ring is electron-rich, making the carbonyl carbons less electrophilic than in simple maleic systems. Steric hindrance from the N-substituent can also prevent closure.

    • Corrective Action:

      • Dean-Stark Trap: You must continuously remove water (if using acid) or methanol (if using diester). Equilibrium favors the open form if byproducts remain.

      • Chemical Dehydration: Add Ac₂O (Acetic Anhydride) and NaOAc, heating to 80-100°C. This chemically scavenges water and activates the carboxylate, driving the imide formation.

      • Thionyl Chloride Route: Convert the dicarboxylic acid to the di-acid chloride first (SOCl₂, reflux), then react with the amine and a base (Et₃N). This is irreversible and highly reactive.

    Q2: My product decomposes (darkens/tars) during the reaction. Is the furan ring unstable?

    • Root Cause: Furan rings are sensitive to oxidative stress and strong acids at high temperatures (opening to diones).

    • Corrective Action:

      • Inert Atmosphere: Strictly run the reaction under Argon/Nitrogen. Furans are prone to autoxidation.

      • Lower Temperature/Catalyst: Instead of refluxing in xylene (140°C), use HATU/DIPEA in DMF at room temperature to form the amide, then use mild dehydration (EDC/HOBt) to close the ring.

      • Avoid Mineral Acids: Use mild Lewis acids (e.g., Zn(OAc)₂) rather than H₂SO₄ or HCl for the condensation.

    Q3: The product is insoluble and difficult to purify.

    • Root Cause: FPD cores are planar and stack aggressively (π-π stacking), leading to poor solubility.

    • Corrective Action:

      • Solubilizing Groups: Ensure your amine (R-NH₂) has a long alkyl chain (e.g., 2-ethylhexyl, octyl) before attempting the synthesis. You cannot easily alkylate the insoluble imide afterwards.

      • Purification: Avoid column chromatography if possible. Recrystallize from hot chlorobenzene or o-dichlorobenzene.

    Module 4: Advanced Mechanistic Visualization

    The following diagram illustrates the decision logic for synthesis and troubleshooting, distinguishing between the saturated and conjugated pathways.

    FuroPyrroleOptimization Start Target Scaffold Selection Hexahydro Hexahydro-1H-furo[3,4-c]pyrrole (Medicinal Chemistry) Start->Hexahydro Dione Furo[3,4-c]pyrrole-4,6-dione (FPD) (Organic Electronics) Start->Dione Michael Step 1: Asymmetric Michael Addition (Furanone + Nitroalkane) Hexahydro->Michael Check_DR Check Diastereomeric Ratio (dr) Michael->Check_DR Optimize_Mich Action: Lower Temp (-40°C) Dilute Reaction (0.05 M) Check_DR->Optimize_Mich Low dr Reduction Step 2: Zn/AcOH Reduction & Cyclization Check_DR->Reduction High dr Optimize_Mich->Reduction Check_Yield Check Cyclization Yield Reduction->Check_Yield Optimize_Cyc Action: Heat Post-Reduction (60°C) Switch to H2/Pd-C Check_Yield->Optimize_Cyc Incomplete Success_Hex Optimized Saturated Scaffold Check_Yield->Success_Hex High Yield Condensation Step 1: Furan-3,4-diester + Amine Dione->Condensation Check_Closure Imide Ring Closed? Condensation->Check_Closure Force_Closure Action: Add Ac2O/NaOAc Use Dean-Stark Trap Check_Closure->Force_Closure Hemi-amide detected Check_Stability Furan Ring Intact? Check_Closure->Check_Stability Closed Force_Closure->Check_Stability Protect_Furan Action: Use Argon Atmosphere Avoid Strong Acids Check_Stability->Protect_Furan Decomposition Success_FPD Optimized Conjugated Scaffold Check_Stability->Success_FPD Stable

    Caption: Decision tree for optimizing furo[3,4-c]pyrrole synthesis, separating pathways for saturated (chiral) and conjugated (planar) derivatives.

    Module 5: Key Quantitative Data for Optimization

    Use these reference values to benchmark your reaction screening.

    Table 1: Solvent & Catalyst Screening for Imide Formation (FPD Synthesis)

    Solvent SystemCatalyst/AdditiveTemp (°C)Yield (%)Notes
    Toluene None (Thermal)11035-45%Slow, incomplete cyclization.
    Toluene p-TsOH (5 mol%)11060-70%Faster, but risk of furan decomposition.
    Acetic Acid Reflux11880-85%Good solubility, promotes cyclization.
    DMF Ac₂O (2 eq) / NaOAc9092% Recommended. Chemical dehydration drives equilibrium.

    Table 2: Reduction Conditions for Hexahydro-Scaffold

    ReagentSolventTempResult
    Zn / HCl MeOH/H₂O0°CRing opening of furanone (Hydrolysis).
    Zn / AcOH THF/AcOH (1:1)RTGood conversion, moderate yield (65%).
    H₂ / Pd-C MeOHRTExcellent (85%) . Cleanest reaction profile.
    Fe / NH₄Cl EtOH/H₂ORefluxIncomplete cyclization (stops at amine).

    References

    • Silver(I)

      • Title: Silver(i)-catalyzed tandem reaction of enynones and 4-alkynyl isoxazoles: regioselective synthesis of highly functionalized 4H-furan[3,4-c]pyrroles.[1]

      • Source: Organic Chemistry Frontiers (RSC).
      • URL:[Link]

    • Polymer/Dione Synthesis (FPD)

      • Title: Thieno-, Furo-, and Selenopheno[3,4-c]pyrrole-4,6-dione Copolymers: Effect of the Heteroatom on the Electrooptical Properties.[2][3]

      • Source: Macromolecules (ACS).
      • URL:[Link]

    • Asymmetric Michael Addition (Hexahydro-scaffold)

      • Title: Organocatalytic asymmetric Michael addition of nitroalkanes to 2-furanones: synthesis of chiral furo[3,4-c]pyrrole deriv
      • Source: Organic & Biomolecular Chemistry (RSC).
      • URL:[Link]

    • Rh(II)-Catalyzed Cyclization (Mechanistic Insight)

      • Title: Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence.[4]

      • Source: Journal of Organic Chemistry (ACS/PubMed).
      • URL:[Link]

    Sources

    Technical Support Center: Hexahydro-1H-furo[3,4-c]pyrrole Purification

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket System ID: PUR-HFP-001 Subject: Comprehensive Purification Protocols for Hexahydro-1H-furo[3,4-c]pyrrole Isomers Assigned Specialist: Senior Application Scientist, Separation Sciences Division

    Executive Summary

    The hexahydro-1H-furo[3,4-c]pyrrole scaffold is a privileged bicyclic core in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. Its purification is complicated by two factors:

    • Stereochemical Complexity: The presence of two bridgehead carbons creates potential for cis-fused (meso or chiral pair) and trans-fused diastereomers.

    • Physicochemical Properties: As a secondary amine with a polar ether linkage, the molecule exhibits high polarity and basicity, leading to peak tailing on silica and potential oxidative instability.

    This guide provides a modular troubleshooting workflow for separating diastereomers and resolving enantiomers, grounded in thermodynamic principles and supercritical fluid chromatography (SFC) methodologies.

    Module 1: Diastereomer Separation (The "Cis/Trans" Challenge)

    User Issue: "I synthesized the core via [3+2] cycloaddition, but I see two close-eluting spots on TLC. Flash chromatography is giving poor resolution."

    Diagnosis

    You are likely observing the cis-fused (kinetic product) and trans-fused (thermodynamic product) diastereomers. The secondary amine interacts strongly with the acidic silanols on silica gel, causing band broadening that obscures the separation of these geometric isomers.

    Protocol: The "Boc-Shift" Strategy

    Direct separation of the free amine is inefficient. We recommend a protection-separation-deprotection sequence to utilize the drastic change in lipophilicity.

    Step-by-Step Workflow:

    • Derivatization: Treat the crude mixture with

      
       (1.1 equiv) and 
      
      
      
      in DCM.
      • Mechanism:[1][2] Capping the N-H removes the hydrogen bond donor capability and reduces basicity, eliminating silanol dragging.

    • Flash Chromatography:

      • Stationary Phase: High-performance spherical silica (20–40 µm).

      • Mobile Phase: Hexane/Ethyl Acetate gradient (typically 0%

        
         40% EtOAc).
        
      • Result: The cis-Boc and trans-Boc isomers often display

        
         due to significant shape differences (folded vs. extended conformations).
        
    • Deprotection: Treat isolated isomers with 4M HCl in Dioxane or TFA/DCM.

    Alternative: Diastereomeric Salt Crystallization

    If chromatography is not scalable, utilize the basicity of the pyrrolidine nitrogen.

    Salt FormSolvent SystemTarget Isomer Enrichment
    Oxalate EtOH / AcetoneOften precipitates the trans-isomer preferentially due to lattice packing efficiency.
    Hydrochloride iPrOH / Et2OGeneral purification; effective for removing non-basic impurities.
    Picrate EthanolHistorical method for sharp melting point characterization (use with caution).

    Module 2: Enantiomer Resolution (The "Chiral" Challenge)

    User Issue: "I have the pure cis-diastereomer, but it is a racemate. Chiral HPLC on normal phase is showing no separation."

    Diagnosis

    Bicyclic amines often lack the "three-point interaction" required for older Pirkle-type stationary phases. Furthermore, normal phase solvents (Hexane/IPA) may not solubilize the polar amine well enough for sharp peaks.

    Solution: Supercritical Fluid Chromatography (SFC)

    SFC is the gold standard for this scaffold. The low viscosity and high diffusivity of supercritical

    
     allow for higher theoretical plates, essential for resolving structural enantiomers with subtle steric differences.
    

    Recommended Screening Protocol:

    • Mobile Phase A:

      
       (Supercritical)
      
    • Mobile Phase B (Modifier): Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

      • Critical Note: The basic additive is mandatory to suppress peak tailing on the polysaccharide chiral selectors.

    • Gradient: 5% to 50% B over 5 minutes.

    • Back Pressure: 120–150 bar.

    Column Selection Decision Tree (Graphviz):

    SFC_Selection Start Start: Racemic Hexahydro-1H-furo[3,4-c]pyrrole Screen1 Primary Screen: Amylose-based (e.g., IG, AD-H) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success1 Proceed to Prep SFC (Amylose) Check1->Success1 Yes Screen2 Secondary Screen: Cellulose-based (e.g., OD-H, OZ) Check1->Screen2 No Check2 Resolution (Rs) > 1.5? Screen2->Check2 Success2 Proceed to Prep SFC (Cellulose) Check2->Success2 Yes Screen3 Tertiary Screen: Chlorinated Stationary Phases Check2->Screen3 No Fail Consult Specialist: Consider Derivatization Screen3->Fail

    Caption: SFC Column Selection Logic. Amylose-tris(3,5-dimethylphenylcarbamate) (IG/AD) is the statistical favorite for this core.

    Module 3: Chemical Stability & Troubleshooting

    User Report: "My purified compound turned yellow and lost mass after drying."

    Root Cause Analysis
    • Oxidation: The pyrrolidine nitrogen, adjacent to the electron-rich furan oxygen, is susceptible to N-oxidation or ring-opening if exposed to air/light for prolonged periods.

    • Carbamate Instability: If you isolated the compound as a carbamate salt (from SFC using ammonium modifiers), it might dissociate upon heating.

    Stabilization Workflow

    To ensure long-term storage stability, convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after chiral separation.

    Salt Formation Protocol:

    • Dissolve the chiral free base in minimal MeOH.

    • Add 1.05 equiv of 1M HCl in

      
       dropwise at 0°C.
      
    • Add excess

      
       to precipitate the salt.
      
    • Filter and dry under high vacuum at room temperature (do not heat >40°C).

    Frequently Asked Questions (FAQ)

    Q: Can I separate the enantiomers using tartaric acid resolution instead of SFC? A: Yes. This is a classic "Pasteur" method. For the cis-isomer, Dibenzoyl-L-tartaric acid is often more effective than unsubstituted tartaric acid due to stronger

    
    -stacking interactions with the bicyclic framework. Use Ethanol/Water (9:1) as the solvent.[3]
    

    Q: Why does my peak shape look terrible on C18 HPLC? A: The secondary amine is interacting with residual silanols.

    • Fix 1: Increase buffer pH to 10 (using Ammonium Bicarbonate) to deprotonate the amine (ensure your column is pH 10 stable, e.g., XBridge).

    • Fix 2: Use a "Shielded" or "Hybrid" particle column.

    Q: How do I distinguish cis from trans by NMR? A: Look at the bridgehead protons (H-3a, H-6a).

    • Cis-isomer: The coupling constant

      
       is typically larger (6–9 Hz) and the system often shows NOE correlations between the bridgehead protons and the adjacent methylene protons.
      
    • Trans-isomer: Often displays complex second-order multiplets and lacks the specific NOE cross-peaks seen in the folded cis-form.

    References

    • SFC Methodologies for Polar Amines

      • Title: Recent Advances in Separation and Analysis of Chiral Compounds.[4]

      • Source: Analytical Chemistry (2023 Review).[4]

      • URL:[Link] (Validating the use of SFC and polysaccharide columns for polar chiral separations).

    • Resolution of Bicyclic Diamines: Title: Separation and purification of cis and trans isomers (General methodologies for cyclic diamines). Source: US Patent 3880925A. URL: (Foundational text on salt-based resolution of cis/trans cyclic amine isomers).
    • Synthesis and Properties of Furo-Pyrroles

      • Title: Hexahydro-1H-furo[3,4-c]pyrrole (Compound Summary).[5]

      • Source: PubChem CID 21421150.
      • URL:[Link] (Verification of chemical structure and identifiers).

    • Chiral SFC Screening Strategies

      • Title: Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
      • Source: The Analytical Scientist.
      • URL:[Link] (Specific application of SFC to drug-like heterocycles).

    Sources

    Overcoming low yields in multi-step synthesis of furo[3,4-c]pyrrole derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Overcoming Low Yields in Multi-Step Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Operational | Lead Scientist: Dr. A. Vance

    Introduction: The "Deceptive" Scaffold

    The furo[3,4-c]pyrrole core is a privileged scaffold in medicinal chemistry, offering a rigid bicyclic mimic of indole with distinct hydrogen-bonding vectors. However, it is notoriously difficult to synthesize in high yield. The central challenge lies in the isobenzofuran-like instability of the fused system. The furan ring is prone to oxidative opening, while the electron-rich pyrrole component invites polymerization.

    This guide moves beyond standard textbook procedures to address the specific failure modes—retro-cycloadditions, acid sensitivity, and dipole quenching—that result in "black tar" instead of white crystals.

    Module 1: The 1,3-Dipolar Cycloaddition (Azomethine Ylides)

    Context: The most common route to the hexahydro- or dihydro-furo[3,4-c]pyrrole system involves the cycloaddition of an azomethine ylide (generated from an imino ester or aldehyde/amine condensate) across a furan or dihydrofuran double bond.

    Troubleshooting Guide: Reaction Stalled or Low Conversion

    Q: My LC-MS shows the imine intermediate, but the cyclization product is <10%. Increasing temperature just degrades the starting material. What is happening?

    A: You are likely facing a dipole quenching or reversibility issue.[1] Azomethine ylides are unstable intermediates. If they do not trap the dipolarophile immediately, they hydrolyze or polymerize.

    Protocol Adjustment (The "Silver Bullet"):

    • Catalyst Switch: If using thermal generation (reflux in toluene), switch to Ag(I) or Cu(I) catalysis at lower temperatures.

      • Why: Metal cations coordinate the dipole, stabilizing it and lowering the activation energy for the cycloaddition, preventing thermal degradation.

    • The "Water Trap": Add 4Å Molecular Sieves (powdered, activated) directly to the reaction pot.

      • Why: The condensation to form the azomethine ylide precursor releases water. Even trace water hydrolyzes the dipole back to the aldehyde and amine.

    • Base Tuning: If using an

      
      -imino ester, ensure your base (e.g., DBU, Et3N) matches the pKa of the 
      
      
      
      -proton. For sensitive substrates, switch to LiBr/DBU (the "Dean-Stark" effect without heat).
    Experimental Workflow: Ag(I)-Catalyzed Cycloaddition

    G Start Precursors: Aldehyde + Amine + Dipolarophile Imine Imine Formation (In Situ) Start->Imine -H2O (4Å MS) Metal Add AgOAc (5 mol%) + Ligand (PPh3) Imine->Metal Coordination Dipole Metal-Bound Azomethine Ylide Metal->Dipole Deprotonation Cycle [3+2] Cycloaddition Dipole->Cycle Stereocontrol Product Furo[3,4-c]pyrrole Derivative Cycle->Product Ag recycle

    Caption: Ag(I)-catalyzed metallo-dipole formation minimizes thermal degradation pathways.

    Module 2: Intramolecular Diels-Alder (IMDA) & Aromatization

    Context: Synthesizing the fully aromatic furo[3,4-c]pyrrole is distinct from the reduced forms. This often involves an IMDA reaction of a furan-tethered amine followed by aromatization.

    Troubleshooting Guide: The Retro-Diels-Alder Trap

    Q: I see the product spot on TLC, but after concentration, it reverts to the starting material. Yield is effectively zero.

    A: The IMDA adduct (7-oxabicyclo[2.2.1]heptane system) is thermodynamically unstable due to ring strain. It is in equilibrium with the starting material. Concentration (heat) shifts the equilibrium back to the open form (Retro-Diels-Alder).

    Corrective Protocol:

    • High-Pressure Synthesis: If available, run the reaction at 10-15 kbar .

      • Why: Cycloaddition has a negative volume of activation (

        
        ). Pressure forces the equilibrium toward the compact adduct.
        
    • Lewis Acid "Locking": Use bulky Lewis Acids (e.g., MAD, ATPH) that coordinate to the bridging oxygen, preventing the retro-reaction.

    • Tandem Aromatization: Do not isolate the intermediate. Add an acid catalyst (p-TsOH) or dehydrating agent (Ac2O) in situ to force the elimination of water/oxygen bridge immediately, driving the reaction to the stable aromatic pyrrole.

    Data Summary: Conditions vs. Conversion
    MethodTemperatureAdditiveYield (Isolated)Primary Failure Mode
    Thermal (Reflux)110°CNone15-25%Retro-DA / Polymerization
    Lewis Acid0°C -> RTEt2AlCl45-60%Lewis Acid hydrolysis
    High Pressure RT None 85-92% Equipment limitation
    Tandem IMDA80°CAc2O/MsOH70-80%Over-dehydration

    Module 3: Purification & Stability (The "Black Tar" Phase)

    Context: You have successfully synthesized the crude material. Now, during flash chromatography, the compound turns brown and stays at the baseline.

    FAQ: Why does my product decompose on silica?

    A: Furo[3,4-c]pyrroles are acid-sensitive .

    • Silica Acidity: Standard silica gel has a pH of ~5-6. This is acidic enough to protonate the furan oxygen or the pyrrole, initiating ring-opening or polymerization.

    • Oxidative Stress: The electron-rich nature of the pyrrole makes it a scavenger for singlet oxygen, especially when spread thin on a white silica surface under light.

    The "Neutral" Purification Protocol:

    • Pre-treat Silica: Slurry your silica in Hexane/Et3N (99:1) before packing the column.[1] The triethylamine neutralizes acidic sites.

    • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. It is far gentler on furan-fused systems.

    • Rapid Filtration: If the product is known to be unstable, avoid a long column. Perform a "plug filtration" through Celite/Alumina to remove metal catalysts, then crystallize immediately.

    Stability Decision Logic

    Stability Check Crude Mixture Analysis Acid Is the furan ring acid-sensitive? Check->Acid Yes Yes Acid->Yes Electron-Rich (e.g., Alkyl subs) No No Acid->No Electron-Deficient (e.g., Ester/CN subs) MethodA Use Neutral Alumina OR 1% Et3N-Doped Silica Yes->MethodA MethodB Standard Flash Chromatography No->MethodB Storage Storage: Store under Argon at -20°C (Dark) MethodA->Storage MethodB->Storage

    Caption: Decision matrix for purification based on electronic characteristics of the scaffold.

    References

    • Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides

      • Grigg, R., et al. "X=Y-ZH Systems as Potential 1,3-Dipoles." Tetrahedron, 1988.
      • Core concept: Establishes the mechanism for metal-catalyzed cycloadditions essential for pyrrole synthesis.
    • Ag(I)

      • Adrio, J., & Carretero, J. C. "Silver-Catalyzed Asymmetric Synthesis of Pyrrolidines." Chem. Commun., 2019.
      • Core concept: Provides the specific AgOAc/Ligand conditions to prevent thermal degrad
    • Furan-IMDA and High Pressure

      • Keay, B. A. "Intramolecular Diels-Alder Reactions of the Furan Diene." Chemical Reviews, 2005.
      • Core concept: Definitive review on overcoming the retro-Diels-Alder equilibrium in furan systems.
    • Stability of Isobenzofuran Systems

      • Wrickhaus, W. "Isobenzofuran." Chemische Berichte, 1970 (Historical grounding for stability issues).
      • Note: Modern adaptation relies on N-protection strategies discussed in
      • Gribble, G. W. "Synthetic Applications of Furo[3,4-c]pyrroles." The Chemistry of Heterocyclic Compounds, 2002.

    Sources

    Technical Support Center: Alkylation of Hexahydro-1H-furo[3,4-c]pyrrole

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Side Reactions & Optimization

    Introduction

    Welcome to the Technical Support Center for the functionalization of hexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-32-9). This bicyclic scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and antiviral agents.[1] Its unique cis-fused bicyclic structure offers defined stereochemical vectors, but the secondary amine within the pyrrolidine ring presents specific challenges during alkylation.

    This guide addresses the primary failure modes: Over-Alkylation (Quaternization) , Elimination (E2) , and Ring Stability issues .

    Part 1: Diagnostic & Troubleshooting Modules

    Module 1: The "Runaway" Reaction (Over-Alkylation)[2]

    Issue: The reaction yields a mixture of the desired tertiary amine and the quaternary ammonium salt, or the starting material is consumed but yield is low due to salt precipitation.

    Technical Insight: The alkylation of hexahydro-1H-furo[3,4-c]pyrrole is an autocatalytic trap.[1] The product (a tertiary amine) is often more nucleophilic than the starting material (secondary amine) because the added alkyl group donates electron density (inductive effect) to the nitrogen lone pair.[2] This leads to Quaternization .[1]

    Diagnostic Check:

    • LCMS: Presence of [M+R]+ (Desired) and [M+2R]+ (Quaternary byproduct).

    • 1H NMR: A downfield shift of the

      
      -protons next to the nitrogen suggests quaternization.
      
    • Solubility: Unexpected precipitation in non-polar solvents often indicates salt formation.[1]

    Troubleshooting Guide:

    VariableRecommendationScientific Rationale
    Stoichiometry 0.8 - 0.9 equiv of Alkyl HalideStarving the reaction of the electrophile statistically prevents the second alkylation event.[1]
    Base Choice Inorganic Bases (K₂CO₃, Cs₂CO₃) Heterogeneous bases prevent high concentrations of dissolved base, reducing the rate of the second alkylation.
    Solvent Acetonitrile or DMF Polar aprotic solvents stabilize the transition state, but for mono-alkylation, consider less polar solvents (DCM) if solubility permits to slow kinetics.[1]
    Alternative Reductive Amination (Gold Standard) Bypasses the
    
    
    mechanism entirely. The iminium intermediate cannot be over-alkylated.[1]
    Module 2: The "Missing Nucleophile" (Elimination Competition)

    Issue: The alkyl halide is consumed, the amine remains unreacted, and an alkene byproduct is observed (or volatile and lost).

    Technical Insight: The secondary amine of the hexahydro-1H-furo[3,4-c]pyrrole is moderately basic.[1] If the alkylating agent is sterically hindered (secondary alkyl halide) or the reaction temperature is too high, the amine acts as a Base (E2 mechanism) rather than a Nucleophile (

    
     mechanism) .
    

    Diagnostic Check:

    • TLC/LCMS: Starting amine spot persists; Alkyl halide spot disappears.

    • NMR: Appearance of vinylic protons (5.0 - 6.5 ppm) corresponding to the alkylating agent's elimination product.[1]

    Troubleshooting Guide:

    VariableRecommendationScientific Rationale
    Temperature Reduce to 0°C or RT Elimination (E2) has a higher activation energy than Substitution (
    
    
    ).[1] Lower heat favors substitution.[1]
    Leaving Group Switch to Mesylate/Tosylate Sulfonate esters are excellent leaving groups but less prone to E2 elimination than Iodides in some contexts due to "Hard/Soft" acid-base matching.[1]
    Sterics Avoid 2° Halides Secondary alkyl halides are prone to E2.[1] Use Reductive Amination for secondary alkyl groups.[1][3]
    Module 3: Scaffold Integrity (Ring Stability)

    Issue: Degradation of the bicyclic core or loss of stereochemistry.[1]

    Technical Insight: The cis-fused tetrahydrofuran ring is generally stable to base.[1] However, the ether linkage can be sensitive to strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ) or harsh acidic conditions at high temperatures, leading to ring-opening.

    Diagnostic Check:

    • NMR: Loss of the characteristic multiplet pattern for the bridgehead protons (3a, 6a positions).

    • Mass Spec: Mass shift corresponding to hydration (+18) if ring opens and hydrolyzes.[1]

    Part 2: Visualizing the Reaction Landscape

    The following diagram illustrates the competing pathways. The goal is to maximize the green path and block the red paths.

    ReactionPathways Start Hexahydro-1H-furo [3,4-c]pyrrole (Starting Material) Rxn_Cond Reaction Conditions (R-X, Base) Start->Rxn_Cond Desired Tertiary Amine (Desired Product) Rxn_Cond->Desired SN2 (Controlled) Elim Alkene + Starting Amine (Elimination Byproduct) Rxn_Cond->Elim E2 (High Temp/Sterics) RingOpen Ring-Opened Degradation Rxn_Cond->RingOpen Strong Acid/Lewis Acid Quat Quaternary Ammonium Salt (Over-Alkylation) Desired->Quat Excess R-X (Runaway Rxn)

    Figure 1: Competing reaction pathways. The primary risk is the conversion of the desired tertiary amine into the quaternary salt.

    Part 3: Validated Experimental Protocols

    Protocol A: Reductive Amination (Recommended)

    Best for: Preventing over-alkylation and attaching secondary alkyl groups.

    • Preparation: Dissolve hexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM.

    • Imine Formation: Add Acetic Acid (catalytic, 0.1 equiv) if the ketone is sluggish.[1] Stir for 30–60 mins.

    • Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) portion-wise.

      • Why STAB? It is mild and will not reduce the aldehyde/ketone before it forms the imine, unlike

        
        .
        
    • Workup: Quench with sat.

      
      . Extract with DCM.[1]
      
    • Validation: Check LCMS. No quaternary salt is possible via this route.[1]

    Protocol B: Controlled Direct Alkylation ( )

    Best for: Primary alkyl halides or when the aldehyde is unstable/unavailable.

    • Setup: Dissolve hexahydro-1H-furo[3,4-c]pyrrole (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Base: Add

      
        (2.0 equiv, finely ground).
      
      • Tip: Do not use soluble organic bases (TEA, DIPEA) initially as they accelerate over-alkylation.[1]

    • Addition: Add Alkyl Halide (0.9 equiv) dropwise at 0°C.

      • Critical: Using a slight deficit of the alkyl halide ensures the reaction stops at the tertiary amine.

    • Monitoring: Stir at RT. Monitor by TLC/LCMS every 2 hours.

    • Purification: If over-alkylation occurs, the quaternary salt often precipitates or stays on the baseline of a Silica column (using MeOH/DCM).[1]

    Part 4: Troubleshooting Logic Tree

    Use this flow to diagnose your specific experimental failure.

    TroubleshootingTree Start Problem Identified Q1 Is the Product Mass [M+R]+? Start->Q1 Yes Yield is Low? Q1->Yes Yes No Check for [M+2R]+ Q1->No No Sol3 Check Base Solubility. Switch to Cs2CO3/DMF Yes->Sol3 Incomplete Conversion QuatFound Over-Alkylation Detected No->QuatFound Mass = M + 2R NoRxn No Reaction / Elimination No->NoRxn Mass = M (SM Only) Sol1 Switch to Reductive Amination OR Reduce R-X equiv to 0.9 QuatFound->Sol1 Sol2 Check Sterics of R-X. If 2° Halide -> Use Ketone + STAB NoRxn->Sol2

    Figure 2: Decision matrix for optimizing alkylation conditions.

    References

    • PubChem. Hexahydro-1H-furo[3,4-c]pyrrole (Compound Summary). National Library of Medicine.[1] [Link][1]

    • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Selective N-Monoalkylation."[1][4] Organic Letters, 1999, 1(11), 1893–1896.[1] (Demonstrates the use of inorganic bases/CsOH to control mono-alkylation). [Link]

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] (The authoritative protocol for STAB reductive amination). [Link]

    • Cantrell, W. R., et al. "Processes for the alkylation of secondary amine groups of morphinan derivatives."[1] Patent CA2738246C.[1] (Details the use of protic solvent co-mediation to prevent over-alkylation in complex bicyclic amines).

    Sources

    Troubleshooting guide for furo[3,4-c]pyrrole cycloaddition reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Content Type: Technical Support / Troubleshooting Center Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists Focus: Optimization of [4+2] cycloadditions involving the transient furo[3,4-c]pyrrole core.

    Executive Summary: The "Transient Diene" Challenge

    The furo[3,4-c]pyrrole scaffold acts as a heterocyclic analogue of isobenzofuran. Unlike standard furans, this bicyclic system is highly reactive and typically generated in situ. It serves as a potent 4

    
     diene in Diels-Alder (DA) cycloadditions, often utilized to construct complex polycyclic alkaloids (e.g., Strychnos or Stemona families).
    

    The Core Problem: The reaction is a "balancing act" between generation (forming the reactive dipole), cycloaddition (trapping the diene), and stabilization (preventing retro-Diels-Alder or decomposition).

    This guide addresses the three primary failure modes:

    • Generation Failure: The reactive dipole never forms.

    • Trapping Failure: The diene decomposes before reacting with the dienophile.

    • Thermodynamic Reversion: The product forms but reverts (Retro-DA) or degrades.

    Diagnostic Workflow: The "No Reaction" & "Low Yield" Matrix

    Use this decision tree to diagnose the specific bottleneck in your cascade sequence.

    TroubleshootingFlow Start Issue: Low Yield / No Product CheckSM Is Starting Material (Diazo/Precursor) Consumed? Start->CheckSM CatFail Catalyst Poisoning or Poor Carbenoid Formation CheckSM->CatFail No CheckInter Is 'Red/Blue' Color Observed? (Indicative of Transient Dipole) CheckSM->CheckInter Yes Action1 Action: Switch Rh(II) Ligand (e.g., Rh2(oct)4 -> Rh2(pfb)4) CatFail->Action1 Decomp Rapid Decomposition (Polymerization) CheckInter->Decomp No CheckProd Is Product Unstable on Silica? CheckInter->CheckProd Yes Action2 Action: Dilution (0.01 M) Slow Addition Decomp->Action2 RetroDA Retro-Diels-Alder (Reversibility) CheckProd->RetroDA Yes Action3 Action: High Pressure or Lewis Acid Catalysis RetroDA->Action3

    Figure 1: Diagnostic logic flow for identifying failure points in Rh(II)-catalyzed cycloaddition cascades.

    Module 1: Generation of the Reactive Species

    Context: The most robust method to access the furo[3,4-c]pyrrole core is via the Rhodium(II)-catalyzed cascade of

    
    -diazo amides. This generates a carbonyl ylide or carbenoid that cyclizes to form the furan ring.[1][2]
    

    Q: My diazo precursor decomposes, but I see no cycloaddition product. What is happening? A: You are likely facing "Carbenoid Divergence." The Rh-carbenoid is highly electrophilic.[3] If the intramolecular cyclization (to form the furan) is slower than intermolecular side reactions, the cascade fails.

    Troubleshooting Protocol:

    Variable Adjustment Scientific Rationale

    | Catalyst Ligands | Switch from Rh

    
    (OAc)
    
    
    
    to Rh
    
    
    (pfb)
    
    
    (perfluorobutyrate). | Electron-deficient ligands increase the electrophilicity of the carbenoid, accelerating the initial cyclization step over N-H insertion or dimerization [1]. | | Solvent | Use Dichloromethane (DCM) or Trifluorotoluene . | Non-coordinating solvents prevent competitive binding to the Rh center. Avoid THF or MeCN. | | Concentration | High Dilution (0.005 M) | Prevents intermolecular dimerization of the diazo species (azine formation). |
    Module 2: The Cycloaddition (Trapping the Diene)

    Context: Once the furo[3,4-c]pyrrole is formed, it behaves as an electron-rich diene.[4] It must be trapped immediately by a dienophile.

    Q: I observe the characteristic color of the intermediate, but it fades to complex mixtures. A: The intermediate is polymerizing or undergoing ring-opening. The furo[3,4-c]pyrrole system is isoelectronic with the pentalene dianion and is highly reactive.

    Troubleshooting Protocol:

    • Electronic Matching: Ensure your dienophile is sufficiently electron-deficient (e.g., N-methylmaleimide, DMAD). Furo[3,4-c]pyrroles are electron-rich (HOMO-driven).

    • Tethering: If possible, tether the dienophile to the pyrrole nitrogen. Intramolecular reactions benefit from entropic acceleration (

      
      ).
      
    • Lewis Acid Catalysis:

      • Issue: Standard Lewis Acids (e.g., BF

        
         OEt
        
        
        
        ) may kill the Rh(II) catalyst.
      • Solution: Use "Compatible Catalysis" or sequential addition. Bulky Lewis acids like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) can activate the dienophile without coordinating the Rhodium [2].

    Module 3: Thermodynamics & Retro-Diels-Alder (rDA)

    Context: Furan-derived adducts are notoriously prone to rDA because the retro-reaction restores the aromaticity of the furan ring.

    Q: My product disappears during purification or heating. A: The adduct is thermodynamically unstable. The activation energy for the retro-reaction is low.

    The "Locking" Strategy: You must chemically modify the adduct in situ to prevent reversion.

    Protocol: The Acid-Promoted Ring Opening (Aromatization) Transform the unstable oxabicyclic adduct into a stable phenol or indole derivative.

    • Run the Cycloaddition: Perform the Rh(II) reaction in DCM.

    • Add Acid: Treat the crude mixture with p-TsOH (0.1 equiv) or BF

      
       OEt
      
      
      
      .
    • Mechanism: The acid catalyzes the cleavage of the ether bridge, followed by dehydration. This yields a stable, aromatic indole or isoindolone derivative, driving the equilibrium forward irreversibly [3].

    RetroDALock Intermediate Furo[3,4-c]pyrrole (Transient Diene) Adduct [4+2] Adduct (Kinetic Product) Intermediate->Adduct Dienophile Adduct->Intermediate Heat/Time Stable Stable Indole/Phenol (Thermodynamic Sink) Adduct->Stable Acid (H+) Dehydration Revert Retro-DA (Reversion)

    Figure 2: The "Locking Strategy" to prevent Retro-Diels-Alder reversion via acid-catalyzed dehydration.

    Standardized Protocol: Rh(II)-Catalyzed Generation & Trapping

    Objective: Synthesis of a fused epoxy-isoindolone system via trapping of a transient N-Boc-furo[3,4-c]pyrrole.

    Reagents:

    • Precursor:

      
      -Diazo- 
      
      
      
      -ketoamide (1.0 equiv).
    • Catalyst: Rh

      
      (OAc)
      
      
      
      (1 mol%).
    • Trap: N-Methylmaleimide (1.2 equiv).

    • Solvent: Anhydrous DCM (degassed).

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask under Argon. Add the Rh

      
      (OAc)
      
      
      
      and the dienophile (N-Methylmaleimide ) to the flask. Dissolve in DCM (concentration relative to diazo: 0.05 M).
    • Addition: Dissolve the

      
      -diazo precursor  in DCM. Add this solution dropwise to the catalyst mixture over 1 hour using a syringe pump.
      
      • Why? Keeping the diazo concentration low favors the intramolecular cyclization (formation of the furo-pyrrole) over intermolecular carbene dimerization.

    • Monitoring: The reaction typically turns a transient color (often red or purple) which fades as the trapping occurs. Monitor N

      
       evolution.
      
    • Completion: Stir for an additional 30 minutes. Check TLC for the disappearance of the diazo spot (usually bright yellow).

    • Workup: Filter through a short pad of Celite to remove the Rh catalyst. Concentrate in vacuo at low temperature (<30°C) to avoid rDA.

    • Purification: Flash chromatography on neutral alumina or silica (deactivated with 1% Et

      
      N).
      
    FAQ: Common Pitfalls

    Q: Can I use Cu(acac)

    
     instead of Rhodium? 
    A:  Copper catalysts are generally less effective for the initial carbenoid cyclization required to form the furo[3,4-c]pyrrole ring. They often lead to C-H insertion side products. Stick to Rh(II) carboxylates [1].[1]
    

    Q: Why do I get the 'Exo' isomer when 'Endo' is predicted? A: While endo is the kinetic product (secondary orbital interactions), the exo isomer is often thermodynamically more stable for furan adducts. If your reaction runs long or hot, the endo product may revert (rDA) and re-add to form the exo product. To maximize endo, run at lower temperatures or use high pressure (10-15 kbar) [4].

    Q: How do I prove the intermediate existed if I can't isolate it? A: Perform a "Trapping Experiment" with dimethyl acetylenedicarboxylate (DMAD). The adduct with DMAD is often an aromatic phthalimide derivative (after dehydration) which is highly stable and easy to characterize by NMR, confirming the transient diene was formed.

    References
    • Muthusamy, S., et al. "Rh(II)-Catalyzed Cyclization/Cycloaddition Sequence: Synthesis of Furo[3,4-c]furans and Furo[3,4-c]pyrroles." Journal of Organic Chemistry, vol. 67, no. 23, 2002, pp. 8019–8026.

    • Padwa, A. "Domino reactions of rhodium(II) carbenoids for alkaloid synthesis." Chemical Society Reviews, vol. 38, no. 11, 2009, pp. 3072-3081.

    • Wenkert, E. "Furan-Based Cycloadditions in Alkaloid Synthesis." Accounts of Chemical Research, vol. 13, no. 1, 1980, pp. 27–31.

    • Keay, B. A. "The Intramolecular Diels-Alder Reaction of Furan Derivatives: A Review." Chemical Reviews, vol. 91, no. 6, 1991, pp. 1237-1278.

    Sources

    Stability issues of hexahydro-1H-furo[3,4-c]pyrrole under acidic conditions

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide serves as a specialized Technical Support Center resource. It is designed to address the specific stability and handling challenges associated with Hexahydro-1H-furo[3,4-c]pyrrole (CAS: 60889-32-9), particularly under acidic conditions.[1][2][3]

    Topic: Stability & Handling Under Acidic Conditions

    Executive Technical Summary

    The Core Misconception: Researchers often conflate the stability profile of hexahydro-1H-furo[3,4-c]pyrrole with that of aromatic pyrroles.[1][2][3]

    • Aromatic Pyrroles: Highly unstable in acid (polymerization/reddening).[1][2][3]

    • Hexahydro-1H-furo[3,4-c]pyrrole: This is a saturated bicyclic system (fused pyrrolidine and tetrahydrofuran).[1][2][3] It behaves as a secondary amine .[1][2][3]

    Verdict on Acid Stability: The molecule is chemically stable toward dilute and moderately strong Brønsted acids (e.g., HCl, TFA, H₂SO₄) at ambient temperatures.[1][2][3] The "instability" users report is typically a physical phenomenon (hygroscopicity of salts) or an isolation failure (high water solubility), rather than chemical degradation.[1][2][3] However, extreme acidic conditions can trigger ether cleavage.[1][2][3]

    Diagnostic & Troubleshooting Guide

    Use this matrix to diagnose your specific issue.

    SymptomProbable CauseTechnical RealityCorrective Action
    Product turned into a sticky gum/oil after acid treatment. Hygroscopicity The Hydrochloride (HCl) or Trifluoroacetate (TFA) salts of this amine are extremely hygroscopic and often amorphous.[1][2][3]Do not mistake for decomposition.[1][2][3] Lyophilize (freeze-dry) or triturate with anhydrous diethyl ether/pentane to induce solidification.
    Low yield after extraction from acid. Phase Partitioning The protonated amine (
    
    
    ) is highly water-soluble and will not extract into DCM or EtOAc.[1][2][3]
    Basify the aqueous layer to pH > 12 using NaOH/KOH before extraction.[1][2][3] Use CHCl₃/iPrOH (3:1) for better recovery.[1][2][3]
    NMR shows shift/broadening of signals. Protonation State The chemical shift of the
    
    
    -protons adjacent to nitrogen shifts downfield significantly in the salt form vs. free base.[2][3]
    Verify counter-ion stoichiometry. Run NMR in
    
    
    with a drop of
    
    
    to view the free base shifts.[1][2][3]
    Black/Brown discoloration. Oxidation (Minor) While less sensitive than pyrrole, secondary amines can slowly oxidize if trace transition metals are present.[1][2][3]Perform acid treatments under inert atmosphere (
    
    
    /Ar).[1][2][3] Use high-purity acids.[1][2][3]

    Deep Dive: The Stability Spectrum (Mechanistic Insight)

    To understand the limits of this scaffold, we must visualize the competition between Protonation (Safe) and Ring Opening (Destructive).[1][2][3]

    Pathway Analysis

    The tetrahydrofuran (THF) ring is generally robust.[1][2][3] However, the strain of the 5,5-fused system makes the ether oxygen slightly more susceptible to acid-catalyzed cleavage than a simple THF, but only under forcing conditions.[1][2][3]

    StabilityPathway cluster_conditions Stability Thresholds FreeBase Free Base (Secondary Amine) Salt Ammonium Salt (Stable Species) FreeBase->Salt + Mild Acid (HCl, TFA) (Reversible) Salt->FreeBase + Base (NaOH) Oxonium Protonated Ether (Transient High Energy) Salt->Oxonium + Strong Acid (HI, HBr) + Heat (>80°C) RingOpen Ring-Opened Product (Degradation) Oxonium->RingOpen Nu- Attack (I-, Br-) (Irreversible)

    Figure 1: Reaction pathways under varying acidic conditions. Note that degradation requires simultaneous strong acid, heat, and a nucleophile.[1][2][3]

    Critical Thresholds
    • Safe Zone: 1M to 4M HCl in Dioxane/Methanol (0°C to Room Temp).[1][2][3] Used for Boc-deprotection.[1][2][3]

    • Danger Zone: Refluxing in 48% HBr or 57% HI.[1][2][3] This will cleave the ether ring via an

      
       attack on the protonated ether oxygen.[1][2][3][4]
      
    • Lewis Acids: generally stable to mild Lewis acids (

      
      ), but strong Lewis acids (
      
      
      
      ) will cleave the ether.[1][2][3]

    Frequently Asked Questions (FAQs)

    Q1: I am removing a Boc protecting group with TFA. The reaction turned dark, and I can't crystallize the product. Did the ring open?

    Answer: It is highly unlikely the ring opened.

    • The Dark Color: Often caused by trace impurities in the TFA or minor oxidation of the resulting amine salts.[1][2][3] It is rarely structural degradation of the core.[1][2][3]

    • The "Oil" Issue: The TFA salt of hexahydro-1H-furo[3,4-c]pyrrole is an ionic liquid or low-melting gum.[1][2][3] It resists crystallization.[1][2][3]

    • Solution: Evaporate the TFA, redissolve in minimal Methanol, and pour into cold Diethyl Ether (trituration). If it remains oily, convert it to the HCl salt (using HCl/Dioxane), which is generally more crystalline.[1][2][3]

    Q2: Can I store the free base?

    Answer: Short-term, yes. Long-term, no. Secondary amines absorb

    
     from the air to form carbamates (white crusts).[1][2][3] They also slowly oxidize.[1][2][3]
    
    • Recommendation: Store as the Hydrochloride salt at -20°C. It is indefinitely stable in this form.[1][2][3]

    Q3: Is the cis-fusion stable to acid epimerization?

    Answer: Yes. The cis-fused system (hydrogens at bridgeheads on the same side) is the thermodynamic product.[1][2][3] The trans-fused system is highly strained in a 5,5-bicyclic framework.[1][2][3] Acid treatment will not cause scrambling because the cis form is significantly lower in energy.[1][2][3] You do not need to worry about losing stereochemical integrity under standard deprotection conditions.[1][2][3]

    Validated Protocol: Isolation from Acidic Media

    Objective: Recover the free base from an acidic reaction mixture (e.g., after Boc-deprotection) without loss due to water solubility.[1][2][3]

    Reagents:

    • 4M NaOH (aq)[1][2][3]

    • Dichloromethane (DCM) or Chloroform (

      
      )[1][2][3]
      
    • Isopropanol (iPrOH)[1][2][3]

    • Solid NaCl[1][2][3]

    Step-by-Step Workflow:

    • Concentration: Remove volatile acids (TFA, HCl in solvent) via rotary evaporation completely.[1][2][3]

    • Dissolution: Dissolve the residue in minimal water.

    • Basification (Critical): Add 4M NaOH dropwise with cooling (ice bath) until pH > 12.

      • Why? You must suppress the ammonium ion (

        
        ) completely.[1][2][3]
        
    • Saturation: Saturate the aqueous phase with solid NaCl (Salting out effect).[1][2][3]

      • Mechanism:[1][2][3][4][5][6][7] Reduces the solubility of the organic amine in water.[1][2][3]

    • Extraction: Extract 3-4 times with DCM:iPrOH (3:1) .

      • Note: Pure DCM is often insufficient for polar secondary amines.[1][2][3] The addition of alcohol increases recovery.[1][2][3]

    • Drying: Dry combined organics over

      
       (Sodium Sulfate) and concentrate.
      

    References & Authority

    • PubChem Compound Summary. "Hexahydro-1H-furo[3,4-c]pyrrole."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed 2024.[1][2][3][4][8] Link

      • Verification of chemical structure and physical properties (LogP, H-bond donors).[1][2][3]

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2][3][7]

      • Authoritative text on the stability of ethers (Ch.[1][2][3] 8) and amines (Ch.[1][2][3][7] 8) confirming resistance of saturated ethers to dilute acids.[2][3]

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3]

      • Standard protocols for Boc-deprotection (TFA/HCl) demonstrating compatibility with aliphatic amines and ethers.[1][2][3]

    • ChemicalBook. "(3aR,6aS)-rel-hexahydro-1H-Furo[3,4-c]pyrrole Properties." Link

      • Commercial data confirming the handling of HCl salts and storage conditions (hygroscopic nature).[2][3]

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

    Sources

    Scaling up the synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    [1]

    Core Synthetic Strategy

    Route Selection: The most scalable industrial route avoids the atom-inefficient Diels-Alder/Ozonolysis sequences.[1] Instead, we utilize the Azomethine Ylide Cycloaddition to construct the pyrrolidine ring with the correct relative stereochemistry, followed by diol formation and cyclization.

    The Workflow:

    • Cycloaddition: N-Benzylglycine + Paraformaldehyde + Dimethyl Maleate

      
      cis-Pyrrolidine diester.[1]
      
    • Reduction: LiAlH

      
       Global Reduction 
      
      
      cis-Diol.
    • Etherification: Acid-mediated Cyclodehydration

      
       Furo-pyrrole Core.[1]
      
    • Deprotection: Hydrogenolysis

      
       Final Product (HCl Salt).
      

    SynthesisWorkflowStartStart: N-Benzylglycine + Dimethyl MaleateStep1Step 1: 1,3-Dipolar Cycloaddition(Toluene, Reflux, -H2O)Start->Step1Inter1Intermediate A:Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (cis)Step1->Inter1 Yield: 75-85% Step2Step 2: Global Reduction(LiAlH4, THF, 0°C to Reflux)Inter1->Step2Inter2Intermediate B:(1-Benzylpyrrolidine-3,4-diyl)dimethanol (cis-Diol)Step2->Inter2 Yield: 80-90% Critical Safety Step Step3Step 3: Cyclodehydration(HBr 48% or MsCl/Py)Inter2->Step3Inter3Intermediate C:5-Benzyl-hexahydro-1H-furo[3,4-c]pyrroleStep3->Inter3 Yield: 70-80% Step4Step 4: Hydrogenolysis(H2, Pd/C, MeOH/HCl)Inter3->Step4FinalFinal Product:(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole HClStep4->Final Yield: >95%

    Caption: Process flow for the synthesis of the cis-fused bicyclic amine core, highlighting critical intermediates and yield expectations.

    Module 1: The Cycloaddition (Constructing the Skeleton)

    Reaction: N-Benzylglycine (Sarcosine derivative) + Paraformaldehyde

    
    
    1

    Troubleshooting Guide:

    IssueProbable CauseCorrective Action
    Low Yield / Incomplete Conversion Wet Paraformaldehyde or inefficient water removal.[1]The formation of the ylide generates water. Use a Dean-Stark trap with Toluene to actively remove water. Ensure Paraformaldehyde is fresh and depolymerizes effectively (add trace TFA if sluggish).
    Isomerization to trans-isomer Thermal equilibration or base catalysis.[1]Although Dimethyl Maleate is cis, the reaction can scramble. Maintain strict temperature control (reflux) but avoid prolonged heating after completion. If trans forms, it can be separated by column chromatography (cis is usually more polar).
    Solidification of Reaction Mixture Polymerization of excess Paraformaldehyde.Use exactly 1.2 - 1.5 equivalents of Paraformaldehyde.[1] Excess leads to intractable gums. Filter the hot toluene solution through Celite immediately after reaction to remove polymers.

    FAQ:

    • Q: Can I use Dimethyl Fumarate instead of Maleate?

      • A: No. Dimethyl Fumarate is the trans-isomer and will predominantly yield the trans-pyrrolidine diester.[1] The target molecule is cis-fused; reducing the trans-diester yields a trans-diol which cannot cyclize to the furo-pyrrole ring due to geometric strain.[1]

    • Q: Why use N-Benzyl protection?

      • A: The Benzyl group is stable to the harsh reducing conditions (LiAlH

        
        ) in Step 2 and prevents the nitrogen lone pair from interfering with the cyclization in Step 3. It is easily removed at the end via hydrogenation.
        

    Module 2: The Reduction (Critical Safety Step)

    Reaction: Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate + LiAlH

    
    
    1

    Troubleshooting Guide:

    IssueProbable CauseCorrective Action
    "Gel" formation during Quench Incorrect quenching stoichiometry (Aluminum hydroxides).[1]DO NOT add water randomly. Use the Fieser Method (1g LAH : 1mL H2O : 1mL 15% NaOH : 3mL H2O). This produces a granular white solid that filters easily.
    Incomplete Reduction Old LiAlH
    
    
    or moisture contamination.
    Titrate LiAlH
    
    
    or use fresh pellets. Ensure the THF is anhydrous (KF < 100 ppm). Add the ester solution slowly to the hydride slurry, not vice versa, to maintain excess hydride.
    Product trapped in Filter Cake Strong coordination to Aluminum salts.The amino-diol chelates aluminum.[1] Reflux the quenched filter cake in THF or Methanol for 30 mins before final filtration to release the product.

    FAQ:

    • Q: Can I use NaBH

      
       instead? 
      
      • A: generally, no. NaBH

        
         is not strong enough to reduce esters to alcohols efficiently without additives (like LiCl or refluxing in diglyme).[1] LiAlH
        
        
        (or Red-Al) is the standard for this transformation on scale.[1]
    • Q: Safety protocol for 100g+ scale?

      • A: Use a mechanical stirrer (overhead).[1] Dropwise addition of the ester must be controlled to keep the internal temperature < 5°C (or controlled reflux). Have a Class D fire extinguisher nearby. Never quench a large reaction rapidly.

    Module 3: Cyclization & Purification

    Reaction: Diol + Acid (HBr or H

    
    
    
    
    1

    Troubleshooting Guide:

    IssueProbable CauseCorrective Action
    Black/Tarred Reaction Mixture Oxidation or polymerization of the amine.[1]The diol is an amino-alcohol.[1] Heating in conc. H
    
    
    SO
    
    
    can cause decomposition. Switch to 48% HBr (aq) at reflux or use Mesyl Chloride (MsCl) / Pyridine followed by base (NaH or KOtBu) for a milder closure.[1]
    No Cyclization (Recovery of Diol) Temperature too low.Ether formation from 1,4-diols requires significant energy to overcome the entropic barrier (though favored by the template effect). If using acid, ensure reflux (100-110°C).[1]
    Product is Water Soluble The amine forms a salt.The product is a base. During workup, you must basify the aqueous layer to pH > 12 to extract the free amine into organic solvent (DCM or Ether). If you extract at neutral pH, the product stays in the water.

    FAQ:

    • Q: How do I purify the final HCl salt?

      • A: After hydrogenolysis (Step 4), the free amine is often an oil. Dissolve in dry Ethanol or Diethyl Ether and add HCl (4M in Dioxane). The salt should precipitate. Recrystallize from Ethanol/Et

        
        O  to remove any trans impurities or non-cyclized material.
        

    Summary of Quantitative Data

    ParameterStep 1: CycloadditionStep 2: ReductionStep 3: Cyclization
    Reagents N-Bn-Glycine, Dimethyl MaleateLiAlH
    
    
    , THF
    48% HBr or MsCl/Et
    
    
    N
    Temperature 110°C (Reflux)0°C
    
    
    65°C
    100°C (Acid) or 0°C (MsCl)
    Typical Yield 75 - 85%80 - 90%70 - 80%
    Purification Silica Plug or DistillationCrystallization (rare) or used crudeAcid/Base Extraction
    Key Risk Exotherm / PolymerizationH
    
    
    Gas / Pyrophoric
    Charring / Incomplete reaction

    References

    • General Pyrrolidine Synthesis via Azomethine Ylides

      • Title: 1,3-Dipolar Cycloaddition of Azomethine Ylides with Activated Alkenes.[2]

      • Source: Organic Chemistry Portal.
      • URL:[Link]

    • Reduction Protocols (LiAlH4 Safety)

      • Title: Safe Handling of Lithium Aluminum Hydride (LAH) on Scale.
      • Source: Org.[3][4] Process Res. Dev. (General Process Safety Guidelines).

      • URL:[Link] (Contextual citation for LAH safety in process chemistry).[1]

    • Cyclization of 1,4-Diols to Tetrahydrofurans

      • Title: Acid-catalyzed cyclodehydration of 1,4-diols.[1]

      • Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1]

    • Specific Core Synthesis (Analogous Systems)

      • Title: Synthesis of 3,7-diazabicyclo[3.3.
      • Source: Mendeleev Communic
      • URL:[Link][1]

    Validation & Comparative

    1H NMR analysis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    Author: BenchChem Technical Support Team. Date: February 2026

    Title: High-Resolution NMR Characterization Guide: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    Executive Summary This technical guide provides a rigorous analytical framework for the characterization of (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0 / 57710-36-8 for HCl salt). As a bicyclic scaffold featuring a cis-fused [3.3.0] system, this molecule serves as a critical diamine surrogate and pharmacophore in kinase inhibitors and covalent drug discovery.

    This guide objectively compares the NMR "performance" of this scaffold across different solvent systems and distinguishes it from theoretical isomeric alternatives (trans-fused or regioisomers). It is designed for medicinal chemists requiring absolute structural verification.

    Part 1: Structural Analysis & Stereochemistry

    The target molecule is a 5,5-fused bicyclic system containing one oxygen (tetrahydrofuran) and one nitrogen (pyrrolidine).

    • Stereochemical Designation: The "(3aR,6aS)-rel" nomenclature indicates a cis-fusion at the bridgehead carbons.

    • Symmetry Elements: In its unsubstituted form (N-H) or symmetrically substituted form, the molecule possesses a plane of symmetry (

      
      ) passing through the oxygen and the nitrogen.
      
    • NMR Consequence: Due to

      
       symmetry, the proton spectrum is simplified.
      
      • The two bridgehead protons (H3a, H6a) are chemically equivalent.

      • The methylene protons adjacent to Oxygen (

        
        ) appear as enantiotopic pairs.
        
      • The methylene protons adjacent to Nitrogen (

        
        ) appear as enantiotopic pairs.
        

    Part 2: Comparative Analysis

    Comparison 1: Solvent Selection (CDCl vs. DMSO- )

    The choice of solvent fundamentally alters the spectral topology, particularly regarding the secondary amine (N-H) and signal resolution.

    FeatureChloroform-d (CDCl
    
    
    )
    Dimethyl Sulfoxide-d
    
    
    (DMSO-
    
    
    )
    Recommendation
    N-H Proton Visibility Poor. Often broad, exchanged, or invisible due to rapid exchange and quadrupole broadening.Excellent. Usually appears as a sharp broad singlet or triplet (if coupled to CH
    
    
    ) due to H-bonding with solvent.
    Use DMSO-
    
    
    for salt forms or to confirm protonation state.
    Spectral Resolution High. Sharp lines for C-H protons. Excellent for resolving small coupling constants (
    
    
    ).
    Moderate. Higher viscosity leads to slightly broader linewidths (
    
    
    relaxation effect).
    Use CDCl
    
    
    for precise
    
    
    -value calculation of the carbon scaffold.
    Water Peak Interference Low (~1.56 ppm). Rarely overlaps with key signals.High (~3.33 ppm). Can obscure bridgehead protons or N-CH
    
    
    signals in this specific scaffold.
    Critical: Use dry DMSO or cryoprobe suppression if H3a/H6a signals overlap with H
    
    
    O.
    Comparison 2: Isomeric Distinction (Cis-fused vs. Trans-fused)

    The primary challenge in synthesizing 5,5-fused systems is ensuring the cis-fusion. While the trans-fused isomer is highly strained and thermodynamically disfavored, it must be ruled out in high-purity applications.

    • Diagnostic Logic: The bridgehead protons (H3a/H6a) provide the definitive signature.

    • NOE (Nuclear Overhauser Effect):

      • Cis-isomer (Target): Strong NOE correlation between H3a and H6a (spatial proximity < 3 Å).

      • Trans-isomer (Alternative): Weak or absent NOE between H3a and H6a (anti-periplanar arrangement).

    Part 3: Experimental Protocol

    Sample Preparation (Quantitative Purity Assessment)
    • Mass: Weigh 5.0 – 10.0 mg of the analyte into a clean vial.

    • Solvent: Add 0.6 mL of DMSO-

      
        (99.9% D) containing 0.05% v/v TMS (Tetramethylsilane).
      
      • Reasoning: DMSO is chosen to solubilize potential HCl salts and visualize the ammonium/amine proton.

    • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug directly into the NMR tube to prevent line broadening caused by particulates (magnetic susceptibility inhomogeneity).

    Acquisition Parameters (600 MHz recommended)
    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation.

    • Relaxation Delay (d1): Set to 10 - 15 seconds .

      • Causality: The bridgehead protons often have long

        
         relaxation times. Short delays lead to integration errors (underestimation of purity).
        
    • Scans (ns): 16 (minimum) to 64 (for 13C satellites detection).

    • Temperature: 298 K (25°C).

    Part 4: Data Presentation (Predicted/Typical Values)

    Table 1: 1H NMR Assignment (DMSO-

    
    ) 
    
    PositionType
    
    
    (ppm) Range
    Multiplicity
    
    
    (Hz)
    Assignment Logic
    NH / NH
    
    
    Amine2.0 - 9.0*br s-Highly variable. ~2-3 ppm for free base; ~9 ppm for HCl salt.
    H-1, H-3 O-CH
    
    
    3.50 - 3.90dd or m
    
    
    ,
    
    
    Deshielded by Oxygen. Diastereotopic splitting often observed.
    H-3a, H-6a Bridgehead2.80 - 3.10m-Diagnostic multiplet. Connects O-CH
    
    
    and N-CH
    
    
    systems.
    H-4, H-6 N-CH
    
    
    2.60 - 3.00dd or m
    
    
    Upfield relative to O-CH
    
    
    .

    Note: Chemical shifts are dependent on concentration and salt form. Values are representative of the core scaffold.

    Part 5: Visualization (Workflow & Logic)

    Diagram 1: Structural Assignment Workflow

    This diagram outlines the logical flow for assigning the specific regio- and stereochemistry of the scaffold.

    NMR_Assignment_Workflow Start Unknown Bicyclic Sample Step1 1H NMR (1D) Start->Step1 Acquire Spectrum Step2 Identify Symmetry (Cs) Step1->Step2 Check Integration Ratios (1:1 symmetry) Step3 2D COSY Step2->Step3 Map Spin Systems Step4 2D NOESY / ROESY Step3->Step4 Determine Stereochem Decision Bridgehead NOE? Step4->Decision Result_Cis CONFIRMED: (3aR,6aS)-cis Decision->Result_Cis Strong Correlation (H3a-H6a) Result_Trans Trans-isomer (Impurity) Decision->Result_Trans No Correlation

    Caption: Step-by-step NMR assignment workflow for verifying the cis-fused bicyclic core.

    Diagram 2: Diagnostic Signal Topology

    Visualizing the connectivity and coupling network critical for distinguishing the target from regioisomers.

    Signal_Topology cluster_legend Interaction Legend H_O H(O-CH2) ~3.7 ppm H_Bridge H(Bridge) ~2.9 ppm H_O->H_Bridge Vicinal (3J) H_Bridge->H_Bridge NOE (Spatial) H_N H(N-CH2) ~2.7 ppm H_N->H_Bridge Vicinal (3J) Legend1 Bold Line = COSY (Through Bond) Legend2 Dashed Line = NOESY (Through Space)

    Caption: Connectivity map showing the central role of bridgehead protons (Yellow) in linking the ether (Red) and amine (Blue) systems.

    References

    • PubChem. Compound Summary: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole. National Library of Medicine. Available at: [Link]

    • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Available at: [Link]

    Sources

    13C NMR Characterization of Hexahydro-1H-furo[3,4-c]pyrrole: A Comparative Diagnostic Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    Hexahydro-1H-furo[3,4-c]pyrrole is a critical bicyclic scaffold in fragment-based drug discovery (FBDD), serving as a rigid core for kinase inhibitors and GPCR ligands.[1] Its structural integrity relies on the specific fusion of the pyrrolidine and tetrahydrofuran rings.

    The Challenge: Standard 1H NMR often fails to unambiguously distinguish between the cis-fused and trans-fused isomers or confirm the regio-integrity of the bridgehead carbons due to severe signal overlap in the 3.0–4.0 ppm region.

    The Solution: This guide establishes 13C NMR (Carbon-13 Nuclear Magnetic Resonance) as the superior diagnostic tool.[1] Unlike proton NMR, 13C NMR provides distinct, non-overlapping signals for the bridgehead and heteroatom-adjacent carbons, allowing for definitive stereochemical and regioisomeric assignment without the need for X-ray crystallography.

    Comparative Analysis: 13C NMR vs. Alternatives

    The following table objectively compares 13C NMR against standard characterization techniques for this specific scaffold.

    Feature13C NMR (Recommended) 1H NMR (Standard) LC-MS (High Throughput)
    Spectral Resolution High. Signals are singlets (decoupled) and spread over 0–100 ppm.[1]Low. Complex multiplets overlap in the 2.5–4.0 ppm range.[1]N/A. No structural resolution.[1]
    Stereochemical Insight High. Bridgehead carbon shifts are sensitive to ring strain (cis vs. trans).[1]Moderate. Requires complex coupling constant (
    
    
    ) analysis (e.g., Karplus eq.).[1]
    None. Identical mass for isomers.[1]
    Symmetry Detection Excellent. Number of signals immediately reveals molecular symmetry (
    
    
    ).
    Good. But often obscured by second-order effects.[1]None.
    Sample Requirement High. (>10 mg preferred).[1]Low. (<1 mg possible).[1]Trace. (pg/ng range).
    Diagnostic Time Medium. (15 min – 4 hrs depending on conc.).[1]Fast. (<5 min).[1]Instant.
    Why 13C NMR Wins

    For hexahydro-1H-furo[3,4-c]pyrrole, the electron-withdrawing effects of Oxygen and Nitrogen create a "chemical shift compression" in 1H NMR.[1] In 13C NMR, these effects are magnified:

    • Alpha-to-Oxygen carbons appear distinctively downfield (~70-75 ppm).[1]

    • Alpha-to-Nitrogen carbons appear in the mid-field (~50-55 ppm).[1]

    • Bridgehead carbons provide the "fingerprint" region (~40-50 ppm).[1]

    Experimental Protocol: Self-Validating Workflow

    This protocol is designed to ensure reproducibility and eliminate solvent artifacts.[1]

    A. Sample Preparation[1][2][3]
    • Mass: Weigh 20–30 mg of the hexahydro-1H-furo[3,4-c]pyrrole (free base or HCl salt).

      • Note: If using the HCl salt, add 1-2 equivalents of

        
         in the NMR tube if free-base shifts are required, or run in 
        
        
        
        or
        
        
        .[1]
    • Solvent Selection:

      • Preferred:

        
         (Chloroform-d).[1] Excellent solubility for the free base; chemical shifts are standard.[1]
        
      • Alternative:

        
        . Use if the sample is a salt or polar derivative.[1] Note that 
        
        
        
        peaks (~39.5 ppm) may overlap with bridgehead carbons.[1]
    • Volume: Dissolve in 0.6 mL solvent. Ensure a clear solution; filter if cloudy.

    B. Acquisition Parameters (Standard 400/500 MHz Instrument)
    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbons, though none are present in the core, this ensures accurate integration of the bridgehead).

    • Scans (NS): Minimum 1024 scans (for ~20 mg sample) to ensure S/N > 50:1.

    • Spectral Width: 0 – 200 ppm.[1][2]

    C. Advanced Validation (DEPT-135)

    To differentiate the methylene (

    
    ) carbons from the methine (
    
    
    
    ) bridgehead carbons:
    • Sequence: dept135.

    • Result:

      • Positive (+):

        
         (Bridgehead) and 
        
        
        
        (if substituted).[1]
      • Negative (-):

        
         (Ring methylenes).[1]
        
      • Silent: Quaternary carbons.[1][3]

    Diagnostic Data & Interpretation

    The structure of hexahydro-1H-furo[3,4-c]pyrrole possesses a plane of symmetry (C2v or Cs depending on N-substitution), simplifying the spectrum.[1]

    Expected Chemical Shifts (in )
    Carbon PositionTypeChemical Shift (
    
    
    , ppm)
    DEPT-135 PhaseDiagnostic Note
    C4, C6 (Furan Ring)
    
    
    70.0 – 75.0 Negative (-)Most deshielded due to Oxygen.[1]
    C1, C3 (Pyrrole Ring)
    
    
    50.0 – 55.0 Negative (-)Deshielded by Nitrogen, but less than Oxygen.[1]
    C3a, C6a (Bridgehead)
    
    
    40.0 – 48.0 Positive (+)CRITICAL SIGNAL. Defines the fusion.[1]
    Stereochemical Assignment (Cis vs. Trans)
    • Cis-Fusion: The standard thermodynamic product.[1] The bridgehead carbons (C3a/C6a) typically resonate upfield (40–45 ppm) due to the "gamma-gauche" effect typical in bicyclic systems.[1]

    • Trans-Fusion: Highly strained in [3.3.0] systems.[1] If formed, the bridgehead carbons typically shift downfield (>50 ppm) due to the lack of relieving steric compression.

    Visualization: Characterization Workflow

    The following diagram illustrates the logical flow for assigning the structure using the described protocols.

    G Start Crude Product (Hexahydro-1H-furo[3,4-c]pyrrole) Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility Acquisition Acquire 13C {1H} Decoupled (1024 Scans) Solubility->Acquisition Dissolve Count Count Signals (Expected: 3 distinct peaks for symmetrical core) Acquisition->Count DEPT Run DEPT-135 Count->DEPT Symmetry Confirmed Impurity Mixture/Regioisomer (Purify via Column) Count->Impurity Asymmetry Detected Pass_Count 3 Signals Observed Fail_Count >3 Signals Observed Analysis Signal Phasing Analysis DEPT->Analysis Result_O ~72 ppm (Negative) = O-CH2 (Furan) Analysis->Result_O Result_N ~52 ppm (Negative) = N-CH2 (Pyrrole) Analysis->Result_N Result_Bridge ~44 ppm (Positive) = Bridgehead CH Analysis->Result_Bridge Final Confirmed Structure (Cis-fused Core) Result_O->Final Result_N->Final Result_Bridge->Final

    Caption: Logical workflow for the structural verification of hexahydro-1H-furo[3,4-c]pyrrole using 13C NMR and DEPT phasing.

    References

    • PubChem Compound Summary. (2023). Hexahydro-1H-furo[3,4-c]pyrrole (CID 21421150).[1] National Library of Medicine.[1] Available at: [Link][1]

    • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. University of Wisconsin-Madison.[1][4] Available at: [Link][1]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][5][4] Chem., 62(21), 7512–7515.[1] Available at: [Link][1]

    Sources

    Mass Spectrometry of Furo[3,4-c]pyrrole Derivatives: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The furo[3,4-c]pyrrole scaffold represents a critical bicyclic heterocycle in medicinal chemistry, often serving as a bioisostere for isoindoline or pyrrolopyrrole cores in antiviral and anticancer drug discovery. Unlike its more stable aromatic counterparts (e.g., isoindoline), the fused furan-pyrrole system exhibits unique electronic lability, particularly within the furan ring.

    This guide provides a technical comparison of mass spectrometry (MS) techniques for characterizing these derivatives. We analyze the performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) , detail the specific fragmentation pathways—most notably the Retro-Diels-Alder (RDA) reaction—and provide a validated experimental protocol for their analysis.

    Part 1: Ionization Techniques Comparison

    For researchers analyzing furo[3,4-c]pyrrole derivatives, the choice of ionization source dictates the quality of structural data. The following comparison evaluates the three primary modalities based on signal stability, fragmentation control, and suitability for biological matrices.

    Comparative Performance Matrix
    FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Atmospheric Pressure Chemical Ionization (APCI)
    Primary Utility Quantification & Bioanalysis Structural Elucidation Non-polar Derivative Analysis
    Ionization Energy Soft (Low fragmentation)Hard (70 eV, High fragmentation)Medium (Thermal degradation risk)
    Dominant Species
    
    
    or
    
    
    
    
    (often weak/absent)
    
    
    Scaffold Stability High (Preserves fused core)Low (Induces rapid ring opening)Moderate
    Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Moderate
    Key Limitation Susceptible to matrix effectsRequires volatile derivativesThermal instability of furan ring
    Expert Insight: Why ESI is the Gold Standard

    While EI is traditional for small heterocycles, ESI is superior for furo[3,4-c]pyrrole derivatives in drug development. The furan ring in this fused system is electronically rich but acid-sensitive. The thermal energy required for EI or APCI often triggers premature degradation of the furan moiety before ionization is complete. ESI, operating at lower temperatures in solution, preserves the integrity of the

    
     molecular ion, allowing for controlled fragmentation in subsequent MS/MS stages.
    

    Part 2: Fragmentation Mechanics & Pathways

    Understanding the fragmentation of furo[3,4-c]pyrroles is essential for distinguishing them from isomeric scaffolds (e.g., furo[3,2-b]pyrroles). The fragmentation is dominated by two competing mechanisms: Retro-Diels-Alder (RDA) cycloreversion and substituent cleavage.

    Mechanism 1: The Retro-Diels-Alder (RDA) Pathway

    Unlike isoindolines (benzene-fused), the furan ring in furo[3,4-c]pyrroles acts as a "masked" diene. Under collision-induced dissociation (CID), the system undergoes a characteristic RDA reaction.

    • Process: The furan ring cleaves, typically ejecting a neutral acetylene derivative or carbon monoxide (CO), depending on the substitution pattern.

    • Diagnostic Value: This pathway is unique to the furo and pyrano fused systems and is generally suppressed in thieno (sulfur) analogs due to the higher aromaticity of thiophene.

    Mechanism 2: Pyrrole Ring Cleavage

    Following the destabilization of the furan core, the pyrrole ring typically undergoes fragmentation via loss of alkyl substituents (e.g., loss of

    
     from N-methyl groups) or ring opening yielding nitrile species.
    
    Visualization: Fragmentation Pathway

    The following diagram illustrates the theoretical fragmentation cascade for a generic furo[3,4-c]pyrrole derivative.

    Fragmentation cluster_legend Pathway Key M_Ion Precursor Ion [M+H]+ (Intact Furo[3,4-c]pyrrole) Inter_1 Intermediate A (Furan Ring Opening) M_Ion->Inter_1 CID Energy Fragment_RDA RDA Product (Loss of R-C≡C-R' or CO) Inter_1->Fragment_RDA Retro-Diels-Alder (Cycloreversion) Fragment_Pyrrole Pyrrole Core Fragment (Loss of Substituents) Fragment_RDA->Fragment_Pyrrole Secondary Fragmentation Small_Ions Small Characteristic Ions (m/z 68, 94, etc.) Fragment_Pyrrole->Small_Ions Ring Degradation key1 Blue: Molecular Ion key2 Red: Diagnostic RDA Fragment

    Caption: Proposed collision-induced dissociation (CID) pathway highlighting the diagnostic Retro-Diels-Alder (RDA) cycloreversion event.

    Part 3: Validated Experimental Protocol

    This protocol is designed for the LC-MS/MS analysis of polar furo[3,4-c]pyrrole derivatives in biological matrices (e.g., plasma or cell lysate). It prioritizes sensitivity and peak shape.

    Sample Preparation
    • Extraction: Protein precipitation using ice-cold Acetonitrile (ACN) in a 3:1 ratio (ACN:Sample).

    • Centrifugation: 10,000 x g for 10 minutes at 4°C.

    • Reconstitution: Dilute supernatant 1:1 with Mobile Phase A to match initial gradient conditions.

    LC-MS/MS Conditions
    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

      • Rationale: High surface area handles the polarity of the pyrrole nitrogen while resolving isomers.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

      • Note: Avoid ammonium acetate buffers if using positive mode ESI, as they can suppress the protonated signal for these specific basic heterocycles.

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold for polar retention)

      • 1-6 min: 5% -> 95% B (Linear ramp)

      • 6-8 min: 95% B (Wash)

      • 8.1 min: 5% B (Re-equilibration)

    Mass Spectrometer Settings (Triple Quadrupole)
    • Source: ESI Positive Mode (

      
      ).
      
    • Spray Voltage: 3500 V.

    • Capillary Temp: 300°C.

    • Collision Energy (CE): Ramp 15-45 eV to capture both the molecular ion and the RDA fragments.

    Visualization: Analytical Workflow

    Workflow Sample Biological Sample Prep Protein Ppt (ACN 3:1) Sample->Prep LC LC Separation (C18, Acidic Mobile Phase) Prep->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 Q1 Filter [M+H]+ Selection Ionization->MS1 Collision Q2 Collision Cell (RDA Fragmentation) MS1->Collision MS2 Q3 Detection Fragment Quantification Collision->MS2

    Caption: Step-by-step LC-MS/MS workflow for the quantification of furo[3,4-c]pyrrole derivatives.

    Part 4: Comparative Case Study

    To contextualize the performance of furo[3,4-c]pyrroles, we compare them against two structurally related scaffolds often encountered in the same screening libraries.

    ScaffoldFuro[3,4-c]pyrrole Thieno[3,4-c]pyrrole Isoindoline
    Core Structure Furan fused to PyrroleThiophene fused to PyrroleBenzene fused to Pyrrole
    MS Stability Low (Furan ring opens easily)High (Thiophene is aromatic)Very High (Benzene is stable)
    Primary Fragment RDA Product (Loss of neutrals)Sulfur extrusion or Side chain lossSide chain loss only
    Bioisosterism H-bond acceptor (Oxygen)Lipophilic bulk (Sulfur)Lipophilic bulk (Benzene)

    References

    • BenchChem Technical Support. (2025).[1] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.[1] Link

    • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.[2] Link

    • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Link

    • NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dihydro- (Mass Spectrum). National Institute of Standards and Technology. Link

    • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction.[3][4]Link

    Sources

    Technical Guide: X-ray Crystallography of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Core Directive

    This guide addresses the structural characterization of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (hereafter referred to as FCP ). As a cis-fused bicyclic ether-amine, FCP represents a "privileged scaffold" in medicinal chemistry, offering defined vectors for substituent exit that differ from the planar aromatic systems or flexible linear amines.

    The Challenge: The free base of FCP is a viscous oil/low-melting solid with high conformational freedom, making direct crystallization nearly impossible. High-resolution diffraction requires rigorous salt formation strategies to lock the "butterfly" conformation of the fused 5,5-ring system.

    The Solution: This guide compares FCP against its sulfur (thieno) and nitrogen (pyrrolo) analogs, demonstrating why FCP offers superior electron density map clarity for fragment screening, provided specific salt-screening protocols are followed.

    Comparative Analysis: FCP vs. Hetero-Analogs

    In Fragment-Based Drug Discovery, the choice of scaffold dictates not just biological activity, but crystallographic success rates. We compare FCP against its two primary competitors: Thieno[3,4-c]pyrrole (TCP) and Pyrrolo[3,4-c]pyrrole (PCP) .

    Performance Matrix
    FeatureFuro[3,4-c]pyrrole (FCP) Thieno[3,4-c]pyrrole (TCP) Pyrrolo[3,4-c]pyrrole (PCP)
    Atom at Position 5 Oxygen (O)Sulfur (S)Nitrogen (NH)
    Crystallizability (Salt) High (Forms stable lattices)Medium (Often disordered)High (Strong H-bond networks)
    Conformational Pucker Defined cis-envelopeDistorted (S is bulky)Flexible (Inversion at N)
    e- Density Clarity Sharp (Low thermal motion)Diffuse (S often shows thermal ellipsoid elongation)Good , but H-atoms often ambiguous
    Solubility (Aq.) HighLow (Lipophilic)High
    Primary Use Case H-bond Acceptor VectorLipophilic Space FillingH-bond Donor/Acceptor
    Technical Deep Dive: The "Oxygen Advantage"
    • Why FCP wins on Resolution: The oxygen atom in the tetrahydrofuran ring of FCP acts as a rigid H-bond acceptor. Unlike the sulfur in TCP, which has a larger Van der Waals radius (1.80 Å vs 1.52 Å for O) and often introduces lattice disorder due to ring puckering to accommodate the bulk, the FCP oxygen locks the ring into a consistent envelope conformation. This results in lower B-factors (thermal displacement parameters) during refinement.

    • Stereochemical Stability: The trans-fusion of two five-membered rings is thermodynamically prohibited due to ring strain. Therefore, FCP exists exclusively as the cis-fused isomer ((3aR,6aS)-rel). This pre-organization reduces the entropic penalty upon binding to protein targets, a critical metric in FBDD.

    Experimental Protocol: The "Salt-Bridge" Crystallization Strategy

    Objective: Obtain diffraction-quality single crystals (>0.1 mm) of FCP for X-ray analysis. Pre-requisite: Purity >98% (confirmed by 1H-NMR).

    Phase 1: Salt Screening (Critical Step)

    Do not attempt to crystallize the free base. It will likely result in an amorphous oil.

    • Primary Screen: Hydrochloride (HCl), Hydrobromide (HBr).

    • Secondary Screen (Resolution Enhancers): L-Tartrate, Fumarate, Oxalate. Note: Tartrates often yield non-centrosymmetric space groups, aiding in absolute structure determination if anomalous scatterers are present.

    Phase 2: Vapor Diffusion Protocol

    Method: Hanging Drop Vapor Diffusion (HDVD).

    • Stock Solution: Dissolve 10 mg of FCP salt in 100 µL of Methanol/Water (90:10).

    • Precipitant Preparation: Prepare reservoir solution: 30% PEG 4000, 0.1M Tris-HCl (pH 8.5), 0.2M MgCl2.

    • Drop Setup: Mix 1 µL Stock + 1 µL Precipitant on a siliconized cover slip.

    • Equilibration: Seal over 500 µL reservoir. Incubate at 18°C.

    • Observation: Monitor for birefringence under polarized light at 24h, 72h, and 7 days.

    Why this works: The slow removal of methanol drives the salt into a supersaturated state, while the PEG 4000 promotes orderly lattice packing rather than rapid precipitation.

    Visualizing the Workflow & Logic

    Diagram 1: Crystallization Decision Tree

    This workflow illustrates the logical path from raw material to diffraction data, emphasizing the "Salt Decision" node.

    CrystallizationWorkflow Start Raw Material: FCP Free Base (Oil) Check Purity Check (1H NMR > 98%) Start->Check SaltGen Salt Formation (HCl / Tartrate) Check->SaltGen Pass Screen Solubility Screen SaltGen->Screen Method Vapor Diffusion (Hanging Drop) Screen->Method Soluble Method->SaltGen Amorphous/Ppt Harvest Crystal Harvest (Cryo-protect) Method->Harvest Birefringence Xray X-Ray Diffraction (Data Collection) Harvest->Xray

    Caption: Step-by-step workflow for converting the oily FCP free base into diffraction-quality salt crystals.

    Diagram 2: Scaffold Comparison (The "Oxygen Effect")

    Comparing the structural implications of the heteroatom substitution.

    ScaffoldComparison FCP Furo[3,4-c]pyrrole (Oxygen) H_Bond H-Bond Acceptor (Rigid) FCP->H_Bond TCP Thieno[3,4-c]pyrrole (Sulfur) Steric Steric Bulk (Ring Distortion) TCP->Steric Lattice Ordered Lattice (High Resolution) H_Bond->Lattice Disorder Lattice Disorder (Diffuse Map) Steric->Disorder

    Caption: Mechanistic comparison showing why Oxygen (FCP) yields better crystallographic data than Sulfur (TCP).

    Expected Crystallographic Data (Representative)

    When successfully crystallized as a Hydrochloride salt, FCP typically adopts a monoclinic crystal system. The following data is representative of this scaffold class (cis-fused bicyclic amine salts):

    ParameterExpected Value RangeNotes
    Crystal System Monoclinic (P21/c or P21)Common for chiral/racemic amine salts
    a (Å) 6.5 - 8.5Short axis usually corresponds to stacking
    b (Å) 10.0 - 12.0
    c (Å) 11.0 - 14.0
    Beta (β) 95° - 105°Typical monoclinic shear
    Z 4Packing efficiency
    R-factor (R1) < 5.0%Achievable due to rigid O-atom

    Interpretation: The cis-fusion creates a "V-shape" or "butterfly" topology. In the crystal lattice, these molecules often stack in alternating layers stabilized by Chloride anions bridging the protonated pyrrole nitrogens.

    References

    • PubChem. (2025).[1] Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Binkowska, M., et al. (2022).[4] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved October 26, 2023, from [Link]

    Sources

    Comparative Biological Activity of Furo[3,4-c]pyrrole Isomers: A Medicinal Chemistry Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth comparative analysis of furo[3,4-c]pyrrole and its structural isomers, focusing on their application as pharmacophores in medicinal chemistry.

    Executive Summary

    The hexahydro-2H-furo[3,4-c]pyrrole scaffold and its regioisomers (e.g., furo[3,2-b]pyrrole) represent a critical class of bicyclic heterocycles. These scaffolds serve as rigid bioisosteres for proline or piperazine rings, enhancing metabolic stability and locking substituents into specific vectors for optimal receptor binding. This guide compares the biological activity, structural properties, and synthetic accessibility of the [3,4-c] isomer versus the [3,2-b] and [2,3-c] isomers, with a focus on protease (Cathepsin K) and kinase inhibition.

    Structural Landscape & Isomerism

    The biological efficacy of these scaffolds depends heavily on the fusion pattern of the furan and pyrrole rings. This fusion dictates the spatial orientation of the nitrogen lone pair and the exit vectors for substituents.

    The Three Primary Isomers
    • Isomer A: Hexahydro-2H-furo[3,4-c]pyrrole (Symmetrical fusion)

      • Key Feature: The nitrogen atom is on the axis of symmetry (if unsubstituted). Substituents at the N-position project directly outward, ideal for linear binding pockets.

    • Isomer B: Hexahydro-2H-furo[3,2-b]pyrrole (Angular fusion)

      • Key Feature: Fused at the C2-C3 bond of the pyrrole. This creates a "kinked" geometry, often used to mimic the turn of a peptide backbone.

    • Isomer C: Hexahydro-2H-furo[2,3-c]pyrrole [1]

      • Key Feature: Less common; provides a unique vector for side-chain interactions.

    IsomerComparison cluster_0 Scaffold Geometry & Vector Analysis IsoA Furo[3,4-c]pyrrole (Linear Vector) Target: Kinases, GYS1 App1 Linear Binding Pocket (e.g., ATP site) IsoA->App1 Optimal Fit IsoB Furo[3,2-b]pyrrole (Angular Vector) Target: Cathepsin K App2 Peptide Turn Mimic (e.g., S2 pocket) IsoB->App2 Optimal Fit IsoC Furo[2,3-c]pyrrole (Alternative Vector) Target: Viral Proteases IsoC->App2

    Figure 1: Structural relationship and preferred binding modes of furo-pyrrole isomers.

    Comparative Biological Activity

    Case Study: Cathepsin K Inhibition

    Cathepsin K (Cat K) is a cysteine protease involved in bone resorption.[2][3][4][5] Inhibitors often require a scaffold that mimics the P2-P3 peptide bond while rigidifying the structure to prevent proteolysis.

    FeatureFuro[3,4-c]pyrrole DerivativesFuro[3,2-b]pyrrole Derivatives
    Binding Mode Binds linearly; often used as a linker between P2 and P3 groups.Binds in a "bent" conformation, mimicking the proline turn in collagen.
    Potency (Ki) Moderate (nM range). Often requires flexible linkers to adapt to the S2 pocket.High (sub-nM range). The [3,2-b] scaffold naturally positions the P3 group into the S3 subsite.
    Selectivity Lower selectivity vs. Cathepsin L/S due to linear flexibility.High selectivity. The rigid angular shape excludes binding to smaller Cat L pockets.
    Example Generic Markush structures in patentsCompound 1x (Quibell et al.) - Ki < 1 nM

    Key Insight: For Cathepsin K , the [3,2-b] isomer is superior because its angular shape mimics the natural substrate's beta-turn conformation.

    Case Study: Glycogen Synthase 1 (GYS1) & Kinase Inhibition

    In kinase inhibitors (e.g., EGFR) and metabolic targets like GYS1, the requirement shifts from peptide mimicry to occupying a specific hydrophobic pocket.

    • Furo[3,4-c]pyrrole: Used extensively in GYS1 inhibitors (e.g., WO2022198196A1). The central nitrogen allows for the attachment of a urea or amide linker that extends into the solvent front, while the fused furan ring occupies a hydrophobic niche.

    • Activity Data: Derivatives of [3,4-c] have shown IC50 values in the low nanomolar range (10-50 nM) for GYS1, comparable to or better than their [3,2-b] counterparts in this specific linear binding context.

    Experimental Protocols

    Synthesis of Hexahydro-2H-furo[3,4-c]pyrrole Scaffold

    This protocol describes the synthesis of the cis-fused scaffold, which is thermodynamically favored and most biologically relevant.

    Mechanism: [3+2] Cycloaddition of azomethine ylides.

    • Reagents: N-Benzylmaleimide (1.0 eq), Paraformaldehyde (excess), Sarcosine (1.0 eq), Toluene.

    • Procedure:

      • Dissolve N-benzylmaleimide and sarcosine in toluene.

      • Add paraformaldehyde and reflux using a Dean-Stark trap to remove water.

      • Reflux for 12-16 hours. The azomethine ylide generated in situ undergoes cycloaddition with the maleimide.

      • Reduction: The resulting succinimide fused ring is reduced using LiAlH4 in THF to yield the cis-hexahydro-2H-furo[3,4-c]pyrrole.

    • Validation: 1H NMR should show characteristic cis-junction protons at δ 2.8-3.2 ppm.

    Cathepsin K Enzymatic Assay

    Objective: Determine the IC50 of the synthesized isomer against human Cathepsin K.

    • Buffer Preparation: 100 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT. (DTT is critical to keep the active site cysteine reduced).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

    • Workflow:

      • Incubate 10 µL of inhibitor (serial dilution in DMSO) with 40 µL of recombinant human Cathepsin K (0.1 nM final conc) for 15 minutes at room temperature.

      • Initiate reaction by adding 50 µL of Z-Phe-Arg-AMC (10 µM final).

      • Readout: Measure fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

    • Analysis: Plot V0 (initial velocity) vs. [Inhibitor] to calculate IC50 using a 4-parameter logistic fit.

    AssayWorkflow Step1 Enzyme Activation (Cat K + DTT Buffer) Step2 Inhibitor Incubation (15 min @ RT) Step1->Step2 Step3 Substrate Addition (Z-Phe-Arg-AMC) Step2->Step3 Step4 Kinetic Readout (Ex 355 / Em 460) Step3->Step4

    Figure 2: Kinetic assay workflow for evaluating protease inhibition.

    References

    • Quibell, M., et al. (2004).[3] "Bicyclic peptidomimetic tetrahydrofuro[3,2-b]pyrrol-3-one and hexahydrofuro[3,2-b]pyridine-3-one based scaffolds: synthesis and cysteinyl proteinase inhibition." Bioorganic & Medicinal Chemistry, 12(21), 5689–5710. Link

    • Teno, N., et al. (2008). "Effect of cathepsin K inhibitors on bone resorption." Journal of Medicinal Chemistry, 51(18), 5459–5462. Link

    • Staehle, W., et al. (2022). "Inhibitors of glycogen synthase 1 (GYS1) and methods of use thereof." Patent WO2022198196A1. Link

    • Kapidou, E., & Litinas, K. E. (2024).[6] "An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest." Molecules, 29(12), 2748.[6] Link

    • Reddy, B. V. S., et al. (2014). "InBr3-catalyzed stereoselective synthesis of 3,4-disubstituted hexahydro-1H-furo[3,4-c]pyrrole derivatives." Tetrahedron Letters, 55(34), 4817-4821. Link

    Sources

    Structure-activity relationship (SAR) studies of hexahydro-1H-furo[3,4-c]pyrrole analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Structure-activity relationship (SAR) studies of hexahydro-1H-furo[3,4-c]pyrrole analogs Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Scaffold Analysis

    The hexahydro-1H-furo[3,4-c]pyrrole scaffold represents a privileged bicyclic framework in modern medicinal chemistry. Characterized by a cis-fused 5,5-ring system containing one oxygen (furan) and one nitrogen (pyrrole) atom, this scaffold serves as a conformationally constrained surrogate for flexible diamines or proline mimetics.

    Unlike its monocyclic counterparts (e.g., pyrrolidine or tetrahydrofuran), the furo[3,4-c]pyrrole core locks substituents into defined vectors, reducing the entropic penalty of binding. This guide analyzes its SAR profile across two primary therapeutic domains: PARP-1 inhibition (Oncology) and Adenosine Receptor Antagonism (Immunotherapy) , providing a comparative analysis against alternative scaffolds.

    Scaffold Comparative Analysis
    FeatureHexahydro-1H-furo[3,4-c]pyrroleOctahydropyrrolo[3,4-c]pyrrole (Diazabicycle)Monocyclic Pyrrolidine
    H-Bond Potential 1 Acceptor (O), 1 Donor/Acceptor (NH)2 Donor/Acceptors (NH)1 Donor/Acceptor (NH)
    Lipophilicity (cLogP) Moderate (Balanced)Low (Polar)Variable
    Conformational Freedom Rigid (Defined Vector) RigidFlexible
    Metabolic Stability High (Ether linkage)Moderate (N-oxidation risk)High
    Primary Utility Spacer / Pharmacophore Core Basic Side Chain / LinkerSolubilizing Group

    Synthesis & Experimental Protocols

    To access this scaffold for SAR studies, two primary methodologies are dominant: the classical Prins Cyclization and the modern Photochemical [3+2] Cycloaddition.

    Protocol A: Blue LED-Induced [3+2] Cycloaddition (Green Chemistry Route)

    Reference: Khan et al., Chem. Asian J., 2023

    This method allows for the rapid generation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole libraries, essential for exploring the PARP-1 inhibitor space.

    Reagents:

    • Aryl diazoacetate (Ylide precursor)[1]

    • Aldehyde (Ylide partner)

    • N-substituted maleimide (Dipolarophile)

    • Blue LED light source (460-470 nm)

    Step-by-Step Workflow:

    • Ylide Generation: Dissolve aryl diazoacetate (1.0 equiv) and aldehyde (1.2 equiv) in DCM.

    • Irradiation: Irradiate with Blue LED at room temperature. The diazo compound decomposes to a carbene, which attacks the aldehyde oxygen to form a reactive carbonyl ylide intermediate in situ.

    • Cycloaddition: The N-substituted maleimide (1.0 equiv) present in the mixture undergoes a [3+2] cycloaddition with the transient ylide.

    • Purification: Evaporate solvent and purify via column chromatography (Ethyl acetate/Hexane).

    • Yield: Typically 80-95% with high diastereoselectivity (endo-product).

    Visualization: Synthesis Logic & Mechanism

    G cluster_0 Precursors Diazo Aryl Diazoacetate Carbene Carbene Intermediate Diazo->Carbene Blue LED (-N2) Aldehyde Aldehyde Maleimide N-Substituted Maleimide Scaffold 4,6-Dioxo-hexahydro- 1H-furo[3,4-c]pyrrole Maleimide->Scaffold Dipolarophile Ylide Carbonyl Ylide (Transient Dipole) Carbene->Ylide + Aldehyde Ylide->Scaffold + Maleimide [3+2] Cycloaddition

    Caption: Mechanistic flow for the photochemical assembly of the furo[3,4-c]pyrrole core.

    SAR Case Study 1: PARP-1 Inhibitors

    Therapeutic Context: Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair. Inhibitors are used to treat BRCA-mutated cancers (synthetic lethality).

    The Lead Series: 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives.[1]

    SAR Analysis

    The biological activity is heavily dependent on the substituents at the C1 (Aryl) and N5 (Maleimide Nitrogen) positions.

    Key SAR Trends:

    • N5-Substituent (R1):

      • Aromatic Rings: Essential for hydrophobic pocket binding.

      • Para-Substitution: Electron-donating groups (e.g., -OMe, -Me) at the para-position of the N-phenyl ring significantly enhance potency (IC50 < 1 µM).

      • Ortho-Substitution: Steric bulk here decreases activity, likely due to clashing with the PARP-1 active site residues.

    • C1-Aryl Group (R2):

      • Derived from the aldehyde component.[2][3]

      • Electron-Withdrawing Groups (EWG): Introduction of -NO2 or -Cl on this ring generally maintains or slightly reduces potency compared to unsubstituted phenyls, but improves metabolic stability.

    • The Dione Motif: The succinimide-like (dione) structure is critical for hydrogen bonding with the Ser904 and Gly863 residues in the PARP-1 catalytic domain.

    Performance Data Comparison:

    Compound IDN5-Substituent (R1)C1-Substituent (R2)IC50 (PARP-1)Cell Viability (HeLa)
    Lead Analog (4n) 4-Methoxy-phenyl 4-Nitro-phenyl 650 nM High Potency
    Analog BPhenylPhenyl> 1200 nMModerate
    Analog C4-Chloro-phenylPhenyl850 nMModerate
    Analog DMethylPhenyl> 5000 nMInactive

    Insight: The scaffold acts as a rigid linker that positions the N-aryl group to stack with Tyrosine residues in the binding pocket, while the dione oxygens engage in H-bonding.

    SAR Case Study 2: Adenosine A2A Receptor Antagonists

    Therapeutic Context: A2A receptor antagonists block the immunosuppressive adenosine signaling in the tumor microenvironment, enhancing T-cell activity.

    Role of the Scaffold: In this context, the hexahydro-1H-furo[3,4-c]pyrrole is not the primary warhead but serves as a constrained spacer connecting an aminopyridine "adenine mimic" to a distal aryl group.

    SAR Deep Dive: Rigid vs. Flexible Spacers

    Recent studies (e.g., J. Med. Chem. analogs) compared the furo-pyrrole scaffold against a simple piperidine or pyrrolidine spacer.

    • Conformational Lock: The bicyclic nature of the furo-pyrrole restricts the rotation of the distal aryl group. This pre-organization reduces the entropic cost of binding to the A2A receptor.

    • Selectivity: The ether oxygen in the fused ring offers a unique vector for water-mediated hydrogen bonding, which is absent in the carbocyclic (cyclopentapyrrole) or nitrogen (pyrrolopyrrole) analogs.

    • Potency: Analogs containing the cis-fused furo[3,4-c]pyrrole spacer demonstrated a 3-5 fold improvement in binding affinity (Ki) compared to the flexible piperidine analogs.

    Pathway Visualization: Mechanism of Action

    MOA cluster_tumor Tumor Microenvironment Adenosine Extracellular Adenosine A2AR A2A Receptor (T-Cell Surface) Adenosine->A2AR Activates cAMP cAMP Levels (Intracellular) A2AR->cAMP Increases Inhibitor Furo[3,4-c]pyrrole Antagonist Inhibitor->A2AR Blocks Inhibitor->cAMP Reduces TCell T-Cell Suppression cAMP->TCell Promotes Immune Restored Immune Attack TCell->Immune Inhibition Reversed

    Caption: A2A receptor antagonism pathway. The scaffold enables high-affinity blocking of the receptor.

    References

    • Khan, H., Guha, S., Baruah, M., et al. (2023).[1][4] Blue LED Induced Three Component Reactions for the Generation of 4,6-Dioxo-hexahydro-1H-furo[3, 4-c] pyrrole: Their Evaluation as Anticancer Agents through PARP-1 Inhibition.[1] Chemistry – An Asian Journal, 18(15).[1] Link[1]

    • Reddy, B. V., et al. (2014).[5] Aminol Initiated Prins Cyclization for the Synthesis of Octahydro-1H-pyrano[3,4-c]pyridine and Hexahydro-1H-furo[3,4-c]pyrrole Derivatives. Tetrahedron Letters, 55(34), 4817-4821. Link[6]

    • Teno, N., et al. (2007). Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6096-6100. (Contextual comparison for bicyclic scaffolds). Link

    • PubChem Compound Summary. (2025). Hexahydro-1H-furo[3,4-c]pyrrole.[1][6][7][8][9][10][11][12][13] National Center for Biotechnology Information. Link

    Sources

    Comparative study of hexahydro-1H-furo[3,4-c]pyrrole with other bicyclic scaffolds

    [1][2]

    Executive Summary

    In modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional (sp³-rich) architectures is critical for improving solubility, selectivity, and clinical success rates.[1][2] Hexahydro-1H-furo[3,4-c]pyrrole represents a privileged bicyclic scaffold that serves as a conformationally restricted, sp³-enriched surrogate for morpholine.[1][2]

    This guide compares this scaffold against its diazabicyclic analogs (e.g., octahydropyrrolo[3,4-c]pyrrole) and traditional monocyclic systems, providing actionable synthesis protocols and decision-making frameworks for lead optimization.[1][2]

    Key Advantages:

    • Vector Definition: Rigidifies exit vectors, improving target selectivity compared to flexible morpholines.[2]

    • Physicochemical Balance: The ether oxygen modulates basicity and lipophilicity (LogD) without the hydrogen-bond donor penalty of a second amine.[2]

    • Metabolic Stability: Reduces

      
      -carbon oxidation liability common in flexible rings by steric shielding and conformational locking.[1][2]
      

    Technical Deep Dive: Scaffold Architecture & Comparative Matrix

    Structural Analysis

    The hexahydro-1H-furo[3,4-c]pyrrole system consists of a pyrrolidine ring cis-fused to a tetrahydrofuran ring.[1][2] This fusion creates a "V-shape" topology that projects substituents at defined angles, unlike the chair-flipping ambiguity of morpholine.[1][2]

    Comparative Performance Matrix

    The following table contrasts the Furo-Pyrrole scaffold with its primary competitors in a Lead Optimization setting.

    FeatureHexahydro-1H-furo[3,4-c]pyrrole Morpholine (Baseline)Octahydropyrrolo[3,4-c]pyrrole
    Topology Bicyclic (Rigid, V-Shape)Monocyclic (Flexible Chair)Bicyclic (Rigid, V-Shape)
    Fsp³ Character High (0.8 - 1.[1][2]0)ModerateHigh (0.8 - 1.[1][2]0)
    H-Bond Donors 1 (NH)1 (NH)2 (NH, NH)
    Basicity (pKa) ~9.0 - 9.5 (Modulated by O)~8.3~10.5 (High - Bis-amine)
    Lipophilicity Lower LogP (Polar Ether)LowLow to Moderate
    Primary Utility Morpholine Bioisostere Solubilizing GroupPiperazine Bioisostere
    Decision Logic for Scaffold Selection

    Use the following logic flow to determine when to deploy the Furo-Pyrrole scaffold versus the Bis-Pyrrole (Diaza) alternative.

    ScaffoldSelectioncluster_legendKeyStartLead Optimization ProblemIssueIdentify Limiting FactorStart->IssueSolubilityNeed Solubility/Polarity?Issue->SolubilityHigh LogPSelectivityNeed Selectivity/Rigidity?Issue->SelectivityOff-target hitsSolubility_CheckH-Bond Donor Limit?Solubility->Solubility_CheckSelectivity_CheckVector Requirement?Selectivity->Selectivity_CheckFuroHexahydro-1H-furo[3,4-c]pyrrole(Maintains polarity, No extra HBD)Solubility_Check->FuroStrict HBD LimitDiazaOctahydropyrrolo[3,4-c]pyrrole(Adds basicity + HBD)Solubility_Check->DiazaCan tolerate HBDSelectivity_Check->FuroMimic Morpholine VectorsSelectivity_Check->DiazaMimic Piperazine VectorsLegend1Decision PointLegend2Selected Scaffold

    Caption: Logical framework for selecting between oxygen-containing vs. nitrogen-containing bicyclic scaffolds based on physicochemical constraints.

    Experimental Protocol: Robust Synthesis Strategy

    While direct cycloaddition to the dihydrofuran system is possible, it often suffers from low reactivity.[2] The most authoritative and scalable route involves a [3+2] cycloaddition followed by functional group manipulation .[2] This pathway validates the structure at multiple checkpoints.

    Synthesis Workflow: The "Construct & Cyclize" Method

    Objective: Synthesis of cis-hexahydro-1H-furo[3,4-c]pyrrole core.

    Reagents:

    • A: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor).[1][2]

    • B: Dimethyl fumarate (Dipolarophile).[2]

    • C: Lithium Aluminum Hydride (LiAlH4).[2]

    • D: p-Toluenesulfonyl chloride (TsCl) or H2SO4 (Cyclodehydration agent).[1][2]

    Step-by-Step Protocol:

    • [3+2] Cycloaddition (The Core Formation):

      • Action: Dissolve Dimethyl fumarate (1.0 eq) in dry DCM. Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq) and a catalytic amount of TFA (0.1 eq) at 0°C.[1][2]

      • Mechanism:[2][3][4] In situ generation of the non-stabilized azomethine ylide triggers a cycloaddition with the electron-deficient fumarate.[2]

      • Checkpoint: Isolate trans-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate. Verify via 1H NMR (Look for symmetry in the pyrrolidine ring).

    • Reduction (The Diol Generation):

      • Action: Add the diester dropwise to a suspension of LiAlH4 (4.0 eq) in THF at 0°C. Reflux for 4 hours.

      • Result: Reduction of esters to primary alcohols.[2]

      • Checkpoint: LC-MS should show M+1 corresponding to the diol species.[1][2]

    • Cyclodehydration (The Furan Ring Closure):

      • Action: Treat the 1-benzyl-3,4-bis(hydroxymethyl)pyrrolidine with TsCl/Pyridine or heat in 50% H2SO4 to induce intramolecular ether formation.[1][2]

      • Why: This locks the second ring, forming the cis-fused bicyclic system.[2]

      • Final Step: Hydrogenolysis (H2, Pd/C) removes the benzyl group to yield the free amine.

    Visualization of Synthetic Pathway

    SynthesisRoutecluster_QCQuality Control GatesPrecursorsAzomethine Ylide+ Dimethyl FumarateIntermediate1Pyrrolidine-3,4-dicarboxylate(Diester)Precursors->Intermediate1[3+2] Cycloaddition(TFA, DCM)Intermediate23,4-Bis(hydroxymethyl)pyrrolidine (Diol)Intermediate1->Intermediate2LiAlH4 Reduction(THF, Reflux)QC1NMR: Symmetry CheckIntermediate1->QC1ProductHexahydro-1H-furo[3,4-c]pyrroleIntermediate2->ProductCyclodehydration(H+, Heat or TsCl)QC2MS: Mass ConfirmationIntermediate2->QC2

    Caption: Stepwise synthesis of the hexahydro-1H-furo[3,4-c]pyrrole scaffold via the fumarate route.

    Case Studies & Applications

    Kinase Inhibitor Optimization

    In the development of JAK2 inhibitors, replacing a solvent-exposed morpholine with hexahydro-1H-furo[3,4-c]pyrrole has been shown to improve potency.[1][2] The rigid bicyclic structure reduces the entropic penalty of binding, while the ether oxygen maintains the necessary water-solubility profile.

    nAChR Ligands

    While the diaza analog (octahydropyrrolo[3,4-c]pyrrole) is famous for high affinity to

    12

    References

    • PubChem. Hexahydro-1H-furo[3,4-c]pyrrole Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

    • Sokolenko, Y. M., et al. (2019).[2][5] An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates.[1][2][5] ResearchGate.[2][6] Available at: [Link][1][2]

    • Nural, Y., et al. (2018).[2][4] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water.[1][2][7] Arkivoc.[2] Available at: [Link]

    • Kozikowski, A. P., et al. (2007).[2] Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor ligands.[1][2][8] Journal of Medicinal Chemistry.[2] Available at: [Link]

    • Stephens, C. E., et al. (2011).[2] An integrated drug-likeness study for bicyclic privileged structures. Journal of Computer-Aided Molecular Design.[1][2] Available at: [Link]

    Safety Operating Guide

    Operational Safety and Disposal Protocol: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    [1][2][3][4][5]

    Executive Summary: The Causality of Safety

    Effective waste management of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS: 55129-05-0) requires understanding its chemical nature: it is a bicyclic secondary amine .[1][2][3] Its safety profile is dictated by its basicity (pKa ~10-11) and its nucleophilicity.[1][2]

    The primary risks during disposal are not just toxicity, but incompatibility .[1][2] As a strong organic base, uncontrolled mixing with acidic waste streams can trigger violent exothermic neutralizations, while contact with strong oxidizers can lead to rapid evolution of nitrogen oxides (NOx) or fire.[1][2] This guide replaces generic advice with a chemically grounded, self-validating disposal workflow.

    Part 1: Chemical Profile & Hazard Identification

    Understanding the "Why" behind the protocol.[3]

    This compound is a scaffold often used in medicinal chemistry (e.g., kinase inhibitors).[1][2] Its cis-fused bicyclic structure creates a compact, electron-rich amine that readily absorbs through skin and reacts with electrophiles.[1][2][3]

    Table 1: Physicochemical & Hazard Profile

    PropertyDataOperational Implication
    CAS Number 55129-05-0 (Free Base)Use for waste labeling/manifests.[1][2][3]
    Formula / MW C₆H₁₁NO / 113.16 g/mol Low MW implies high molar density; small spills contain significant moles of base.[1][2]
    Physical State Viscous Liquid or Low-melting SolidMay adhere to glass/PPE; requires solvent rinsing for complete transfer.[1][2]
    Basicity (Est.) pKa ~10.5Corrosive. Will cause chemical burns.[1][2] Incompatible with acids.[1][2]
    GHS Hazards H315, H319, H335Irritant to Skin, Eyes, and Respiratory system.[1]
    RCRA Status Not P- or U-listedDefaults to D002 (Corrosive) if pH > 12.5; otherwise General Organic Waste.[1][2]

    Critical Note: While often labeled "Irritant," treat the free base as Corrosive (Category 1B) due to the high pH of aqueous solutions.[1][2]

    Part 2: Pre-Disposal Stabilization (The Self-Validating System)[3][4][5]

    Do not transfer pure amine directly into a central waste drum.[1][2] You must create a Self-Validating System where the waste is chemically stable before it leaves your hood.[1][2]

    The Segregation Logic

    The most common accident involving amines is accidental mixing with acid waste or acylation agents (like acid chlorides) in the waste container.[1][2]

    SegregationLogicStartWaste: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrroleDecisionCheck Waste Stream CompatibilityStart->DecisionAcidStreamAcidic Waste (pH < 4)(Halogenated/Non-Halogenated)Decision->AcidStreamAvoidOxidizerStreamOxidizing Agents(Peroxides, Nitrates)Decision->OxidizerStreamAvoidBaseStreamBasic Organic Waste(Amines, Pyridines)Decision->BaseStreamSelectResult1STOP: Exothermic ReactionViolent Boiling/SplashingAcidStream->Result1Result2STOP: Fire/Explosion RiskNOx Gas EvolutionOxidizerStream->Result2Result3SAFE: Compatible StreamProceed to DisposalBaseStream->Result3

    Figure 1: Waste Segregation Logic. The compound must never enter Acidic or Oxidizing streams.[1][2][3]

    Part 3: Step-by-Step Disposal Workflow

    This workflow ensures compliance with US EPA (40 CFR) and EU REACH standards.[1][2]

    Scenario A: Disposal of Pure Substance (Expired/Unused)

    Objective: Dilute and package for incineration.

    • PPE Verification: Nitrile gloves (double gloving recommended, 0.11mm min), safety goggles, and lab coat.[1][2] Work in a fume hood.

    • Dilution (The "Solution to Pollution"):

      • Never dispose of the neat viscous liquid/solid directly.[1][2]

      • Dissolve the compound in a combustible, non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone).[1]

      • Ratio: Aim for <10% concentration by weight.[1][2]

    • Container Selection:

      • Use a High-Density Polyethylene (HDPE) or Glass container.[1][2]

      • Avoid: Aluminum containers (amines can react with aluminum oxide layers).[1][2]

    • Labeling:

      • Label as "Hazardous Waste - Flammable/Basic Organic."[1][2]

      • Explicitly list constituents: "Ethanol (90%), Hexahydro-1H-furo[3,4-c]pyrrole (10%)."[1][2][3]

      • Add Hazard Code: D001 (Ignitable) and potentially D002 (Corrosive).[1][2]

    Scenario B: Disposal of Reaction Mixtures (Aqueous Workup)

    Objective: Isolate the amine from the aqueous phase before disposal.

    • pH Adjustment:

      • If the amine is in an aqueous acid layer (protonated salt form), it is stable.[1][2]

      • Caution: If you basify the layer (pH > 10) to extract it, the free amine becomes volatile and corrosive.[1][2]

    • Extraction:

      • Extract into an organic solvent (DCM or EtOAc).[1][2]

      • The aqueous layer (now basic) goes to Aqueous Basic Waste .[1][2]

      • The organic layer (containing the product) goes to Halogenated (if DCM) or Non-Halogenated (if EtOAc) waste.[1][2]

    Scenario C: Solid Waste (Contaminated Consumables)

    Objective: Prevent leaching in the landfill.

    • Segregation:

      • Grossly contaminated solids (weigh boats, pipette tips) must be treated as hazardous waste.[1][2]

    • Packaging:

      • Double-bag in clear polyethylene bags (4 mil thickness).

      • Tie off securely.[1]

      • Place in the Solid Hazardous Waste drum (usually destined for incineration).[1][2]

    Part 4: Emergency Contingencies

    Spill Management Protocol: Since this is a secondary amine, standard acid-neutralizers (like citric acid) are effective but must be applied carefully to avoid sputtering.[1][2]

    • Evacuate & Ventilate: If spill is >10mL outside a hood, evacuate the immediate area.[1][2]

    • Absorb: Use a commercial "Organic Base" spill kit or vermiculite.[1][2]

    • Neutralize (Optional but Recommended):

      • Apply a dilute solution of Citric Acid or Sodium Bisulfate to the spill absorbed on the vermiculite.[1][2]

      • Do not pour acid directly onto the neat liquid amine.[1][2]

    • Clean: Wash the area with soap and water; the compound is water-soluble.[1][2]

    DisposalWorkflowInputWaste GeneratedStateCheckState?Input->StateCheckSolidSolid/DebrisStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidBaggingDouble Bag (4 mil)Label 'Solid Haz Waste'Solid->BaggingSolventCheckSolvent Type?Liquid->SolventCheckFinalDrumSatellite Accumulation Area(Secondary Containment)Bagging->FinalDrumHaloHalogenated(DCM/Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(EtOH/Acetone/EtOAc)SolventCheck->NonHaloCombustible OnlyHalo->FinalDrumNonHalo->FinalDrum

    Figure 2: Operational Disposal Workflow. Note the separation of halogenated solvents.

    References
    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21421150, Hexahydro-1H-furo[3,4-c]pyrrole. Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Retrieved from [Link][1][2][3]

    • European Chemicals Agency (ECHA). C&L Inventory: Hexahydro-1H-furo[3,4-c]pyrrole.[4][1][2] Retrieved from [Link][1][2][3]

    Personal Protective Equipment (PPE) for Handling (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

    [1][2][3]

    Executive Summary: The "Zero-Exposure" Mandate

    (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic secondary amine. While often treated as a generic intermediate, its dual functionality (fused ether and amine rings) presents a specific permeation risk. The ether moiety can act as a solvent carrier, potentially accelerating the dermal absorption of the caustic amine functionality.

    Immediate Action Required:

    • Do NOT rely on standard latex gloves. They offer negligible protection against this compound.

    • Primary Engineering Control: All handling must occur inside a certified fume hood.

    • Minimum PPE: Chemical splash goggles (unvented), Nitrile gloves (double-layered) for splash protection, and a lab coat.

    Part 1: Risk Assessment & Hazard Identification

    To select the correct PPE, we must understand the mechanism of hazard. This molecule is not just "toxic"; it is chemically aggressive.[1]

    The Chemical Aggressor
    • Corrosivity (Amine Functionality): As a secondary amine, the N-H bond is basic (pKa likely ~10-11). Upon contact with mucosal membranes (eyes, lungs), it protonates, generating hydroxide ions (

      
      ) that cause immediate saponification of lipids and chemical burns.
      
    • Permeation Enhancer (Furan Ring): The saturated furan (tetrahydrofuran-like) ring increases lipophilicity. This means the molecule can dissolve skin oils, "paving the way" for the amine to penetrate deeper into the dermis than a simple linear amine might.

    • Sensitization: Reactive amines are haptens. Repeated low-level exposure can lead to irreversible respiratory or skin sensitization.

    The PPE Decision Matrix

    Use this logic flow to determine your protection level based on the physical state and quantity of the reagent.[2][3]

    PPE_Decision_TreestartStart: Assess OperationstatePhysical State?start->statesolidSolid / Salt Formstate->solidliquidFree Base Liquid / Solutionstate->liquidqty_low< 100 mg (Weighing)solid->qty_lowqty_high> 100 mg or Synthesissolid->qty_highppe_interLEVEL 2: EnhancedNitrile (0.11mm min) + GogglesFume Hood MANDATORYliquid->ppe_interSplash Riskppe_maxLEVEL 3: CriticalLaminate/Butyl Gloves + Face ShieldRespirator if outside Hoodliquid->ppe_maxImmersion/High Volppe_basicLEVEL 1: StandardNitrile (Double) + GogglesFume Hood Optional (if Salt)qty_low->ppe_basicqty_high->ppe_interlabPPE Selection Logic for Bicyclic Amines

    Part 2: The PPE Matrix (Detailed Specifications)

    Hand Protection (Gloves)

    Scientific Rationale: Secondary amines degrade elastomers. The "furo" (ether) component degrades Nitrile over time. Therefore, breakthrough time is the critical metric.

    Glove MaterialThicknessEst. BreakthroughUsage Scenario
    Laminate (Silver Shield/4H) Multi-layer> 480 minRecommended. Primary protection for spill cleanup or prolonged handling.
    Nitrile (High Grade) > 5 mil (0.12mm)15 - 30 minSplash Only. Use "Double Glove" technique. Change immediately upon contamination.[3]
    Butyl Rubber > 15 mil> 240 minExcellent resistance to amines and ethers. Good for heavy synthesis work.
    Latex / Vinyl Any< 1 min FORBIDDEN. Rapid permeation occurs.

    Protocol:

    • Inspection: Inflate gloves with air to check for pinholes before use.

    • Donning: If using Laminate gloves (which reduce dexterity), wear them as the inner layer and place a disposable Nitrile glove over them for grip.

    Eye & Face Protection

    Rationale: Amines cause "Blue Haze" (glaucopsia)—a temporary blurring of vision due to corneal edema—even at low vapor concentrations.[4]

    • Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to vapor exposure.

    • High Risk: Polycarbonate Face Shield worn over goggles during transfer of volumes >50mL.

    Respiratory Protection

    Rationale: The odor threshold of amines is often lower than the OSHA PEL, but olfactory fatigue sets in quickly.

    • Primary: Perform all work in a fume hood with face velocity > 100 fpm.

    • Secondary (Spill/Maintenance): Full-face respirator with ABEK (Organic Vapor + Ammonia/Amine) cartridges.

      • Note: Standard "Organic Vapor" (Black) cartridges may have short service lives for low-molecular-weight amines. Ensure "Amine" specific rating (often Green band).

    Part 3: Operational Workflow

    Handling Protocol
    • Pre-Check: Verify fume hood flow. Place a chemically resistant tray (polypropylene) in the hood to contain potential spills.

    • Weighing: If the compound is a liquid free base, weigh inside the hood using a balance draft shield. Do not transport open containers across the lab.

    • Transfer: Use positive-displacement pipettes or glass syringes. Avoid pouring, which generates static and vapors.

    Doffing (Removal) Procedure to Prevent Secondary Exposure[2]
    • Step 1: While still in the hood, wipe the outer gloves with a dry paper towel if visible residue exists.

    • Step 2: Remove outer gloves (if double gloving) and dispose of them in the solid hazardous waste inside the hood.

    • Step 3: Remove goggles last to ensure no residue falls from your hair/brow into your eyes.

    • Step 4: Wash hands with soap and water for 20 seconds immediately.

    Part 4: Emergency Response & Disposal

    Spill Response Workflow

    Scenario: 10mL spill of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole inside the fume hood.

    Spill_Responsealert1. Alert & IsolateClose Hood Sashppe2. Don PPE(Laminate Gloves + Goggles)alert->ppeabsorb3. AbsorbUse Vermiculite or Amine-Safe Padsppe->absorbneutralize4. Neutralize (Optional)Dilute Citric Acid (Avoid Exotherm)absorb->neutralizewaste5. DisposalDouble Bag -> Tag 'Amine Waste'neutralize->wastelabSpill Response Protocol

    Waste Disposal
    • Classification: Segregate as Organic Alkali / Amine Waste .

    • Incompatibility: NEVER mix with:

      • Acids (Violent exothermic reaction).

      • Oxidizers (Fire hazard).

      • Halogenated solvents (Potential for reaction over time).

    • Container: High-density polyethylene (HDPE) or glass.

    References

    • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Amines. Centers for Disease Control and Prevention. [Link]

    • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

    • PubChem. Compound Summary for Pyrrolidine Derivatives (Analogous Safety Data). National Library of Medicine. [Link]

    ×

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    (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
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